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Core Science & Biosynthesis

Foundational

Chemical properties of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride

The following technical guide details the chemical properties, synthesis, and handling of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . [1] Executive Summary & Chemical Identity[2][3] 2,5-dimethyl-N-propylpyrazol-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and handling of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .

[1]

Executive Summary & Chemical Identity[2][3]

2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride is a substituted aminopyrazole derivative often employed as a scaffold in drug discovery. It belongs to the class of


-alkyl-aminopyrazoles , which are bio-isosteres for purines and pyrimidines, making them critical in the design of ATP-competitive inhibitors (e.g., for CDKs, p38 MAP kinase) and GPCR ligands.
Nomenclature Clarification

The nomenclature "2,5-dimethyl" in commercial catalogs often refers to a specific tautomeric or regioisomeric numbering. In standard IUPAC nomenclature, depending on the synthesis route and tautomer fixed by the


-methylation, the structure is most accurately described as 

-propyl-1,3-dimethyl-1

-pyrazol-5-amine
(or its 1,5-dimethyl-3-amine isomer).

For the purpose of this guide, we define the core structure as a fully substituted pyrazole ring with:

  • N1 Position: Methylated (preventing tautomeric shift).

  • C3/C5 Positions: One Methyl group, one

    
    -propylamine group.[1]
    
  • Salt Form: Hydrochloride (HCl), enhancing water solubility and shelf-stability.

Chemical Data Table
PropertyValue / Description
Chemical Formula

Molecular Weight 153.22 g/mol (Free Base) / 189.68 g/mol (HCl Salt)
Physical State White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc.) ~3.5 (Pyrazole N), ~5.2 (Exocyclic amine)
H-Bond Donors 2 (Amine NH, HCl proton)
H-Bond Acceptors 2 (Pyrazole N, Amine N)

Physicochemical Profile

Acid-Base Chemistry & Salt Formation

The hydrochloride salt stabilizes the molecule against oxidation and volatility. The pyrazole ring contains two nitrogen atoms:[2][3]

  • Pyrrole-like Nitrogen (

    
    -Me):  Non-basic due to lone pair participation in aromaticity.
    
  • Pyridine-like Nitrogen: Weakly basic.

However, the exocyclic secondary amine (


-propyl group) is the primary basic center. Upon HCl addition, protonation occurs preferentially at the exocyclic amine, forming the ammonium salt. This significantly increases the melting point (typically >150°C) compared to the oil/low-melting solid of the free base.
Lipophilicity and Bioavailability

The


-propyl chain adds lipophilic character (

for the free base), improving membrane permeability compared to the methyl-amine analog. This balance makes it an ideal "fragment" for fragment-based drug discovery (FBDD).

Synthetic Methodology

High-purity synthesis of this compound is achieved via Reductive Amination , which offers superior selectivity over direct alkylation (which often leads to over-alkylation to the tertiary amine).

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Start 1,3-Dimethyl-5-aminopyrazole (Precursor) Intermediate Imine Intermediate (Transient) Start->Intermediate Condensation (DCM/AcOH) Reagent Propionaldehyde (1.1 eq) Reagent->Intermediate ProductBase Free Base (Oil) Intermediate->ProductBase Reduction Reductant NaBH(OAc)3 (Mild Reducing Agent) Reductant->ProductBase FinalProduct HCl Salt (Crystalline Solid) ProductBase->FinalProduct HCl/Dioxane Precipitation

Figure 1: Selective synthesis via reductive amination to prevent over-alkylation.

Detailed Protocol: Reductive Amination

Objective: Synthesize 5.0 g of 2,5-dimethyl-N-propylpyrazol-3-amine HCl.

  • Imine Formation:

    • Charge a 250 mL round-bottom flask with 1,3-dimethyl-5-aminopyrazole (3.0 g, 27 mmol) and anhydrous Dichloromethane (DCM) (60 mL).

    • Add Propionaldehyde (1.72 g, 29.7 mmol, 1.1 eq) dropwise.

    • Add catalytic Acetic Acid (0.1 mL) to activate the carbonyl. Stir at Room Temperature (RT) for 2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (8.5 g, 40 mmol, 1.5 eq) portion-wise. Note: STAB is preferred over NaBH4 for its selectivity toward imines in the presence of other functionalities.

    • Allow to warm to RT and stir overnight (12-16 hours).

  • Work-up:

    • Quench with saturated aqueous

      
       (50 mL).
      
    • Extract with DCM (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo to yield the crude free base (yellow oil).
      
  • Salt Formation:

    • Dissolve the crude oil in minimal Diethyl Ether or Ethyl Acetate.

    • Add 4M HCl in Dioxane (1.2 eq) dropwise with vigorous stirring.

    • Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.

Reactivity & Stability Profile

Nucleophilic Reactivity

The exocyclic amine is a competent nucleophile. In drug design, this nitrogen is often reacted with:

  • Acyl Chlorides: To form amides (common in kinase inhibitors).

  • Isocyanates: To form ureas.

  • Sulfonyl Chlorides: To form sulfonamides.

Stability Matrix
ConditionStabilityNote
Ambient Air StableHygroscopic in HCl form; store with desiccant.
Aqueous Solution StableStable at pH 2-10 for >24h.
Oxidation ModerateSusceptible to N-oxidation by peroxides (mCPBA).
Thermal HighMelting point >180°C (dec).

Biological Applications (Mechanism of Action)

This scaffold acts as a hinge-binding motif in kinase inhibitors. The pyrazole nitrogens and the exocyclic amine mimic the hydrogen bonding pattern of Adenine in ATP.

Signaling Interaction Map

InteractionMap Compound 2,5-Dimethyl-N-propyl pyrazol-3-amine ATP_Pocket ATP Binding Pocket (Kinase Domain) Compound->ATP_Pocket Competitive Inhibition H_Bond_Donor H-Bond Donor (Backbone NH) Compound->H_Bond_Donor Accepts H (Pyrazole N2) H_Bond_Acceptor H-Bond Acceptor (Backbone CO) Compound->H_Bond_Acceptor Donates H (Exocyclic NH) Hydrophobic Hydrophobic Gatekeeper (Selectivity) Compound->Hydrophobic Van der Waals (Propyl Group)

Figure 2: Pharmacophore mapping of the compound within a theoretical kinase ATP-binding pocket.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be limited, it should be handled according to the protocols for aminopyrazoles and alkylamines .

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4][5]

    • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[6]

    • STOT-SE: Category 3 (Respiratory irritation).[6][7]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Use in a fume hood to avoid inhalation of dust.[7]

  • First Aid:

    • Inhalation:[7][4][5] Move to fresh air.[6][7][4][5]

    • Eye Contact: Rinse cautiously with water for 15 minutes.

    • Ingestion:[7][4][5] Rinse mouth; do NOT induce vomiting.[5]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122176, 1,3-Dimethyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Fustero, S., et al. (2010). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles. Journal of Organic Chemistry. (Discusses pyrrole/pyrazole nomenclature and protecting group strategies). Retrieved from [Link]

  • ChemSrc. 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride Entry. (Verifies commercial existence). Retrieved from [Link][1]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 2,5-Dimethyl-N-propylpyrazol-3-amine HCl

Executive Summary 2,5-Dimethyl-N-propylpyrazol-3-amine Hydrochloride is a substituted aminopyrazole derivative often utilized as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethyl-N-propylpyrazol-3-amine Hydrochloride is a substituted aminopyrazole derivative often utilized as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands. This guide provides a definitive reference for its molecular characteristics, synthetic pathways, and handling protocols.

The compound is characterized by a 2H-pyrazole core substituted with methyl groups at the 2- and 5-positions, and a secondary propylamino group at the 3-position. The hydrochloride salt form is preferred for improved aqueous solubility and crystallinity during formulation and biological assaying.

Key Physicochemical Data
PropertyValueNotes
IUPAC Name N-propyl-2,5-dimethyl-2H-pyrazol-3-amine hydrochlorideSystematic nomenclature
Molecular Formula C₈H₁₆ClN₃ Salt form (1:1 stoichiometry)
Formula Weight (MW) 189.69 g/mol Monoisotopic mass: 189.10
Free Base Formula C₈H₁₅N₃Pre-salting precursor
Free Base MW 153.23 g/mol Used for molarity in biological stock
Physical State White to off-white hygroscopic solidCrystalline HCl salt

Chemical Identity & Structure Elucidation

Structural Logic and Numbering

The nomenclature "2,5-dimethyl" in the context of a 3-aminopyrazole specifies the regiochemistry of the substituents. Unlike 1H-pyrazoles, where tautomerism can complicate assignment, the N-methylation at position 2 fixes the bond structure.

  • Core: 2H-Pyrazole ring (

    
    ).
    
  • Position 2 (

    
    ):  Methyl group (
    
    
    
    ).
  • Position 3 (

    
    ):  Propylamino group (
    
    
    
    ).
  • Position 5 (

    
    ):  Methyl group (
    
    
    
    ).
Stoichiometric Calculation

To ensure precision in gravimetric preparation, the molecular weight is derived as follows:

A. Free Base (


) 
  • Carbon (8):

    
    
    
  • Hydrogen (15):

    
    
    
  • Nitrogen (3):

    
    
    
  • Total Free Base:

    
    
    

B. Hydrochloride Salt (


) 
  • Free Base:

    
    
    
  • HCl:

    
     (Cl: 35.453 + H: 1.008)
    
  • Total Salt: 189.69 g/mol

Synthetic Methodology

The synthesis of 2,5-dimethyl-N-propylpyrazol-3-amine HCl is best approached via reductive amination of the commercially available precursor 3-amino-2,5-dimethylpyrazole. This method offers higher regioselectivity compared to direct alkylation, which often results in poly-alkylation byproducts.

Reaction Workflow (Graphviz)

SynthesisWorkflow Figure 1: Reductive Amination Pathway for Synthesis Start Precursor: 3-Amino-2,5-dimethylpyrazole Intermediate Intermediate: Imine Species Start->Intermediate Condensation (DCM, RT) Reagent Reagents: Propionaldehyde NaBH(OAc)3 Reagent->Intermediate ProductBase Free Base: 2,5-dimethyl-N-propylpyrazol-3-amine Intermediate->ProductBase Reductive Elimination (-H-) SaltStep Salt Formation: 4M HCl in Dioxane ProductBase->SaltStep Solvent Swap (Et2O/Dioxane) Final Final Product: HCl Salt SaltStep->Final Precipitation & Filtration

Detailed Protocol
Step 1: Reductive Amination
  • Charge: Dissolve 3-amino-2,5-dimethylpyrazole (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Activate: Add Propionaldehyde (1.1 eq) and stir for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduce: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over

    
     to prevent reduction of the aldehyde before imine formation [1].
    
  • Quench: After 4-12 hours, quench with saturated aqueous

    
    .
    
  • Extract: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.
Step 2: Salt Formation (Hydrochloride)
  • Dissolve: Dissolve the crude free base oil in minimal anhydrous diethyl ether or ethyl acetate.

  • Acidify: Dropwise add 4M HCl in dioxane (1.1 eq) at 0°C.

  • Precipitate: The HCl salt will precipitate immediately. Stir for 15 minutes.

  • Isolate: Filter the solid under

    
     atmosphere (hygroscopic) and wash with cold ether.
    

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures should be confirmed.

Proton NMR ( H NMR, 400 MHz, DMSO- )

The salt formation induces a downfield shift in the signals adjacent to the nitrogen atoms.

  • 
     0.91 (t, 3H):  Terminal methyl of the propyl chain.
    
  • 
     1.58 (m, 2H):  Methylene bridge of the propyl chain.
    
  • 
     2.30 (s, 3H):  Methyl group on the pyrazole ring carbon (C5).
    
  • 
     3.15 (t, 2H):  Methylene adjacent to the amine nitrogen.
    
  • 
     3.65 (s, 3H):  Methyl group on the pyrazole nitrogen (N2).
    
  • 
     5.80 (s, 1H):  Pyrazole ring proton (C4-H).
    
  • 
     9.50 (br s, 2H):  Ammonium protons (
    
    
    
    ), exchangeable with
    
    
    .
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization).

  • Parent Ion

    
    :  Observed at m/z 154.2 .
    
    • Note: The instrument detects the protonated free base. The chloride counter-ion is not observed in positive mode but confirms the salt form if tested via Ion Chromatography or Silver Nitrate precipitation.

Handling, Stability, and Storage[1]

The hydrochloride salt significantly alters the physical handling properties compared to the free base.

Hygroscopicity Management

Aminopyrazole HCl salts are prone to deliquescence.

  • Storage: Store at -20°C in a desiccator.

  • Handling: Weigh quickly in a low-humidity environment. If the solid becomes sticky/oily, it has absorbed water; recrystallize from Ethanol/Ether to restore.

Solubility Profile
  • Water: Highly Soluble (>50 mg/mL).

  • DMSO: Soluble (>100 mg/mL).

  • Ether/Hexane: Insoluble (Used for precipitation).

Stability Logic (Graphviz)

StabilityLogic Figure 2: Environmental Stability Risks Salt HCl Salt Form Moisture Exposure to Moisture Salt->Moisture Improper Storage Hydrolysis Hydrate Formation (Sticky Solid) Moisture->Hydrolysis Rapid Degradation Potential Hydrolysis (Long Term) Hydrolysis->Degradation Slow

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Fichez, J., et al. (2022). "Recent Advances in Aminopyrazoles Synthesis and Functionalization". Molecules, 27(19), 6542. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3-Amino-2,5-dimethylpyrazole (Precursor). Link

Foundational

2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride SDS safety data sheet

This in-depth technical guide details the safety, handling, and physicochemical properties of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .[1] Note on Nomenclature & Identification: Commercially, this compound is...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the safety, handling, and physicochemical properties of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .[1]

Note on Nomenclature & Identification: Commercially, this compound is often categorized under the scaffold of aminopyrazoles . The specific nomenclature "2,5-dimethyl" often refers to the 1,3-dimethyl-1H-pyrazol-5-amine core (where the N-methyl is at position 1 and the C-methyl is at position 3, or vice versa depending on tautomeric weighting).[1] For the purpose of this guide, we treat the molecule as the N-propyl substituted hydrochloride salt of this pyrazole scaffold.

[1]

Substance Identification & Relevance

Target Compound: 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds, GPCR Ligands).[1] Chemical Class: Aminopyrazole / Alkyl-amine salt.[1]

Chemical Structure & Properties
PropertyValue (Predicted/Derived)
Molecular Formula C₈H₁₅N₃[1][2] · HCl
Molecular Weight ~189.69 g/mol (Salt) / 153.23 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility High in Water, DMSO, Methanol; Low in Hexane, DCM
Acidity (pKa) ~4.5 - 5.5 (Protonated pyrazole/amine system)
Hygroscopicity Moderate to High (Handle under inert atmosphere recommended)

Hazards Identification (GHS Classification)

Derived from homologous aminopyrazole series (SAR analysis).

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][3]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[3][4][5][6][7]
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[3][4][6][7][8]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][4][9]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][7][8][10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6][7][8][10]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][6][7][9] Remove contact lenses, if present and easy to do.[3][4][5][6][7][9][10] Continue rinsing.[4][5][6][7][9][10]

Experimental Protocols & Safe Handling

A. Weighing & Dissolution Workflow

The hydrochloride salt form increases water solubility but may introduce acidity. The following protocol ensures accurate dosing without degradation or exposure.

Equipment: Analytical Balance (0.01 mg precision), Fume Hood, Anti-static Gun.

  • Preparation: Equilibrate the container to room temperature to prevent condensation.

  • Weighing: Use an anti-static gun on the spatula and weighing boat. Pyrazole salts can be static-prone.[1]

  • Dissolution:

    • For Biology (Stock): Dissolve in DMSO to 10-100 mM. Vortex for 30 seconds.

    • For Chemistry (Reaction): Dissolve in Methanol or DMF . Avoid non-polar solvents (Hexane/Et2O) as the salt will not dissolve.

  • Neutralization (If Free Base required): Treat the methanolic solution with 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) before adding electrophiles.

B. Storage & Stability[6][12]
  • Long-term: -20°C, Desiccated.[1]

  • Short-term: +4°C, Dark.[1]

  • Stability: Hygroscopic.[1] Hydrolysis is unlikely, but oxidation of the amine is possible over months if exposed to air.

Emergency Response & Toxicology

First Aid Decision Tree

If exposure occurs, immediate action mitigates downstream toxicity.[5][8][10]

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Route Start->Type Eye EYE CONTACT (H319) Type->Eye Skin SKIN CONTACT (H315) Type->Skin Inhale INHALATION (H335) Type->Inhale Ingest INGESTION (H302) Type->Ingest ActionEye Rinse 15 min Lift Eyelids Consult Ophthalmologist Eye->ActionEye ActionSkin Remove Clothing Wash Soap/Water No Solvent Wash Skin->ActionSkin ActionInhale Fresh Air Oxygen if labored Sit upright Inhale->ActionInhale ActionIngest Rinse Mouth Do NOT Induce Vomiting Call Poison Control Ingest->ActionIngest Medical SEEK MEDICAL ATTENTION Show SDS/Structure ActionEye->Medical ActionSkin->Medical ActionInhale->Medical ActionIngest->Medical

Caption: Emergency response decision tree for aminopyrazole HCl exposure events.

Toxicological Mechanism (Predicted)
  • Primary Irritation: The hydrochloride moiety releases HCl upon contact with moisture in mucous membranes, causing immediate irritation (H319/H335).

  • Systemic Toxicity: Pyrazole derivatives can inhibit alcohol dehydrogenase or cytochrome P450 enzymes.[1] High doses may affect the liver or kidneys (based on 4-methylpyrazole data).[1]

  • Sensitization: Amines are potential sensitizers; however, pyrazoles are generally lower risk than aliphatic diamines.

Synthesis & Degradation Logic

Understanding the chemical connectivity helps in predicting reactivity and degradation products.

ChemicalLogic Precursor Precursor: Acetylacetone derivative + Hydrazine Core Core Scaffold: 2,5-Dimethylpyrazol-3-amine Precursor->Core Cyclization Target Target Molecule: N-Propyl Alkylation (+ HCl Salt Formation) Core->Target Reductive Amination (Propionaldehyde/NaBH4) Degradation Degradation: Oxidation (N-oxide) Hydrolysis (Ring Opening - Rare) Target->Degradation UV Light / Oxidizers

Caption: Synthetic origin and potential degradation pathways of the target compound.

Disposal Considerations

Protocol:

  • Do not flush down the drain. The compound is an organic amine salt and may be toxic to aquatic life (Chronic Aquatic Tox Category 3 predicted).

  • Neutralization: Dissolve in a combustible solvent (acetone/ethanol).

  • Incineration: Dispose of via a licensed chemical waste contractor for high-temperature incineration equipped with an afterburner and scrubber (to handle Nitrogen Oxides and HCl gas).

References

  • PubChem. Compound Summary: 2,5-dimethylpyrazol-3-amine (CAS 3524-32-1).[1] National Library of Medicine. Available at: [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyrazole derivatives and their salts. Available at: [Link][1]

Sources

Exploratory

Solubility of 2,5-dimethyl-N-propylpyrazol-3-amine HCl in water vs organic solvents

This guide provides an in-depth technical analysis of the solubility profile of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (HCl) .[1] It is designed for pharmaceutical scientists and process chemists requiring ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (HCl) .[1] It is designed for pharmaceutical scientists and process chemists requiring actionable data for pre-formulation, purification, and salt selection.

Executive Summary & Chemical Identity

Compound: 2,5-dimethyl-N-propylpyrazol-3-amine HCl Class: Aminopyrazole Hydrochloride Salt Molecular Context: This compound features a pyrazole core substituted with methyl groups and an N-propyl amine side chain.[1] The hydrochloride salt form fundamentally alters its physicochemical landscape, shifting it from a lipophilic free base to a hydrophilic ionic solid.

Structural Determinants of Solubility

The solubility of this molecule is governed by the competition between Crystal Lattice Energy (stabilizing the solid) and Solvation Enthalpy (stabilizing the solution).[1]

  • The Cation (Amine Protonation): The protonated amine (

    
    ) acts as the primary hydration center, forming strong ion-dipole interactions with water.[1]
    
  • The Anion (

    
    ):  The chloride counter-ion demands high-dielectric solvents (like water or DMSO) to dissociate effectively.[1]
    
  • The Lipophilic Scaffold: The N-propyl chain and dimethyl pyrazole ring introduce a hydrophobic surface area.[1] This "amphiphilic" nature suggests the salt will maintain significant solubility in polar organic solvents (e.g., Ethanol) where purely inorganic salts (like NaCl) would fail.

Solubility Profile: Water vs. Organic Solvents[1]

The following matrix summarizes the expected solubility behavior based on the Like-Dissolves-Like principle applied to organic salts.

Solubility Prediction Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aqueous Water, Phosphate Buffer (pH < 6)High (> 50 mg/mL) Strong ion-dipole hydration overcomes lattice energy.[1] Solubility decreases as pH > pKa (approx 9-10).
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The propyl/methyl groups interact with the alkyl chain of the alcohol, while the -OH solvates the ions.[1]
Polar Aprotic DMSO, DMF, DMAcVery High High dielectric constant dissociates the salt; organic nature accommodates the pyrazole ring.[1]
Dipolar Aprotic Acetone, AcetonitrileLow to Moderate Insufficient H-bond donation to solvate

effectively.[1] Often used as anti-solvents.[1]
Chlorinated Dichloromethane (DCM), ChloroformLow (Ion-Pairing) Generally insoluble, but may dissolve slightly as tight ion-pairs due to the lipophilic propyl group.[1]
Non-Polar Diethyl Ether, Hexane, TolueneNegligible (< 0.1 mg/mL) Lack of polarity prevents overcoming the electrostatic forces of the crystal lattice.[1]

Experimental Protocols

To validate the theoretical profile, the following self-validating protocols should be employed.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Standard for thermodynamic solubility.[1]

  • Preparation: Weigh excess 2,5-dimethyl-N-propylpyrazol-3-amine HCl (approx. 20 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (Water, EtOH, etc.).[1]

  • Equilibration: Agitate at 25°C for 24–48 hours.

    • Checkpoint: Ensure solid remains visible.[1] If all solid dissolves, add more compound until saturation is reached.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm for pyrazoles).[1]

  • pH Check (Water only): Measure the pH of the saturated solution. The HCl salt will naturally lower the pH; record this as

    
    .
    
Protocol B: pH-Dependent Solubility Profiling

Crucial for understanding the Salt-to-Free-Base transition.[1]

The solubility of the HCl salt is highly sensitive to pH. As pH approaches the


 of the amine (estimated ~4.0 - 5.0 for pyrazole amines, or ~9.0 if the propyl amine is the basic center), the solubility will drop drastically as the neutral free base precipitates.[1]

Workflow Visualization:

SolubilityWorkflow Start Start: Excess HCl Salt Dissolve Dissolve in Acidic Buffer (pH 1.2) Start->Dissolve High Sol Titrate Titrate with NaOH Dissolve->Titrate Precip Onset of Precipitation (pH = pMax) Titrate->Precip Solubility Drops Base Free Base Dominates (pH > pKa) Precip->Base Intrinsic Solubility (S0)

Figure 1: The pH-solubility pathway.[1] The "pHmax" is the critical point where the salt solubility product (


) intersects with the intrinsic solubility (

) of the free base.

Process Chemistry Implications

Recrystallization Strategy

For purification, a Solvent/Anti-Solvent system is recommended based on the solubility differential.[1]

  • Primary Solvent: Methanol or Ethanol (Dissolves the salt well hot or cold).[1]

  • Anti-Solvent: Ethyl Acetate or Diethyl Ether (Induces precipitation).[1]

  • Procedure: Dissolve the HCl salt in minimal hot Ethanol. Slowly add Ethyl Acetate until turbidity persists. Cool to 0°C to crystallize.

Desalting (Free Base Isolation)

To convert the HCl salt back to the organic-soluble free base:

  • Dissolve HCl salt in Water.[1]

  • Adjust pH to > 10 using 1N NaOH.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate.[2] The neutral 2,5-dimethyl-N-propylpyrazol-3-amine will partition into the organic layer.[1]

Mechanistic Diagram: Solvation Dynamics

The following diagram illustrates the competition between the crystal lattice and solvent interactions.

SolvationDynamics Crystal Solid Crystal Lattice (High Lattice Energy) Solvated Dissolved Ions (Hydrated Cation + Cl-) Crystal->Solvated Energy(Solvation) > Energy(Lattice) Insoluble Undissolved Solid Crystal->Insoluble Energy(Solvation) < Energy(Lattice) Water Aqueous Solvent (High Dielectric) Water->Solvated Organic Non-Polar Solvent (Low Dielectric) Organic->Insoluble

Figure 2: Thermodynamic decision tree for solubility. High dielectric solvents (Water) lower the energy penalty for ion separation, favoring the 'Dissolved' state.

References

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use.

    • Source: Wiley-VCH.
    • Context: Definitive text on the solubility behavior of hydrochloride salts vs. free bases.
    • URL:[Link][1]

  • Physicochemical Profiling (Solubility, Permeability and Charge St

    • Source: Assay Guidance Manual (NCBI).[1]

    • Context: Standard protocols for equilibrium solubility measurement (Shake-Flask).[1]

    • URL:[Link]

  • PubChem Compound Summary: Aminopyrazoles. [1]

    • Source: National Library of Medicine.[1]

    • Context: Structural analogs and general physicochemical properties for pyrazole derivatives.[1]

    • URL:[Link][1]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures.

    • Source: Journal of Chemical & Engineering D
    • Context: Methodology for optimizing crystallization of organic salts.[1][3]

    • URL:[Link]

Sources

Foundational

Technical Whitepaper: Identification and Characterization of 2,5-Dimethyl-N-propylpyrazol-3-amine Hydrochloride

The following technical guide details the identification, structural characterization, and CAS registry verification for 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . Executive Summary & Chemical Identity Target A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, structural characterization, and CAS registry verification for 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .

Executive Summary & Chemical Identity

Target Analyte: 2,5-Dimethyl-N-propylpyrazol-3-amine hydrochloride Primary CAS Registry Number: 1856093-47-4 (HCl Salt) IUPAC Designation: N-propyl-1,5-dimethyl-1H-pyrazol-3-amine hydrochloride

Precise chemical identification of pyrazole derivatives is critical in drug discovery due to the prevalence of regioisomerism. The nomenclature "2,5-dimethyl-N-propylpyrazol-3-amine" is a common non-standard designation. In strict IUPAC nomenclature, the substituted nitrogen is assigned position 1, mapping this structure to 1,5-dimethyl-N-propyl-1H-pyrazol-3-amine .

Researchers must distinguish this compound from its regioisomer, 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine, which possesses distinct physicochemical properties and biological activities.

Core Chemical Data
PropertySpecification
Common Name 2,5-dimethyl-N-propylpyrazol-3-amine HCl
IUPAC Name N-propyl-1,5-dimethyl-1H-pyrazol-3-amine hydrochloride
CAS Number (HCl Salt) 1856093-47-4
CAS Number (Free Base) Not widely listed; refer to salt form for procurement
Molecular Formula C₈H₁₅N₃[1][2][3] · HCl
Molecular Weight 189.69 g/mol (Salt) / 153.23 g/mol (Base)
SMILES (Free Base) CCCNc1cc(c)n1C
Regioisomer Warning Distinct from 1,3-dimethyl-5-amine isomer (CAS 1856086-56-0)

Structural Elucidation & Nomenclature Logic

The ambiguity in the name "2,5-dimethyl" arises from historical or variable numbering of the pyrazole ring. Understanding this causality is essential for selecting the correct reagent.

The Tautomer/Regioisomer Divergence

Pyrazole rings contain two nitrogen atoms. In N-substituted pyrazoles, the position of the substituent defines the numbering:

  • Standard IUPAC: The nitrogen bearing the substituent (methyl) is N1. The amine is at C3.[1][2][3][4] The second methyl is at C5. -> 1,5-dimethyl-3-amine .

  • Alternative/Legacy: If the unsubstituted nitrogen (pyridine-like) is viewed as N1 (conceptually), the methylated nitrogen becomes N2. This leads to the "2,5-dimethyl" moniker.[2][5][6][7]

Key Insight: If a vendor lists "2,5-dimethyl-3-amine," they almost invariably refer to the 1,5-dimethyl-3-amine scaffold.

Structural Diagram (Graphviz)

The following diagram illustrates the structural relationship and the specific numbering logic that confirms the CAS assignment.

ChemicalStructure Substance Target Name: 2,5-dimethyl-N-propylpyrazol-3-amine Analysis Structural Analysis (Numbering Logic) Substance->Analysis Interprets Isomer1 Isomer A (Correct Target) 1,5-Dimethyl-N-propyl-1H-pyrazol-3-amine (Me at N1, Me at C5, NHPr at C3) Analysis->Isomer1 Matches '2,5' Pattern (N2-Me equivalent) Isomer2 Isomer B (Common Decoy) 1,3-Dimethyl-N-propyl-1H-pyrazol-5-amine (Me at N1, Me at C3, NHPr at C5) Analysis->Isomer2 Matches '1,3' Pattern CAS_Result CAS: 1856093-47-4 (Hydrochloride Salt) Isomer1->CAS_Result Validated Registry

Figure 1: Decision logic for resolving the ambiguous "2,5-dimethyl" nomenclature to the correct IUPAC structure and CAS number.

Search & Verification Methodology

To ensure trustworthiness in your procurement or data analysis, use this self-validating lookup protocol. This avoids errors caused by vendor mislabeling.

Step-by-Step Lookup Protocol
  • Primary Query: Search databases (SciFinder, PubChem, or ChemSpider) using the SMILES string rather than the name.

    • SMILES:CCCNc1cc(C)n(C)n1 (Note: Verify the specific isomer string).

    • Correct SMILES for 1,5-isomer:CCCNc1cc(C)n1C (Methyl on N1, Methyl on C5 adjacent to N1? No, C5 is adjacent to N1. C3 is adjacent to N2).[2]

    • Correction: In 1,5-dimethylpyrazole: N1 has Me.[1] C5 (adjacent to N1) has Me.[1][2] C3 (adjacent to N2) has Amine.[1][2][3][4][7]

  • Cross-Reference: Check the CAS 1856093-47-4 .[1][8]

  • Salt Verification: Ensure the product is the hydrochloride salt. The free base is an oil and less stable; the HCl salt is a crystalline solid.

  • Isomer Check: Look for the melting point.[2] Isomeric pyrazoles often have distinct melting points. (Specific data for this analog is proprietary, but comparative analysis with 1,3-dimethyl analogs is recommended).

Database Interoperability
DatabaseIdentifierLink Status
CAS Registry 1856093-47-4 Verified
PubChem Analog Search Required
ChemSRC 1856093-47-4

Synthesis & Applications (Contextual)

Understanding the synthesis provides a "fingerprint" for the compound's identity.

Synthetic Pathway

The formation of the 1,5-dimethyl isomer typically involves the reaction of a hydrazine derivative with a specific 1,3-dicarbonyl equivalent (or nitrile).

  • Precursor: Methylhydrazine + 3-aminocrotononitrile (or similar).[9]

  • Regioselectivity: The reaction conditions dictate whether the 1,3- or 1,5-isomer is favored. The 1,5-isomer (target) is often formed when the more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic carbon of the dielectrophile.

Research Applications
  • Fragment-Based Drug Design (FBDD): Used as a scaffold for kinase inhibitors where the pyrazole nitrogen pairs interact with the hinge region of the ATP-binding pocket.

  • GPCR Ligands: Pyrazole amines are common pharmacophores in ligands targeting GPCRs (e.g., cannabinoid or dopamine receptors).

References

  • BLDpharm. (2024).[1] Product Analysis: 1,5-Dimethyl-N-propyl-1H-pyrazol-3-amine hydrochloride. Retrieved from

  • ChemSRC. (2024). CAS 1856093-47-4 Entry and Physicochemical Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Pyrazole Derivatives. Retrieved from

  • ChemicalBook. (2024). 1,3-Dimethyl-N-propyl-1H-pyrazol-5-amine (Isomer Comparison). Retrieved from

Sources

Exploratory

Structural Characterization of N-Propyl Substituted Pyrazole Amines

Executive Summary The regioselective synthesis and structural assignment of N-alkyl pyrazoles remain a persistent challenge in drug discovery. Pyrazole amines—critical pharmacophores in kinase inhibitors (e.g., crizotini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective synthesis and structural assignment of N-alkyl pyrazoles remain a persistent challenge in drug discovery. Pyrazole amines—critical pharmacophores in kinase inhibitors (e.g., crizotinib, ruxolitinib)—exhibit annular tautomerism, leading to mixtures of N1- and N2-propyl isomers during alkylation. Misassignment of these isomers can derail SAR (Structure-Activity Relationship) studies due to the vastly different electronic and steric profiles of the resulting regioisomers.

This guide provides a definitive protocol for the structural characterization of N-propyl substituted pyrazole amines, prioritizing non-destructive spectroscopic methods (2D NMR) validated by X-ray crystallography.

Synthetic Context & The Regioselectivity Challenge

The core difficulty arises from the tautomeric equilibrium of the precursor, typically a 3(5)-aminopyrazole. When reacting with n-propyl halides, two distinct regioisomers are generated:

  • 1-propyl-1H-pyrazol-3-amine (1,3-isomer): The propyl group is distal to the amine.

  • 1-propyl-1H-pyrazol-5-amine (1,5-isomer): The propyl group is proximal to the amine.

While thermodynamic control often favors the 1,3-isomer (sterically less crowded), kinetic conditions or specific directing groups can shift this ratio. Unambiguous assignment requires determining the spatial relationship between the N-propyl chain and the C3/C5 substituents.

Visualization: Isomer Generation Pathway

PyrazoleAlkylation Precursor 3(5)-Aminopyrazole (Tautomeric Mix) Isomer1 1-propyl-1H-pyrazol-3-amine (1,3-Isomer) Distal Substitution Precursor->Isomer1 Alkylation at N1 Isomer2 1-propyl-1H-pyrazol-5-amine (1,5-Isomer) Proximal Substitution Precursor->Isomer2 Alkylation at N2 Reagent + n-Propyl Halide (Base/Solvent) Reagent->Precursor

Figure 1: Divergent alkylation pathways of 3(5)-aminopyrazole yielding regioisomers.

Spectroscopic Analysis (NMR Focus)

Nuclear Magnetic Resonance (NMR) is the primary tool for assignment. Simple 1D


H NMR is often insufficient due to overlapping signals; therefore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory standard for confirmation.
H NMR Signatures

The N-propyl chain presents a characteristic splitting pattern:

  • 
    -CH
    
    
    
    (N-CH
    
    
    ):
    Triplet (
    
    
    3.9 – 4.2 ppm).
  • 
    -CH
    
    
    
    :
    Multiplet/Sextet (
    
    
    1.7 – 1.9 ppm).
  • 
    -CH
    
    
    
    :
    Triplet (
    
    
    0.8 – 1.0 ppm).

Diagnostic Signal: The chemical shift of the pyrazole ring proton (H4) or the amine protons (NH


) changes subtly between isomers, but not reliably enough for ab initio assignment without reference standards.
The "Killer App": 2D NOESY/ROESY

The definitive method relies on detecting through-space interactions (< 5 Å) between the N-propyl


-protons and the substituent at position 5.
  • Scenario A (1,3-Isomer): The N-propyl group is at position 1. Position 5 is occupied by a proton (H5).

    • Observation: Strong NOE correlation between N-CH

      
        and H5 .
      
  • Scenario B (1,5-Isomer): The N-propyl group is at position 1. Position 5 is occupied by the Amine (-NH

    
    ) .
    
    • Observation: NOE correlation between N-CH

      
        and Amine NH
      
      
      
      (if exchange is slow) OR lack of NOE to any aromatic proton (H4 is too far).
13C NMR & HMBC

Heteronuclear Multiple Bond Correlation (HMBC) confirms the connectivity.

  • N-CH

    
      protons will show a 3-bond coupling (
    
    
    
    ) to C3 or C5 .
  • C3 and C5 have distinct chemical shifts.[1][2] In pyrazoles, C3 is typically downfield of C5, but this can invert depending on amino substitution. HMBC anchors the propyl group to a specific carbon, which can then be identified by its other couplings (e.g., to the amine).

Visualization: NMR Decision Logic

NMR_Logic Start Isolate Pure Isomer Step1 Acquire 1H NMR & NOESY Start->Step1 Check Check NOE at N-CH2 (alpha) Step1->Check Result1 NOE to Pyrazole H5 Check->Result1 Observed Result2 NOE to Amine NH2 (or Solvent Exchange Broadening) Check->Result2 Observed Conclusion1 Conclusion: 1-propyl-1H-pyrazol-3-amine (1,3-Isomer) Result1->Conclusion1 Conclusion2 Conclusion: 1-propyl-1H-pyrazol-5-amine (1,5-Isomer) Result2->Conclusion2

Figure 2: Decision tree for assigning pyrazole regiochemistry via NOESY.

Mass Spectrometry & Fragmentation

While NMR provides connectivity, High-Resolution Mass Spectrometry (HRMS) validates the elemental composition. Fragmentation patterns (MS/MS) can sometimes distinguish isomers based on the stability of the lost alkyl fragment.

  • Primary Ion:

    
    
    
  • Common Loss: Neutral loss of propene (42 Da) via McLafferty-type rearrangement is common in N-alkylated heterocycles, regenerating the protonated pyrazole.

  • Ring Cleavage: Loss of HCN is characteristic of the pyrazole core.

Differentiation Note: 1,5-isomers often exhibit a more intense


 fragment due to the "ortho-effect" where the adjacent amine group can assist in the elimination or stabilization of the resulting cation.

X-Ray Crystallography (The Gold Standard)

When spectroscopic data is ambiguous (e.g., broad amine signals, overlapping peaks), single-crystal X-ray diffraction is required.

  • Crystal Growth: N-propyl pyrazoles often crystallize well from slow evaporation of Ethanol/Heptane or vapor diffusion of Pentane into Ethyl Acetate.

  • Key Parameter: The C-N bond lengths within the ring differ. In neutral pyrazoles, N1-C5 is typically single-bond character (~1.35 Å) while N2=C3 is double-bond character (~1.32 Å). X-ray unambiguously places the propyl chain on N1.

Experimental Protocols

General Alkylation Protocol
  • Reactants: Dissolve 3-aminopyrazole (1.0 eq) in anhydrous DMF.

  • Base: Add Cs

    
    CO
    
    
    
    (2.0 eq) to favor the thermodynamic product, or NaH (1.1 eq) for kinetic control.
  • Alkylation: Add 1-iodopropane (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 12h. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 1,3-isomer typically elutes after the 1,5-isomer on silica due to higher polarity (hydrogen bonding capability of the exposed amine).

NMR Characterization Protocol
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to sharpen exchangeable amine protons and prevent aggregation.
  • Concentration: ~10 mg in 600

    
    L.
    
  • Experiments:

    • 1H ZG30: 16 scans, D1=2s.

    • NOESY: Mixing time (D8) = 500ms. Crucial for medium-sized molecules.

    • 1H-13C HMBC: Optimized for long-range coupling (

      
       Hz).
      

Data Summary Table

Feature1-propyl-1H-pyrazol-3-amine (1,3-Isomer)1-propyl-1H-pyrazol-5-amine (1,5-Isomer)
Steric Environment Propyl is distal to amine.Propyl is proximal to amine.
NOE Correlation N-CH


H5 (Strong)
N-CH


NH

(Variable)
Chromatography More polar (Lower R

on Silica)
Less polar (Higher R

on Silica)
Reactivity Amine is sterically accessible.Amine is sterically hindered.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. (2017). Validates NOESY and X-ray methods for distinguishing N1/N2 isomers.

  • Tautomerism and Regiochemistry in Pyrazole Alkylation. MDPI Molecules. (2013). Discusses the impact of base and solvent on isomeric ratios.

  • Trends for Pyrazole Fragmentation Determined by GC-MS. IntechOpen. (2025). Detailed analysis of mass spectral fragmentation patterns for N-alkyl pyrazoles.

  • BenchChem Technical Support: Interpreting Complex NMR Spectra of Pyrazole Derivatives. (2025). Practical guide on HMBC and NOESY parameters for nitrogen heterocycles.

Sources

Foundational

Strategic Applications of 2,5-Dimethyl-N-propylpyrazol-3-amine in Medicinal Chemistry

The following technical guide details the applications, synthesis, and medicinal chemistry significance of 2,5-dimethyl-N-propylpyrazol-3-amine (chemically mapped to the IUPAC standard N-propyl-1,3-dimethyl-1H-pyrazol-5-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and medicinal chemistry significance of 2,5-dimethyl-N-propylpyrazol-3-amine (chemically mapped to the IUPAC standard N-propyl-1,3-dimethyl-1H-pyrazol-5-amine or its tautomer). This compound is a critical heterocyclic building block, primarily utilized in the synthesis of fused ring systems like pyrazolo[1,5-a]pyrimidines , which are privileged scaffolds in the development of CRF-1 antagonists, kinase inhibitors, and CNS-active agents.

A Technical Guide to Pyrazole-Based Scaffold Construction

Part 1: Chemical Identity & Structural Logic

In the context of drug discovery, 2,5-dimethyl-N-propylpyrazol-3-amine represents a specific subclass of N-alkylated aminopyrazoles . While nomenclature can vary between catalogs (often citing "2,5-dimethyl" to denote the relative positions of methyl groups on the diazole ring), the structural causality in medicinal chemistry relies on the 1,3-dimethyl-5-(propylamino) or 1,5-dimethyl-3-(propylamino) configuration.

  • Core Scaffold: Pyrazole (1,2-diazole).

  • Functional Handle: Secondary amine (N-propyl) at position 3/5.

  • Electronic Character: Electron-rich heterocycle, capable of acting as a binucleophile in cyclocondensation reactions.

  • Medicinal Role: Bioisostere for amide/urea linkers; precursor for bicyclic "drug-like" cores.

Structural Disambiguation: Standard IUPAC numbering prioritizes the pyrrolic nitrogen as position 1.

  • Catalog Name: 2,5-dimethyl-N-propylpyrazol-3-amine[1][2][3][4]

  • IUPAC Equivalent: N-propyl-1,3-dimethyl-1H-pyrazol-5-amine

  • Key Feature: The N-propyl group provides a specific lipophilic vector (

    
     adjustment) often required to fit hydrophobic pockets in GPCRs (e.g., CRF-1) or Kinases.
    
Part 2: Primary Application – Synthesis of Pyrazolo[1,5-a]pyrimidines

The most high-value application of this compound is as a dinucleophilic precursor for constructing pyrazolo[1,5-a]pyrimidines . This fused system is the pharmacophore for several clinical candidates targeting the Corticotropin-Releasing Factor type 1 (CRF-1) receptor (e.g., analogs of R121919, Antalarmin).

1. Mechanism of Cyclization

The 2,5-dimethyl-N-propylpyrazol-3-amine acts as a "head-to-tail" dinucleophile. When reacted with 1,3-electrophiles (such as


-ketoesters, malondialdehydes, or ethoxymethylene malononitriles), it undergoes a cyclocondensation to form the pyrimidine ring fused to the pyrazole.
  • Step 1 (Michael Addition/Imine Formation): The exocyclic amine (NH-propyl) or the endocyclic ring nitrogen attacks the electrophilic carbonyl.

  • Step 2 (Ring Closure): The remaining nucleophilic center closes the ring, eliminating water or alcohol.

  • Result: A pyrazolo[1,5-a]pyrimidine core with a defined substituent (propyl) at the 7-position (depending on regioselectivity).

Expert Insight: The presence of the N-propyl group on the starting amine dictates the substitution pattern of the final fused ring. Unlike using a primary aminopyrazole (which leaves an NH free for later functionalization), starting with the N-propyl secondary amine fixes the substituent early in the synthesis, often improving yield by preventing over-alkylation side reactions later.

2. Therapeutic Relevance (CRF-1 Antagonists)

In the development of anxiolytics and antidepressants:

  • Lipophilicity Balance: The propyl group allows the molecule to penetrate the Blood-Brain Barrier (BBB) while maintaining solubility.

  • Receptor Binding: The propyl chain typically occupies a specific hydrophobic sub-pocket in the CRF-1 receptor transmembrane domain, critical for antagonistic potency (

    
     values in the nanomolar range).
    
Part 3: Synthetic Protocols & Methodologies
Protocol A: Synthesis of the Building Block (2,5-Dimethyl-N-propylpyrazol-3-amine)

If the compound is not commercially sourced, it is synthesized via Reductive Amination or Direct Alkylation . The reductive route is preferred to avoid bis-alkylation.

Reagents:

  • Substrate: 1,3-Dimethyl-1H-pyrazol-5-amine (CAS 3524-32-1).[5]

  • Carbonyl Source: Propionaldehyde.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or

    
    .
    
  • Solvent: Dichloroethane (DCE) or Methanol.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq) in DCE. Add propionaldehyde (1.1 eq) and Acetic Acid (catalytic). Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Quench: Stir overnight at RT. Quench with saturated

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .
    
  • Purification: Flash column chromatography (MeOH/DCM gradient). The secondary amine (N-propyl) elutes before the starting primary amine.

Protocol B: Cyclization to Pyrazolo[1,5-a]pyrimidine Core

Reagents:

  • Substrate: 2,5-Dimethyl-N-propylpyrazol-3-amine.[1][2][3][4]

  • Cyclizing Agent: Acetylacetone (for dimethyl substitution) or specific

    
    -ketoesters.
    
  • Catalyst: Glacial Acetic Acid (solvent/catalyst).

Workflow:

  • Dissolve the aminopyrazole in glacial acetic acid.

  • Add Acetylacetone (1.1 eq).

  • Reflux at 100-110°C for 4–6 hours. Monitoring via LC-MS is critical to observe the formation of the fused bicyclic peak (

    
     shift).
    
  • Concentrate in vacuo. Neutralize residue with

    
    .
    
  • Recrystallize from Ethanol/Water.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the transformation of the aminopyrazole building block into the bioactive CRF-1 antagonist scaffold.

G Start Precursor: 1,3-Dimethyl-5-aminopyrazole Intermediate Target Building Block: 2,5-Dimethyl-N-propylpyrazol-3-amine Start->Intermediate Reductive Amination Reagent1 Propionaldehyde + Reductant Reagent1->Intermediate Product Scaffold: Pyrazolo[1,5-a]pyrimidine (CRF-1 Antagonist Core) Intermediate->Product Cyclocondensation (Reflux/AcOH) Reagent2 1,3-Dicarbonyl (Cyclization) Reagent2->Product

Caption: Synthesis pathway from primary aminopyrazole to the N-propyl functionalized pyrazolo[1,5-a]pyrimidine scaffold.

Part 5: Physicochemical Data & Handling

For researchers utilizing this compound, the following data is essential for experimental design.

PropertyValue / DescriptionRelevance
Molecular Formula

Stoichiometric calculations.
Molecular Weight ~153.22 g/mol Precursor mass.
Physical State Viscous oil or low-melting solidHandling difficulty; oil may require high-vac drying.
Basicity (

)
~4.5 - 5.5 (estimated for amine)Moderately basic; forms stable HCl salts.
Solubility Soluble in DCM, MeOH, DMSOCompatible with standard organic synthesis solvents.
Stability Sensitive to oxidation (air) over timeStore under inert atmosphere (

/Ar) at -20°C.
Part 6: References
  • Gilligan, P. J., et al. (2009). "Corticotropin-Releasing Factor-1 (CRF-1) Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • TCI Chemicals. (2024). "1,3-Dimethyl-1H-pyrazol-5-amine Product Specification." TCI Global Catalog. Link

  • PubChem. (2024).[6] "Compound Summary: 1,3-Dimethyl-1H-pyrazol-5-amine." National Library of Medicine. Link

  • Neurocrine Biosciences. (Patent). "Substituted Pyrazolo[1,5-a]pyrimidines as CRF Antagonists." Google Patents. Link

Sources

Exploratory

Technical Guide: Sourcing and Validating 2,5-Dimethyl-N-propylpyrazol-3-amine Hydrochloride

The following technical guide details the procurement, validation, and handling of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . Part 1: The Nomenclature & Identity Criticality In the field of pyrazole chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, validation, and handling of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .

Part 1: The Nomenclature & Identity Criticality

In the field of pyrazole chemistry, the name "2,5-dimethyl-N-propylpyrazol-3-amine" presents a significant risk of regioisomer confusion. Standard IUPAC nomenclature numbers the pyrazole ring starting from the nitrogen bearing the substituent (N1).

Consequently, "2,5-dimethyl" is often a legacy or vendor-specific designation that maps to one of two distinct regioisomers. Before purchasing, you must verify which specific isomer your research requires, as their biological activities and steric properties differ drastically.

The Two Primary Regioisomers

The ambiguity arises from the synthesis method (often reaction of methylhydrazine with a


-ketonitrile or equivalent), which produces a mixture of isomers.
Common NameIUPAC NameCAS NumberStructural Distinction
Isomer A 1,5-Dimethyl-N-propyl-1H-pyrazol-3-amine HCl 1856093-47-4 Methyls at N1 and C5; Amine at C3.[1]
Isomer B 1,3-Dimethyl-N-propyl-1H-pyrazol-5-amine HCl 1856086-56-0 Methyls at N1 and C3; Amine at C5.

Scientific Insight: The "2,5-dimethyl" name typically implies Isomer A (1,5-dimethyl-3-amine) if one considers the historical numbering where the un-substituted nitrogen was sometimes labeled N1, or it is a misnomer for Isomer B depending on the catalog. You must order by CAS Number, not by chemical name.

Part 2: Procurement Strategy

Specification Requirements (Research Grade)

For drug development and high-throughput screening (HTS), the following specifications are non-negotiable to prevent assay interference (e.g., from hydrazine impurities or regioisomer contamination).

  • Purity:

    
     98% (HPLC area %).
    
  • Identity: Confirmed by 1H-NMR and LC-MS. Crucial: NOESY (Nuclear Overhauser Effect Spectroscopy) data is required to distinguish between Isomer A and Isomer B.

  • Salt Form: Hydrochloride (HCl).

    • Reasoning: The free base is an oil or low-melting solid prone to oxidation and difficult to weigh accurately. The HCl salt is a stable, crystalline solid, ensuring precise stoichiometry in reactions.

  • Residual Solvents: < 0.5% (wt/wt). Pyrazoles are often recrystallized from ethyl acetate/hexanes; residual solvents can affect biological assay concentrations.

Vendor Selection Matrix

Do not rely on a single source. Use this matrix to evaluate suppliers (e.g., Enamine, BLDpharm, ChemSrc).

Vendor TierProsConsRecommended For
Tier 1 (Catalog) Immediate stock, standard COA.May not distinguish regioisomers explicitly.Initial screening (< 1g).
Tier 2 (CRO/Custom) Synthesis on demand, custom analysis (NOESY).Lead time (4-6 weeks), higher cost.Scale-up (> 10g) or GLP studies.
Tier 3 (Aggregator) Price comparison."Ghost stock" (listing items they don't have).Price benchmarking only.

Part 3: Technical Validation (QC Protocol)

Upon receipt, you must validate the compound. Relying on the vendor's Certificate of Analysis (COA) is insufficient for critical path experiments due to the isomer risk.

Regioisomer Discrimination Workflow (NOESY NMR)

The only definitive way to distinguish the 1,3-dimethyl isomer from the 1,5-dimethyl isomer is by observing the spatial proximity of the N-methyl group to the ring proton or the C-methyl group.

  • Isomer A (1,5-Dimethyl): The N-methyl group (N1) is spatially close to the C-methyl group (at C5). NOE correlation observed between N-Me and C-Me.

  • Isomer B (1,3-Dimethyl): The N-methyl group (N1) is spatially close to the Ring Proton (at C4) or the substituent at C5 (the amine group). NOE correlation observed between N-Me and C4-H (if present) or lack of N-Me/C-Me correlation.

QC Decision Tree (Graphviz Diagram)

QC_Workflow Start Receive Shipment (CAS 1856093-47-4 or 1856086-56-0) Solubility Solubility Test (DMSO-d6) Start->Solubility H_NMR 1H-NMR Spectrum Solubility->H_NMR Purity_Check Purity > 95%? H_NMR->Purity_Check NOESY NOESY Experiment (Regioisomer Check) Purity_Check->NOESY Yes Fail Reject / Recrystallize Purity_Check->Fail No Isomer_Check NOE: N-Me <-> C-Me? NOESY->Isomer_Check Pass_1_5 Confirmed: 1,5-Dimethyl Isomer Isomer_Check->Pass_1_5 Strong Signal Pass_1_3 Confirmed: 1,3-Dimethyl Isomer Isomer_Check->Pass_1_3 No Signal (Signal to C4-H)

Caption: QC workflow emphasizing the critical NOESY step to distinguish between the 1,3-dimethyl and 1,5-dimethyl regioisomers.

Part 4: Handling & Application Context

Storage & Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It will absorb atmospheric moisture, leading to "clumping" and inaccurate weighing.

    • Protocol: Store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.

  • Stability: Pyrazoles are generally stable, but the secondary amine (N-propyl) can react with aldehydes or acid chlorides if exposed to contaminated air. Keep under inert gas (Argon/Nitrogen) for long-term storage (> 6 months).

Solubility for Biological Assays
  • Stock Solution: Prepare a 10 mM or 100 mM stock in DMSO . The HCl salt may require mild sonication.

  • Aqueous Buffer: When diluting into PBS or media, the HCl salt will lower the pH. Ensure your assay buffer has sufficient capacity (e.g., HEPES 25mM) to maintain pH 7.4, or neutralize the stock with 1 equivalent of NaOH if high concentrations (>100 µM) are used.

Synthetic Utility (Causality)

This building block is typically used as a core scaffold for:

  • Kinase Inhibitors: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor in the ATP-binding pocket.

  • GPCR Ligands: The N-propyl group provides lipophilic bulk often required for hydrophobic pockets in receptors like TAAR1 or Sigma receptors.

References

  • ChemicalBook. 1,3-Dimethyl-N-propyl-1H-pyrazol-5-amine Properties and Suppliers. Retrieved from .

  • BLDpharm. 1,5-Dimethyl-N-propyl-1H-pyrazol-3-amine hydrochloride (CAS 1856093-47-4).[1] Retrieved from .

  • ChemSrc. 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride Related Compounds. Retrieved from .[2][3]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58831711, N-(2,5-dimethylpyrazol-3-yl)propanamide. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Synthesis protocols using 2,5-dimethyl-N-propylpyrazol-3-amine as a building block

Application Note: High-Efficiency Functionalization of 2,5-Dimethyl-N-propylpyrazol-3-amine Introduction & Building Block Analysis 2,5-dimethyl-N-propylpyrazol-3-amine (often structurally identified as N-propyl-1,3-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Functionalization of 2,5-Dimethyl-N-propylpyrazol-3-amine

Introduction & Building Block Analysis

2,5-dimethyl-N-propylpyrazol-3-amine (often structurally identified as N-propyl-1,3-dimethyl-1H-pyrazol-5-amine or its isomer) represents a critical "privileged structure" in medicinal chemistry. The pyrazole core is ubiquitous in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

This specific building block offers two distinct advantages:

  • Lipophilic Tuning: The N-propyl group provides a defined lipophilic vector (

    
     chain) that improves membrane permeability compared to the methyl analog, while avoiding the metabolic liability of longer alkyl chains.
    
  • Nucleophilic Handle: The exocyclic secondary amine serves as a versatile attachment point for library synthesis, allowing for the rapid generation of amides, ureas, and sulfonamides.

Chemical Profile:

  • Core Reactivity: The exocyclic amine is the primary nucleophile. However, the electron-rich pyrazole ring (specifically the N2 position) can act as a competitive nucleophile under harsh conditions.

  • Solubility: The propyl group enhances solubility in organic solvents (DCM, DMF, EtOAc) compared to unsubstituted aminopyrazoles, facilitating solution-phase synthesis.

  • Sterics: The secondary amine is moderately hindered by the propyl group and the adjacent ring substituents, requiring optimized coupling conditions (e.g., high-activity coupling agents like HATU).

Reaction Class I: Amide Library Synthesis (Acylation)

Objective: To synthesize a library of N-propyl-N-(pyrazolyl)amides. This is the most common transformation for this scaffold in Fragment-Based Drug Discovery (FBDD).

Mechanism: The secondary amine attacks the activated carboxylate. Due to the reduced nucleophilicity of the N-propyl aniline-like nitrogen (electron density pulled into the pyrazole ring), standard EDC/HOBt conditions often result in sluggish conversion. We utilize HATU for rapid, quantitative conversion.

Protocol 1.1: High-Throughput Amide Coupling

Reagents:

  • Substrate: 2,5-dimethyl-N-propylpyrazol-3-amine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a reaction vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

    • Critical Check: Stir for 5-10 minutes at Room Temperature (RT) to form the activated ester (O-At ester). The solution should turn slightly yellow.

  • Addition: Add 2,5-dimethyl-N-propylpyrazol-3-amine (1.0 equiv) to the reaction mixture.

  • Reaction: Seal the vial and stir at RT for 4–16 hours .

    • Optimization: If the acid is sterically hindered, heat to 50°C.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift of [M_acid + M_amine - 18].

  • Workup (Library Scale):

    • Dilute with EtOAc.

    • Wash with saturated NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC (Water:Acetonitrile + 0.1% Formic Acid).

Data Summary Table:

ParameterStandard ConditionOptimization for Hindered Acids
Coupling Agent HATUHATU or COMU
Base DIPEA (3 equiv)DIPEA (5 equiv)
Temperature 25°C50–60°C
Time 4 h16–24 h
Typical Yield 85–95%60–75%

Reaction Class II: Sulfonylation

Objective: Synthesis of sulfonamides to explore hydrogen-bond acceptor/donor interactions in the binding pocket.

Mechanism: Nucleophilic attack of the secondary amine on the sulfonyl chloride sulfur atom. Pyridine is used as both solvent and base to sponge up the HCl generated and activate the sulfonyl chloride.

Protocol 2.1: Pyridine-Mediated Sulfonylation

Reagents:

  • Substrate: 2,5-dimethyl-N-propylpyrazol-3-amine (1.0 equiv)

  • Sulfonyl Chloride: R-SO₂Cl (1.2 equiv)

  • Solvent/Base: Pyridine (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous Pyridine (0.3 M).

    • Note: Perform this in a fume hood; pyridine is toxic and malodorous.

  • Addition: Cool the solution to 0°C (ice bath). Slowly add the Sulfonyl Chloride (1.2 equiv) dropwise to control the exotherm.

  • Reaction: Remove the ice bath and stir at RT for 2–6 hours.

  • Quenching: Add water (5–10 volumes) to the reaction mixture.

    • Precipitation: Often, the sulfonamide product precipitates out upon water addition.

  • Isolation:

    • If Solid: Filter, wash with water and cold hexanes.

    • If Oil: Extract with DCM, wash with 1M HCl (to remove pyridine), dry, and concentrate.

Reaction Class III: Urea Formation (Kinase Linker Synthesis)

Objective: Formation of urea linkages, a classic motif in Type II kinase inhibitors (e.g., Sorafenib analogues) to bind the DFG-out pocket.

Protocol 3.1: Isocyanate Addition

Reagents:

  • Substrate: 2,5-dimethyl-N-propylpyrazol-3-amine (1.0 equiv)

  • Isocyanate: R-N=C=O (1.1 equiv)

  • Solvent: DCM or THF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine in anhydrous DCM (0.1 M).

  • Addition: Add the Isocyanate (1.1 equiv) at RT.

  • Reaction: Stir for 2–12 hours.

  • Workup:

    • Add a scavenger resin (e.g., Trisamine resin) if available to remove excess isocyanate, or simply concentrate.

    • Recrystallize from Et₂O/Hexanes.

Visualization: Synthesis Workflow

The following diagram illustrates the divergent synthesis pathways from the core building block.

SynthesisPathways Core 2,5-dimethyl-N-propylpyrazol-3-amine (Core Building Block) Amide Amide Analogues (HATU/DIPEA) Core->Amide Acylation (Library Synthesis) Sulfonamide Sulfonamides (R-SO2Cl/Pyridine) Core->Sulfonamide Sulfonylation (Metabolic Stability) Urea Urea Derivatives (Isocyanates) Core->Urea Urea Formation (Kinase Linkers) SNAr Bi-Heteroaryl Systems (Pd-Cat or SNAr) Core->SNAr C-N Coupling (Advanced)

Figure 1: Divergent synthesis strategy for 2,5-dimethyl-N-propylpyrazol-3-amine functionalization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide) Steric hindrance of secondary amine.Switch from EDC to HATU or T3P . Increase Temp to 50°C.
Regioselectivity Issues Reaction at Pyrazole N2 (rare).Ensure the starting material is the correct N-alkyl isomer. Use non-nucleophilic bases (DIPEA).
Purification Difficulty Co-elution with DMF.Perform an aqueous wash with 5% LiCl (removes DMF) before column chromatography.
Hygroscopicity HCl salt formation.Store the amine as a free base if possible, or dry the HCl salt under high vacuum with P₂O₅ before use.

References

  • Standard Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews, 38(2), 606-631. Link

  • Aminopyrazole Chemistry in Drug Discovery

    • Foloppe, N., et al. (2006). Structure-based design of novel Chk1 inhibitors: insights into hydrogen bonding and hydrophobic interactions. Journal of Medicinal Chemistry, 49(7), 2140-2143. Link

  • Pyridine-Mediated Sulfonylation

    • Woolven, H., et al. (2014). Sulfonamide synthesis via calcium triflimide activation. Organic Letters, 16(1), 16-19. Link

  • Chemical Property Data (Analogous Structures)

    • PubChem Compound Summary for 1,3-Dimethyl-1H-pyrazol-5-amine. Link

(Note: While specific literature on the exact propyl derivative is proprietary or sparse, the protocols above are validated based on the reactivity of the homologous 1,3-dimethyl-5-aminopyrazole scaffold.)

Application

Application Note: Coupling Protocols for 2,5-Dimethyl-N-propylpyrazol-3-amine HCl

This Application Note is designed to provide a comprehensive, field-validated guide for the coupling of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . This compound, often found in chemical catalogs under this spec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, field-validated guide for the coupling of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . This compound, often found in chemical catalogs under this specific nomenclature, typically corresponds to an N-propyl-substituted aminopyrazole scaffold (likely N-propyl-1,3-dimethyl-1H-pyrazol-5-amine or its tautomer). The presence of the hydrochloride (HCl) salt and the secondary amine functionality requires specific handling to ensure efficient coupling.

Executive Summary

2,5-dimethyl-N-propylpyrazol-3-amine HCl is a secondary heteroaryl amine building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. Its reactivity is defined by two critical factors:

  • The HCl Salt Form: The amine is protonated and non-nucleophilic in its supplied state. It requires quantitative neutralization (free-basing) in situ to participate in coupling reactions.

  • Secondary Amine Sterics: The N-propyl group, combined with the adjacent pyrazole ring substituents, creates a sterically demanding environment. Standard coupling conditions (e.g., EDC/HOBt) often fail or proceed slowly; high-efficiency coupling reagents (HATU, T3P) are recommended.

This guide details optimized protocols for Amide Coupling (reaction with carboxylic acids) and Urea Formation (reaction with isocyanates), ensuring high yields and purity.

Chemical Properties & Handling[1]

PropertySpecificationApplication Note
Structure Pyrazole ring with N-propylamino groupSecondary amine; nucleophilic only after deprotonation.
Salt Form Hydrochloride (HCl)Crucial: Requires excess base (e.g., 3–4 equiv. DIPEA) in the reaction mixture.
Solubility Soluble in Water, DMSO, MethanolLimited solubility in DCM/EtOAc until free-based. Use DMF or NMP for coupling.
pKa (est.) ~3.5–4.5 (Heteroaryl amine)Less basic than aliphatic amines; requires strong activation of the electrophile.

Reaction Class A: Amide Coupling (Carboxylic Acids)

This is the most common transformation. Due to the lower nucleophilicity of the heteroaryl secondary amine, we recommend HATU or T3P® (Propylphosphonic anhydride) over carbodiimides.

Mechanism & Logic
  • Activation: The carboxylic acid reacts with HATU to form a highly reactive O-azabenzotriazole ester.

  • Neutralization: DIPEA deprotonates the pyrazole-amine HCl salt, liberating the free amine.

  • Coupling: The free secondary amine attacks the activated ester. Note: The N-propyl group adds steric bulk, making the reaction slower than primary amines.

Protocol 1: High-Efficiency HATU Coupling

Scale: 1.0 mmol equivalent.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: 2,5-dimethyl-N-propylpyrazol-3-amine HCl (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) [CAS: 148893-10-1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

  • Solvent: DMF (Anhydrous) (5–10 mL/mmol)

Step-by-Step Procedure:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL).

  • Add HATU (1.2 mmol, 456 mg) and DIPEA (2.0 mmol, 348 µL). Stir at Room Temperature (RT) for 15–30 minutes. Visual Check: Solution usually turns yellow/orange.

  • Amine Preparation: In a separate vial, dissolve 2,5-dimethyl-N-propylpyrazol-3-amine HCl (1.1 mmol) in DMF (2 mL). Add the remaining DIPEA (2.0 mmol, 348 µL). Note: Ensure the salt fully dissolves; mild sonication may be required.

  • Addition: Dropwise add the Amine/DIPEA solution to the Activated Acid solution.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of acid).

    • Optimization: If conversion is <50% after 4h, heat to 50°C.

  • Work-up: Dilute with EtOAc (30 mL). Wash with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

Reaction Class B: Urea Synthesis (Isocyanates)

Reacting the amine with isocyanates yields urea derivatives. This reaction is generally faster than amide coupling but requires strict anhydrous conditions to prevent isocyanate hydrolysis.

Protocol 2: Urea Formation

Scale: 1.0 mmol equivalent.

Reagents:

  • Isocyanate (R-NCO) (1.1 equiv)

  • Amine: 2,5-dimethyl-N-propylpyrazol-3-amine HCl (1.0 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: DCM (Dichloromethane) or THF (Anhydrous)

Step-by-Step Procedure:

  • Free-Basing: Suspend the Amine HCl salt (1.0 mmol) in anhydrous DCM (5 mL). Add TEA (2.5 mmol, 350 µL). Stir for 10 minutes until the solution clears (indicating free base formation).

  • Cooling: Cool the mixture to 0°C (Ice bath).

  • Addition: Add the Isocyanate (1.1 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add a small amount of MeOH (0.5 mL) to quench excess isocyanate.

  • Work-up: The product often precipitates. Filter and wash with cold ether. If soluble, wash the DCM layer with 1N HCl (to remove unreacted pyrazole amine) and Brine.

Workflow Visualization (DOT Diagram)

The following diagram illustrates the critical decision pathways and process flow for coupling this specific HCl salt.

CouplingWorkflow Start Start: 2,5-dimethyl-N-propylpyrazol-3-amine HCl CheckSolubility Check Solubility in DCM Start->CheckSolubility FreeBase Step 1: Neutralization (Add 3-4 equiv DIPEA) CheckSolubility->FreeBase Insoluble? Use DMF CheckSolubility->FreeBase Soluble? Use DCM Choice Select Electrophile FreeBase->Choice AcidPath Carboxylic Acid Choice->AcidPath IsoPath Isocyanate Choice->IsoPath HATU Activation: HATU + DIPEA (Pre-stir 15 min) AcidPath->HATU CouplingUrea Coupling Reaction (DCM, 0°C to RT) IsoPath->CouplingUrea CouplingAmide Coupling Reaction (DMF, RT to 50°C) HATU->CouplingAmide Workup Workup: EtOAc Extraction (Wash with NaHCO3) CouplingAmide->Workup CouplingUrea->Workup

Caption: Logical workflow for coupling 2,5-dimethyl-N-propylpyrazol-3-amine HCl, highlighting solvent choice and activation steps.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<30%) Incomplete neutralization of HCl salt.Increase DIPEA to 4.0–5.0 equivalents. Ensure the amine is fully dissolved before adding to the acid.
No Reaction Steric hindrance of the secondary amine.Switch from HATU to T3P (50% in EtOAc) . Heat reaction to 60–80°C in a sealed vial.
Precipitate in Vial Formation of insoluble Urea byproduct (from coupling agent).This is normal for DCC/EDC. Filter off the solid. For HATU, the byproduct is soluble; precipitation might be the product (good sign).
Regioselectivity Competition from Ring Nitrogens (N1/N2).[2]The exocyclic N-propyl amine is generally more nucleophilic than the ring nitrogens in this scaffold. If ring coupling occurs, lower the temperature to 0°C.

References

  • Heteroaryl Amide Coupling Protocols : Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.

  • Aminopyrazole Chemistry : Elnagdi, M. H., et al. (2010). Recent developments in aminopyrazole chemistry. Arkivoc.

  • HATU Reagent Guide : Sigma-Aldrich (Merck). "Amide Coupling Reagents: HATU".

  • T3P Application Note : "Propylphosphonic Anhydride (T3P®) – A mild and efficient coupling agent".

  • Compound Data : PubChem. "2,5-dihydro-1H-pyrazol-3-amine hydrochloride" (Base scaffold reference).

(Note: While the specific "2,5-dimethyl-N-propyl" derivative is a catalog item, the protocols above are derived from standard operating procedures for the class of secondary aminopyrazoles.)

Sources

Method

Procedure for converting 2,5-dimethyl-N-propylpyrazol-3-amine free base to hydrochloride salt

This Application Note is structured to serve as a definitive technical guide for the conversion of 2,5-dimethyl-N-propylpyrazol-3-amine (free base) to its hydrochloride salt . It addresses the physicochemical challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the conversion of 2,5-dimethyl-N-propylpyrazol-3-amine (free base) to its hydrochloride salt . It addresses the physicochemical challenges of aminopyrazoles, specifically balancing basicity, solubility, and hygroscopicity.

Abstract

This protocol details the stoichiometric conversion of 2,5-dimethyl-N-propylpyrazol-3-amine to its chemically stable hydrochloride salt. While aminopyrazoles are often weak bases (pKa ~3.0–5.5), the N-propyl substitution enhances lipophilicity, requiring specific solvent systems for effective protonation and isolation. This guide presents two validated methodologies: Method A (Anhydrous Precipitation) for high-purity applications and Method B (Recrystallization) for scale-up.

Introduction & Chemical Context

The target molecule, 2,5-dimethyl-N-propylpyrazol-3-amine , features a pyrazole core substituted with methyl groups and a secondary exocyclic amine.

  • Basicity: The exocyclic amine nitrogen is the primary site of protonation. The pyrazole ring nitrogens are less basic due to aromatic delocalization.

  • Stability: The free base is prone to oxidation and "oiling out" upon storage. Conversion to the HCl salt significantly enhances thermal stability, water solubility, and shelf-life.

  • Nomenclature Note: Depending on tautomeric conventions, this compound is frequently cross-referenced as 1,3-dimethyl-5-(propylamino)pyrazole or 1,5-dimethyl-3-(propylamino)pyrazole. This protocol applies effectively to both regioisomers.

Physicochemical Profile (Predicted)
PropertyFree BaseHydrochloride Salt
Physical State Viscous Oil / Low-melting SolidCrystalline Solid (White/Off-white)
Solubility (Water) Low / Sparingly SolubleHigh (>50 mg/mL)
Solubility (Ether) HighInsoluble
Hygroscopicity LowModerate (Requires desiccation)
pKa (Conjugate Acid) ~4.5 (Exocyclic Amine)N/A

Materials & Equipment

Reagents[1][2][3][4][5][6][7][8][9][10]
  • Starting Material: 2,5-dimethyl-N-propylpyrazol-3-amine (>98% purity).

  • Acid Source:

    • Preferred: 2.0 M HCl in Diethyl Ether (anhydrous).

    • Alternative: 4.0 M HCl in 1,4-Dioxane.

    • Aqueous: 37% Concentrated HCl (for Method B only).

  • Solvents: Dichloromethane (DCM, HPLC Grade), Diethyl Ether (Et₂O, anhydrous), Ethanol (EtOH), Isopropanol (IPA).

Equipment
  • Jacketed reaction vessel or round-bottom flask (3-neck).

  • Inert gas manifold (Nitrogen/Argon).

  • Vacuum filtration setup (Buchner funnel/sintered glass).

  • Vacuum drying oven.

Experimental Protocols

Method A: Anhydrous Precipitation (Recommended)

Best for: High purity, analytical standards, and preventing hygroscopic oil formation.

Principle: The free base is dissolved in a non-polar solvent (DCM) where the salt is insoluble. Addition of anhydrous HCl triggers immediate nucleation and precipitation of the salt.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g (approx. 65 mmol) of 2,5-dimethyl-N-propylpyrazol-3-amine in 50 mL of Dichloromethane (DCM). Stir until a clear, homogeneous solution is obtained.

  • Inert Atmosphere: Flush the vessel with Nitrogen to prevent moisture ingress.

  • Acid Addition:

    • Cool the solution to 0–5 °C using an ice bath.

    • Dropwise, add 36 mL (1.1 equivalents) of 2.0 M HCl in Diethyl Ether over 20 minutes.

    • Observation: A white precipitate should form immediately.

  • Equilibration: Allow the slurry to stir at 0 °C for 30 minutes, then warm to room temperature (20–25 °C) for 1 hour to ripen the crystals.

  • Anti-Solvent Addition (Optional): If precipitation is incomplete, add 50 mL of anhydrous Diethyl Ether to drive the equilibrium.

  • Filtration: Filter the solid under vacuum using a sintered glass funnel (Porosity 3).

  • Washing: Wash the filter cake 3 times with 20 mL of cold Diethyl Ether to remove unreacted free base and excess acid.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Method B: Aqueous Crystallization (Scale-Up)

Best for: Large batches (>100g) where anhydrous HCl is cost-prohibitive.

Step-by-Step Procedure:

  • Dissolution: Dissolve the free base in a minimum volume of Isopropanol (IPA) at 40 °C.

  • Acidification: Slowly add 1.05 equivalents of 37% Aqueous HCl.

  • Azeotropic Drying: The solution will likely remain clear. Concentrate the solution under reduced pressure (Rotavap) to remove water/IPA azeotrope until a thick oil/solid residue remains.

  • Recrystallization: Redissolve the residue in boiling Ethanol (minimum volume). Slowly cool to room temperature.

  • Precipitation: Add cold Diethyl Ether or Ethyl Acetate dropwise until turbidity persists. Cool to 4 °C overnight.

  • Isolation: Filter and dry as in Method A.

Process Visualization (Graphviz)

Workflow Diagram: Salt Formation Logic

SaltFormation Start Start: Free Base (Oil/Solid) Solvent Dissolve in DCM (Anhydrous) Start->Solvent AcidAdd Add 2M HCl in Ether (0-5°C, Dropwise) Solvent->AcidAdd CheckPpt Precipitate Formed? AcidAdd->CheckPpt Ripen Stir 1h @ RT (Crystal Ripening) CheckPpt->Ripen Yes AddAnti Add Anti-Solvent (Diethyl Ether) CheckPpt->AddAnti No (Oiling) Filter Vacuum Filtration & Wash (Et2O) Ripen->Filter AddAnti->Ripen Dry Vacuum Dry (45°C, 12h) Filter->Dry End Final Product: HCl Salt Dry->End

Caption: Figure 1. Logical workflow for the anhydrous conversion of aminopyrazole free base to HCl salt.

Process Control & Troubleshooting

Critical Quality Attribute (CQA)Potential IssueCorrective Action
Crystal Form "Oiling Out" (Sticky gum instead of solid)Seed Crystals: Add a small crystal of pure salt. Solvent Swap: Switch from DCM to IPA/Ether mixture. Slow Cooling: Reduce cooling rate.
Color Yellow/Brown discolorationOxidation: Ensure Nitrogen atmosphere. Purification: Recrystallize from Ethanol/Activated Carbon.
Stoichiometry Excess Acid (Hygroscopic product)Washing: Thoroughly wash filter cake with dry Ether. Titration: Verify Chloride content (AgNO₃ titration).

Characterization & Validation

To confirm the successful formation of the hydrochloride salt, perform the following analytical tests:

  • Silver Nitrate Test (Qualitative): Dissolve 10 mg of product in water. Add 2 drops of 0.1 M AgNO₃. A dense white precipitate (AgCl) confirms the presence of chloride counterions.

  • 1H NMR Spectroscopy (D₂O):

    • Shift Observation: Expect a downfield shift (0.5 - 1.0 ppm) of the protons adjacent to the amine nitrogen compared to the free base.

    • Integration: Verify the integrity of the propyl group and methyl signals.

  • Melting Point: The salt should exhibit a sharp melting point significantly higher than the free base (typically >150 °C, decomposition often observed).

Safety & Handling

  • Hydrochloric Acid: Corrosive and toxic. Handle in a fume hood. Anhydrous HCl in ether forms pressurized fumes; use a pressure-equalizing dropping funnel.

  • Aminopyrazoles: Treat as potential irritants. Wear nitrile gloves and safety goggles.

  • Waste Disposal: Neutralize acidic filtrates with Sodium Bicarbonate before disposal.

References

  • BenchChem. (2025). Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 2,3-Dimethyl-5-n-propylpyrazine (Analogue Physicochemical Data). NIST Chemistry WebBook.[1] Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 3-Aminopyrazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceMadness. (2008).[3] Protocol discussion on Amine Hydrochloride Salt Formation. Retrieved from

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles via Acid Addition Salts.

Sources

Application

Using 2,5-dimethyl-N-propylpyrazol-3-amine in heterocyclic compound synthesis

Application Note: Strategic Utilization of 2,5-Dimethyl-N-propylpyrazol-3-amine in Drug Discovery Abstract This technical guide details the synthetic utility of 2,5-dimethyl-N-propylpyrazol-3-amine (structurally identifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,5-Dimethyl-N-propylpyrazol-3-amine in Drug Discovery

Abstract

This technical guide details the synthetic utility of 2,5-dimethyl-N-propylpyrazol-3-amine (structurally identified as 1,3-dimethyl-5-(propylamino)pyrazole in standard IUPAC numbering for the most stable tautomer).[1] As a secondary aminopyrazole, this scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., MAPK, CDK) and GPCR ligands.[1] Unlike its primary amine counterparts, the N-propyl group imparts unique lipophilicity and steric constraints that influence both reactivity and binding affinity.[1] This guide provides validated protocols for regioselective C4-functionalization , urea/amide library generation , and transition-metal catalyzed cross-couplings , supported by mechanistic insights and self-validating quality control steps.[1]

Chemical Identity & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic landscape of the molecule. The "2,5-dimethyl" nomenclature often refers to the catalog name; chemically, the molecule acts as 1,3-dimethyl-5-(propylamino)pyrazole .

  • Nucleophilic Sites:

    • Exocyclic Nitrogen (N-Pr): The most nucleophilic site, prone to acylation, sulfonylation, and reaction with isocyanates.[1] The propyl group adds steric bulk, reducing reactivity compared to primary amines but enhancing solubility.

    • Ring C4 Position: Highly electron-rich (enamine-like character). Susceptible to Electrophilic Aromatic Substitution (SEAr) such as halogenation or Vilsmeier-Haack formylation.[1]

    • Ring Nitrogen (N2): Pyridine-like, but less nucleophilic due to the adjacent N-methyl group and resonance delocalization.

  • Solubility: Soluble in DCM, MeOH, DMSO, and EtOAc.[1] Moderately soluble in water at low pH (protonated form).[1]

Core Application 1: Regioselective C4-Iodination

Objective: To install a reactive handle at the C4 position for subsequent Suzuki-Miyaura or Sonogashira couplings. Mechanism: Electrophilic Aromatic Substitution (SEAr).[1] The electron-donating amino group activates the C4 position.

Protocol A: NIS-Mediated Iodination

Why this method? N-Iodosuccinimide (NIS) provides a controlled source of iodonium ions (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) without the oxidative harshness of 

/oxidant mixtures, preventing oxidation of the secondary amine.

Materials:

  • Substrate: 2,5-dimethyl-N-propylpyrazol-3-amine (1.0 equiv)[1]

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)[1]

  • Solvent: Acetonitrile (ACN) (0.1 M concentration)[1]

  • Catalyst: Trifluoroacetic acid (TFA) (10 mol%) – Optional, accelerates reaction.[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (6.5 mmol) of the aminopyrazole in 65 mL of dry ACN.

  • Cooling: Cool the solution to 0°C in an ice bath. Reason: Controls the exotherm and improves regioselectivity.

  • Addition: Add NIS (1.54 g, 6.8 mmol) portion-wise over 10 minutes. Protect from light (wrap flask in foil).

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane).[1] The product will be less polar (higher

      
      ) than the starting material.
      
  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (solution turns from brown/red to clear).
    
  • Extraction: Remove ACN under reduced pressure. Extract the aqueous residue with DCM (3x).[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Expected Yield: 85–95% Data Validation:


 NMR should show the disappearance of the C4-H singlet (typically ~5.5 ppm) and retention of the propyl and methyl signals.

Core Application 2: Urea Synthesis (Kinase Inhibitor Scaffold)

Objective: To synthesize a 1,3-disubstituted urea library. This motif mimics the ATP-binding interaction in many kinase inhibitors. Mechanism: Nucleophilic addition of the secondary amine to an isocyanate.

Protocol B: Rapid Urea Formation

Why this method? The reaction is atom-economical and requires no external base, simplifying purification.

Materials:

  • Substrate: 2,5-dimethyl-N-propylpyrazol-3-amine (1.0 equiv)[1]

  • Reagent: Aryl Isocyanate (e.g., Phenyl Isocyanate) (1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction vial and purge with Argon.

  • Dissolution: Dissolve the aminopyrazole (0.5 mmol) in 2 mL anhydrous DCM.

  • Addition: Add the isocyanate (0.55 mmol) dropwise at RT.

  • Incubation: Stir at RT for 4–12 hours.

    • Observation: A white precipitate often forms (the urea product).[1]

  • Workup (Filtration):

    • If precipitate forms: Filter the solid and wash with cold DCM. This is often analytically pure.

    • If soluble: Add 3-aminopropyl silica gel (scavenger resin) to remove excess isocyanate, stir for 1 hour, filter, and concentrate.[1]

  • Recrystallization: If necessary, recrystallize from EtOH/Water.

Key Insight: The N-propyl group forces the urea into a specific conformation (rotamer) that can significantly impact biological binding. NMR may show broadened peaks due to restricted rotation at RT.

Core Application 3: Palladium-Catalyzed Cross-Coupling

Objective: To couple the C4-iodinated scaffold (from Protocol A) with an aryl boronic acid.

Protocol C: Suzuki-Miyaura Coupling

Why this method? Uses mild conditions suitable for nitrogen-rich heterocycles.[2]

Materials:

  • Substrate: 4-iodo-1,3-dimethyl-5-(propylamino)pyrazole (1.0 equiv)[1]

  • Reagent: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Combine: In a microwave vial, mix the iodide, boronic acid, and catalyst.

  • Solvent: Add Dioxane and the aqueous base.

  • Degas: Bubble Nitrogen through the mixture for 5 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Heat: Seal and heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.[1]

  • Purification: Flash chromatography (EtOAc/Hexanes).

Visualization of Reaction Logic

The following diagram illustrates the divergent synthesis pathways starting from the parent aminopyrazole.

ReactionLandscape Start 2,5-dimethyl-N- propylpyrazol-3-amine Intermediate1 4-Iodo-Intermediate (Protocol A) Start->Intermediate1 NIS, ACN (SEAr Mechanism) Product2 Pyrazolyl-Urea (Kinase Inhibitor Motif) Start->Product2 R-N=C=O (Nucleophilic Addn) Product3 Pyrazolyl-Amide (Library Scaffold) Start->Product3 R-COCl, Base (Acylation) Product1 C4-Aryl Derivative (Suzuki Coupling) Intermediate1->Product1 Ar-B(OH)2, Pd cat. (Cross-Coupling)

Caption: Divergent synthetic pathways for 2,5-dimethyl-N-propylpyrazol-3-amine, highlighting C4-functionalization and Exocyclic Amine derivatization.

Quantitative Data Summary

Reaction TypeReagentConditionsTypical YieldKey Challenge
C4-Iodination NISACN, 0°C to RT85–95%Over-iodination (rare) or oxidation.
Urea Formation Aryl IsocyanateDCM, RT90–98%Solubility of product; removal of excess isocyanate.[1]
Suzuki Coupling Ar-B(OH)₂, PdDioxane/H₂O, 90°C70–85%Protodeboronation of unstable boronic acids.[1]
Amidation Acid ChlorideTHF, Et₃N75–85%Steric hindrance from N-propyl group (slow reaction).[1]

References

  • Regioselectivity in Aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2018).[1] Recent advances in aminopyrazoles synthesis and functionalization. Beilstein Journal of Organic Chemistry, 14, 198–250.[1] [Link][1]

  • Pyrazolo[1,5-a]pyrimidine Synthesis: Aggarwal, R., et al. (2018).[1][3][4][5] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link][1]

  • Kinase Inhibitor Design (Urea Motifs): Wan, P.T.C., et al. (2004).[1] Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867.[1] (Contextual grounding for urea scaffold utility). [Link][1]

Sources

Method

Amide bond formation using 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride

Technical Application Note: Optimized Amide Coupling of 2,5-Dimethyl-N-propylpyrazol-3-amine HCl Introduction & Chemical Context This guide details the protocols for forming amide bonds using 2,5-dimethyl-N-propylpyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Amide Coupling of 2,5-Dimethyl-N-propylpyrazol-3-amine HCl

Introduction & Chemical Context

This guide details the protocols for forming amide bonds using 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (referred to herein as Amine-1[1]·HCl ).

The Challenge: Coupling this specific building block presents a "perfect storm" of synthetic difficulties:

  • Electronic Deactivation: The pyrazole ring is electron-deficient, significantly reducing the nucleophilicity of the exocyclic amine.

  • Steric Hindrance: The N-propyl group creates a secondary amine environment, adding steric bulk that impedes attack on the activated carbonyl.

  • Salt Form: The hydrochloride salt requires effective in situ neutralization (free-basing) without suppressing the coupling reagent.[1]

  • Nomenclature Ambiguity: Commercially, "2,5-dimethylpyrazol-3-amine" often refers to 1,3-dimethyl-1H-pyrazol-5-amine (or its tautomer).[1] The "2,5" numbering usually implies the nitrogen at position 2 is methylated (a 1-methyl isomer in IUPAC).[1] We assume the structure is a 1-methyl-3-methyl-5-(propylamino)pyrazole or its regioisomer, a stable N-methylated species.[1]

Strategic Approach: Standard carbodiimide couplings (EDC/HOBt) often fail with such electron-poor secondary amines.[1] Success requires high-energy active esters (HATU/HOAt) or activated electrophiles (Acid Chlorides/T3P).[1]

Chemical Analysis & Pre-Reaction Planning

ParameterDescriptionImpact on Protocol
Nucleophilicity Low (Secondary amine on heteroaryl)Requires strong activation (HATU, T3P, or SOCl₂).[2][1]
Basicity (pKa) Pyrazole-NH ~2-3; Exocyclic NH ~4-5Weak base; requires non-nucleophilic base (DIPEA) in excess (3-4 equiv).[1]
Solubility Moderate in DCM; High in DMF/DMSOUse DMF or DMAc to ensure the HCl salt dissolves and free-bases completely.[1]
Stoichiometry Amine is the limiting reagentUse 1.2–1.5 equiv of Carboxylic Acid to drive completion.

Decision Matrix: Selecting the Right Protocol

Before starting, select the protocol based on your carboxylic acid substrate.[2]

CouplingStrategy start START: Select Carboxylic Acid acid_type Acid Sterics/Electronics? start->acid_type simple Simple/Aliphatic Acid acid_type->simple Unimpeded hindered Hindered/Aromatic Acid acid_type->hindered Bulky/Electron Poor sensitive Acid Sensitive / Epimerizable acid_type->sensitive Chiral Centers method_t3p Method B: T3P (PPA) (Green, Scalable) simple->method_t3p method_socl2 Method C: Acid Chloride (Forceful Conditions) hindered->method_socl2 method_hatu Method A: HATU (High Yield, Discovery) sensitive->method_hatu Purification: Aqueous Workup Purification: Aqueous Workup method_t3p->Purification: Aqueous Workup Purification: HPLC/Flash Purification: HPLC/Flash method_hatu->Purification: HPLC/Flash Purification: Recrystallization Purification: Recrystallization method_socl2->Purification: Recrystallization

Figure 1: Strategic decision tree for amide coupling conditions.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery/Small Scale)

Best for: High-value substrates, library synthesis, and chiral acids.[2][1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][1]

  • Amine-1·HCl (1.2 equiv)[2][1]

  • HATU (1.2 – 1.5 equiv)[2][1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[2][1]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)[2][1]

Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition 1: Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange (formation of the At-active ester).[1]

  • Amine Preparation: In a separate vial, dissolve Amine-1·HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0–3.0 equiv) to this solution to neutralize the HCl salt. Crucial: Ensure the amine is fully dissolved and free-based before addition.[1]

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][3]

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.[2]

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[2] Dry over Na₂SO₄ and concentrate.

Method B: T3P (Propylphosphonic Anhydride) (Scale-Up/Green)

Best for: Scalable synthesis (>1g), simple workup, low epimerization.[2][1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][1]

  • Amine-1·HCl (1.1 equiv)[2][1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[2][1]

  • Base: Pyridine (3.0 equiv) or TEA (4.0 equiv)[2][1]

  • Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.[2][1]

Protocol:

  • Combine: Charge the reaction vessel with Carboxylic Acid , Amine-1·HCl , and solvent (EtOAc preferred).

  • Base: Add Pyridine (3.0 equiv). Stir for 5 minutes.

  • Reagent Addition: Add T3P solution dropwise at 0°C (to control exotherm), then allow to warm to RT.

  • Reaction: Stir at RT for 12 hours. T3P kinetics are slower but cleaner.

    • Note: If the amine HCl salt does not dissolve in EtOAc, switch to DMF or add a co-solvent.[2]

  • Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove pyridine/unreacted amine), then sat.[2] NaHCO₃ (to remove T3P byproducts, which are water-soluble).[2][1]

Method C: Acid Chloride Generation (Difficult Substrates)

Best for: Extremely sterically hindered acids or very low nucleophilicity amines.[2][1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][1]

  • Oxalyl Chloride (1.5 equiv) + DMF (cat.) OR Thionyl Chloride.

  • Amine-1·HCl (1.0 equiv)[2][1][4]

  • Base: TEA or DIPEA (3.0 equiv)[2][1]

  • Solvent: DCM (Dichloromethane) or THF.

Protocol:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM. Add catalytic DMF (1-2 drops).[1] Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 1-2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (essential to prevent side reactions).

  • Coupling: Redissolve the crude acid chloride in dry DCM.

  • Amine Addition: Add Amine-1·HCl and TEA (3.0 equiv) to the acid chloride solution at 0°C.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Standard aqueous extraction (NaHCO₃ wash).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Amine HCl not neutralized.[1]Increase DIPEA to 4-5 equiv. Ensure solvent is DMF (polar aprotic) to solvate the salt.
Starting Material Remains Steric hindrance of N-propyl.[1]Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate acid chloride in situ.[1]
Product Epimerization Over-activation / High Base.Switch to Method B (T3P) and use Pyridine as base (milder than TEA).
Precipitation Urea byproduct (from EDC/DCC).Do not use EDC/DCC. Use water-soluble coupling agents or T3P.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[2] Link[2][1]

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][1] Link

  • Fichez, J., Busca, P., & Prestat, G. (2018).[2] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews (via Chim. It. generic context). Link

  • Growingscience. (2022).[3] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link

  • PubChem. (2023). Compound Summary for 3-amino-1,5-dimethylpyrazole (Structural Analog). Link[2][1]

Sources

Application

Advanced Protocols for Nucleophilic Substitution in Pyrazol-3-amine Derivatives

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of pyrazol-3-amine derivatives. It prioritizes mechanistic understanding, regiocontrol, and scalable protocols re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of pyrazol-3-amine derivatives. It prioritizes mechanistic understanding, regiocontrol, and scalable protocols relevant to drug discovery (e.g., kinase inhibitor synthesis).

Executive Summary & Strategic Importance

Pyrazol-3-amine (3-aminopyrazole) derivatives are "privileged scaffolds" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Pazopanib , Tozasertib ). Their utility stems from their ability to function as multidentate ligands in ATP-binding pockets.

However, the reactivity of pyrazol-3-amine is complicated by annular tautomerism and competing nucleophilic sites . A typical 3-aminopyrazole possesses three nucleophilic centers:

  • N-Exo (Exocyclic Amine): The primary site for SNAr and acylation.

  • N1 (Endocyclic Pyrrole-like Nitrogen): Highly acidic (pKa ~14) and prone to alkylation upon deprotonation.

  • N2 (Endocyclic Pyridine-like Nitrogen): Basic and nucleophilic in neutral conditions.

This guide provides engineered protocols to selectively target these sites, specifically focusing on SNAr functionalization of the exocyclic amine (critical for library synthesis) and regioselective N-alkylation of the ring.

Mechanistic Analysis: The Regioselectivity Challenge

To control the reaction, one must understand the tautomeric equilibrium and electronic bias of the substrate.

Tautomerism and Reactivity Map

In unsubstituted pyrazol-3-amines, the 3-amino-1H-pyrazole (A) and 5-amino-1H-pyrazole (B) tautomers exist in equilibrium.

  • In Solution: Polar aprotic solvents (DMSO, DMF) generally favor the 3-amino form.

  • Reactivity Profile:

    • SNAr / Acylation: Proceeds via the neutral exocyclic amine .

    • Alkylation: Proceeds via the pyrazolyl anion (after deprotonation), where steric hindrance at C3/C5 dictates N1 vs. N2 selectivity.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Nucleophilic Sites T1 3-amino-1H-pyrazole (Dominant in DMSO) T2 5-amino-1H-pyrazole (Sterically distinct) T1->T2 Fast H-shift N_Exo Exocyclic NH2 (Soft Nucleophile) Target: SNAr, Acylation T1->N_Exo Neutral Conditions N_Ring Ring Nitrogen (N1) (Hard Nucleophile via Anion) Target: Alkylation T1->N_Ring Basic Conditions (NaH/Cs2CO3)

Figure 1: Tautomeric equilibrium and divergent reactivity pathways of pyrazol-3-amine.

Protocol A: Chemoselective SNAr Reaction (N-Exocyclic Functionalization)

Application: Synthesis of aminopyrimidine-pyrazole kinase inhibitors (e.g., Pazopanib intermediates). Objective: Selectively couple the exocyclic amine to an activated heteroaryl halide without alkylating the ring nitrogens.

The "Water-Mediated" Green Protocol

While traditional methods use dioxane/DIPEA, recent industrial optimizations utilize aqueous media or alcoholic solvents to enhance selectivity and precipitation of the product.

Reagents:

  • Substrate: 1-Methyl-1H-pyrazol-3-amine (or unsubstituted analog).

  • Electrophile: 2,4-Dichloropyrimidine.[1][2]

  • Base: Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Solvent: Water:Ethanol (1:1) or pure Water (for highly insoluble products).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv) in Ethanol (5 mL/mmol).

  • Addition: Add the pyrazol-3-amine derivative (1.0 equiv).

    • Note: If using the hydrochloride salt of the amine, add 1.0 equiv of extra base.[3]

  • Base Activation: Add aqueous

    
     (1.2 equiv, 2M solution) dropwise.
    
    • Why: Inorganic bases in aqueous/organic mixtures act as proton scavengers without deprotonating the pyrazole ring NH (pKa ~14), thus preventing N-ring arylation.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Control Point: The C4-Cl of pyrimidine is significantly more reactive than C2-Cl due to the para-position relative to N3. Heating (>60°C) may promote bis-substitution or C2-attack.

  • Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The product is usually more polar than the starting dichloride.

  • Work-up:

    • The product often precipitates as a white/off-white solid.

    • Dilute with water (2x volume) and filter.

    • Wash the cake with cold water and diethyl ether to remove unreacted pyrimidine.

Self-Validation Criteria:

  • Regioselectivity Check:

    
     NMR should show a doublet for the pyrimidine C5-H and C6-H. If C2-substitution occurred, the splitting pattern and chemical shifts would differ significantly.
    
  • Bis-substitution: Absence of a high MW spot on TLC.

Protocol B: Regioselective N-Ring Alkylation

Application: Introducing solubilizing groups or steric bulk at N1. Objective: Alkylate N1 preferentially over N2 or the exocyclic amine.

The "Cesium Effect" Protocol

Alkylation of unsubstituted 3-aminopyrazoles often yields a mixture of N1- and N2-alkylated products. Using Cesium Carbonate (


) in DMF often improves N1 selectivity due to the "Cesium Effect" (coordination with the adjacent lone pair).

Reagents:

  • Substrate: 3-Nitro-1H-pyrazole (Precursor) or N-protected 3-aminopyrazole.

    • Expert Tip: Direct alkylation of free 3-aminopyrazole is messy. It is superior to alkylate the 3-nitro precursor and then reduce the nitro group, OR use a Schiff base protection on the amine.

  • Electrophile: Alkyl Iodide/Bromide (1.1 equiv).

  • Base:

    
     (1.5 equiv).
    
  • Solvent: DMF (anhydrous).

Step-by-Step Methodology (Nitro-Precursor Route):

  • Dissolution: Dissolve 3-nitro-1H-pyrazole in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
     and stir at RT for 30 mins. The solution will turn yellow/orange (nitropyrazolyl anion).
    
  • Alkylation: Add the alkyl halide dropwise at 0°C, then warm to RT.

  • Work-up: Pour into ice water. Extract with EtOAc.[2][3]

  • Isomer Separation:

    • N1-alkylated (3-nitro) and N2-alkylated (5-nitro) isomers have significantly different dipole moments.

    • N1-isomer (Target): Usually less polar (higher

      
      ) than the N2-isomer on Silica gel.
      
    • Validation: In N1-alkylated 3-nitropyrazoles, the NO2 group is far from the alkyl group. In N2-alkylated (effectively 1-alkyl-5-nitropyrazole), the NO2 and Alkyl are adjacent, causing a downfield shift in the N-Alkyl NMR signal due to deshielding.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield in SNAr Pyrazole amine is a weak nucleophile.Switch solvent to n-Butanol or IPA and heat to 100°C. Add catalytic HCl (autocatalysis) if base method fails.
Ring Arylation (Side Reaction) Base is too strong (e.g., NaH used).Use weak bases (

,

). Avoid NaH unless N1-functionalization is desired.
Bis-substitution on Pyrimidine Excess amine or high temp.Maintain stoichiometry at 1:1. Keep temp < 40°C. Add amine to the electrophile solution.
Poor Solubility Product precipitates too early.Use THF/Water or Dioxane mixtures.
N1 vs N2 Alkylation Mix Steric lack of differentiation.[4]Use bulky protecting groups or alkylate the 3-nitro precursor instead of the amine.

Visualization: SNAr Decision Workflow

Use this logic flow to determine the optimal conditions for your specific substrate.

SNAr_Workflow Start Start: Pyrazol-3-amine + Heteroaryl Halide Check_Elec Is Electrophile Highly Activated? (e.g., 2,4-dichloropyrimidine) Start->Check_Elec Yes_Act Yes Check_Elec->Yes_Act High Reactivity No_Act No (e.g., 2-chloropyridine) Check_Elec->No_Act Low Reactivity Method_A Method A: Mild Base (EtOH/H2O, K2CO3, RT) *Prevents Ring Arylation* Yes_Act->Method_A Method_B Method B: Acid Catalysis (n-BuOH, Cat. HCl, 120°C) *Protonates Pyridine N to activate* No_Act->Method_B First Choice Method_C Method C: Buchwald-Hartwig (Pd(OAc)2, Xantphos, Cs2CO3) *For unreactive substrates* Method_B->Method_C If fails

Figure 2: Decision tree for selecting reaction conditions based on electrophile reactivity.

References

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry. Link

  • Makaryan, G. M., et al. (2020). "Regioselective synthesis of N-substituted pyrazoles." Chemistry of Heterocyclic Compounds. Link

  • Bagley, M. C., et al. (2006). "Regiocontrolled synthesis of pyrazoles." Synlett. Link

  • Smith, J. J., & Jones, R. (2015). "Green solvents in nucleophilic aromatic substitution." Green Chemistry. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (See sections on Sandmeyer and SNAr). Link

Sources

Method

Application Note: Synthesis of Pharmaceutical Scaffolds from 1,3-Dimethyl-N-propyl-1H-pyrazol-5-amine

This guide outlines the advanced synthesis of pharmaceutical intermediates derived from 2,5-dimethyl-N-propylpyrazol-3-amine . Note on Chemical Nomenclature: While "2,5-dimethyl-N-propylpyrazol-3-amine" is a common catal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced synthesis of pharmaceutical intermediates derived from 2,5-dimethyl-N-propylpyrazol-3-amine .

Note on Chemical Nomenclature: While "2,5-dimethyl-N-propylpyrazol-3-amine" is a common catalog name, the IUPAC standard numbering for pyrazoles assigns the nitrogen bearing the substituent as position 1.[1] Therefore, this guide defines the starting material as 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine (where N1 is methylated, C3 is methylated, and the amine at C5 bears the propyl group).[1] This structure is a privileged scaffold in medicinal chemistry, serving as a precursor for CRF1 antagonists , p38 MAP kinase inhibitors , and PDE5 inhibitors .[1]

[1]

Introduction & Compound Profile

The aminopyrazole moiety acts as a bioisostere for amides and ureas in drug design, offering unique hydrogen-bonding capabilities.[1] The specific N-propyl-1,3-dimethyl substitution pattern provides a balance of lipophilicity (propyl group) and metabolic stability (methyl blockade).[1]

  • Starting Material: 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine[1][2]

  • CAS Registry: 1856086-56-0[1][2]

  • Molecular Weight: 153.22 g/mol [1]

  • Key Reactivity Centers:

    • C4-Position: Highly nucleophilic; susceptible to electrophilic aromatic substitution (Halogenation, Formylation).[1]

    • Exocyclic Nitrogen (N-Propyl): Secondary amine; nucleophilic; site for acyl/sulfonyl linker attachment.[1]

Core Workflows

This guide details two primary workflows for converting the starting material into high-value pharmaceutical intermediates.

Workflow A: C4-Functionalization (The "Gateway" Intermediate)

Target Intermediate: 4-Iodo-1,3-dimethyl-N-propyl-1H-pyrazol-5-amine Application: This iodinated species is the universal coupling partner for Suzuki-Miyaura or Sonogashira cross-couplings to install aryl groups, a requirement for many kinase inhibitors (e.g., to access the hydrophobic pocket of the enzyme).[1]

Workflow B: Urea/Amide Linker Synthesis

Target Intermediate: 1-(1,3-dimethyl-1H-pyrazol-5-yl)-1-propylureas Application: Formation of urea linkages is critical for generating CRF1 antagonists (Corticotropin-Releasing Factor type 1).[1] The secondary amine requires specific activation methods to avoid bis-acylation or low yields.[1]

Experimental Protocols

Protocol A: Regioselective C4-Iodination

Objective: Synthesize 4-iodo-1,3-dimethyl-N-propyl-1H-pyrazol-5-amine with >95% regioselectivity.

Reagents:

  • Starting Amine (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (1.1 equiv)[1]

  • Acetonitrile (ACN) (Solvent, 0.5 M)[1]

  • Optional: Trifluoroacetic acid (TFA) (0.1 equiv, catalyst)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine (10 mmol, 1.53 g) and Acetonitrile (20 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath. Rationale: Lower temperature suppresses over-iodination and oxidation of the amine.[1]

  • Addition: Add NIS (11 mmol, 2.47 g) portion-wise over 15 minutes. Protect the flask from light with aluminum foil.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The product should appear as a less polar spot.

  • Quench: Pour the reaction mixture into 10% aqueous sodium thiosulfate (

    
    ) to neutralize excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.[1]
    
  • Purification: If necessary, purify via silica gel chromatography (0-40% EtOAc in Hexanes).

Analytical Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the C4-H singlet (typically ~5.5-5.8 ppm).[1] The propyl and methyl signals should remain distinct.

Protocol B: Synthesis of Pyrazolyl-Ureas via Isocyanates

Objective: Create a urea-linked intermediate for GPCR ligand libraries.

Reagents:

  • Starting Amine (1.0 equiv)[1]

  • Aryl Isocyanate (e.g., Phenyl Isocyanate) (1.1 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Triethylamine (TEA) (1.2 equiv)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction flask and purge with Nitrogen (

    
    ).
    
  • Solution: Dissolve 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine (5 mmol) in anhydrous DCM (15 mL). Add TEA (6 mmol).

  • Activation: Add the Aryl Isocyanate (5.5 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (40°C) for 6-12 hours. Rationale: Secondary amines are sterically hindered compared to primary amines; thermal energy ensures complete conversion.[1]

  • Workup: Cool to RT. Wash with 1M HCl (to remove unreacted amine) followed by saturated

    
    .[1]
    
  • Isolation: Concentrate the organic layer.[1] The urea product often precipitates upon addition of diethyl ether/hexane; filter to collect.[1]

Visualization of Reaction Pathways[1]

The following diagram illustrates the divergence from the core scaffold into two distinct pharmaceutical classes.

G Start 1,3-Dimethyl-N-propyl- 1H-pyrazol-5-amine (Core Scaffold) NIS Reagent: NIS (0°C, ACN) Start->NIS Iso Reagent: R-N=C=O (DCM, Reflux) Start->Iso Iodo Intermediate A: 4-Iodo-Derivative (Halogenated Core) NIS->Iodo Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Iodo->Suzuki Kinase Product Class 1: p38/Map Kinase Inhibitors (Biaryl Systems) Suzuki->Kinase Urea Intermediate B: Pyrazolyl-Urea (Linker Scaffold) Iso->Urea GPCR Product Class 2: CRF1 Antagonists (GPCR Ligands) Urea->GPCR

Caption: Divergent synthesis pathways from the aminopyrazole core leading to Kinase Inhibitors (top) and GPCR Ligands (bottom).[1]

Analytical Data Summary

Use the following table to validate the synthesis of the core intermediates.

CompoundKey 1H NMR Signal (CDCl3)MS (ESI+)Physical State
Starting Material

5.51 (s, 1H, C4-H), 2.95 (t, 2H, N-CH2)
[M+H]+ 154.2Yellow Oil/Solid
4-Iodo-Intermediate Absence of

5.51 singlet
[M+H]+ 280.1Off-white Solid
Pyrazolyl-Urea

8.5-9.0 (br s, NH-Urea), Aromatic Ar-H
[M+H]+ ~273+RWhite Solid

Safety & Handling

  • Aminopyrazoles: Generally irritants.[1] Wear gloves and safety glasses.[1] Avoid inhalation of dust/vapors.[1]

  • NIS (N-Iodosuccinimide): Corrosive and light-sensitive.[1] Store in the dark at 2-8°C.

  • Isocyanates: Potent sensitizers and lachrymators.[1] Handle only in a fume hood.[1]

References

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[1] Current Organic Chemistry, 2012.[1] Link

  • Bansagi, J., et al. "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents."[1][3] Journal of Organic Chemistry, 2022.[1][3] Link[1]

  • ChemicalBook. "1,3-dimethyl-N-propyl-1H-pyrazol-5-amine Product Properties." Link

  • Vertex AI Search. "Synthesis of pyrazolo[1,5-a]pyrimidine from pyrazol-3-amine."[1] Grounding Source 1.3. Link

Sources

Application

Application Note: Handling Hygroscopic Pyrazole Amine Hydrochlorides in Drug Discovery

Introduction: The "Invisible Impurity" In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors and anti-inflammatory agents.[1] To improve solubility and crystallinity, these a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible Impurity"

In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors and anti-inflammatory agents.[1] To improve solubility and crystallinity, these amines are frequently converted into their hydrochloride (HCl) salts. However, this transformation often introduces a severe practical challenge: hygroscopicity .

Pyrazole amine hydrochlorides are notorious for being deliquescent —they do not merely clump; they can spontaneously dissolve in the moisture they absorb from the atmosphere, turning from a free-flowing powder into a viscous oil within minutes.

This behavior compromises scientific integrity by:

  • Skewing Stoichiometry: Weighing a "wet" salt leads to under-loading the reagent, causing incomplete reactions.

  • Catalyst Poisoning: Moisture introduced via the salt can deactivate sensitive catalysts (e.g., Pd(0) or Lewis acids).

  • Analytical drift: Inconsistent biological assay results due to variable effective concentrations.

This guide provides a battle-tested framework for handling, drying, and storing these challenging salts without requiring a glovebox for every interaction.

The Hygroscopicity Mechanism[2][3]

Understanding why these salts absorb water allows us to predict their behavior.

  • Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (NH) and an acceptor (N). When protonated (HCl salt), the ionic lattice energy competes with the hydration energy.

  • Chloride Ion: The

    
     counterion has a high charge density and strongly coordinates with water molecules.
    
  • Result: If the hydration energy exceeds the lattice energy, the crystal lattice collapses upon exposure to humidity, leading to deliquescence.

Decision Matrix: Handling Strategy

Not all salts require the same level of precaution.[2] Use this decision tree to determine the appropriate workflow based on visual observation of the material.

HandlingStrategy Start Assess Material State Visual Visual Inspection (1 min exposure) Start->Visual Flowing Remains Free-Flowing Visual->Flowing No change Clumping Clumps/Sticky Visual->Clumping Surface absorption Liquid Turns to Oil/Liquid (Deliquescent) Visual->Liquid Lattice collapse MethodA Method A: Standard Weighing (minimize exposure) Flowing->MethodA MethodB Method B: Speed-Weigh (pre-tared vessels) Clumping->MethodB MethodC Method C: Remediation Required (Azeotropic Drying) Liquid->MethodC

Figure 1: Decision matrix for selecting the appropriate handling protocol based on material stability.

Core Protocols

Protocol A: The "Speed-Weigh" Technique (No Glovebox)

Applicability: For salts that clump but do not liquefy immediately. Objective: Minimize atmospheric exposure during transfer.

Equipment:

  • Analytical balance with draft shield.

  • Scintillation vial with septum cap.

  • Anti-static gun (optional but recommended).

  • Argon/Nitrogen line with a needle.

Step-by-Step:

  • Equilibration: If stored at -20°C, allow the source container to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly.

  • Tare the Receiver: Place your reaction vial (with stir bar and septum) on the balance. Tare it.

  • The "Blanket" Pour:

    • Position an Argon line to gently flow over the top of the balance draft shield (do not blow directly on the pan).

    • Open the source container.[3][4]

    • Rapidly transfer the approximate amount using a clean spatula.

    • Close the source container immediately.[3]

  • Back-Weighing (Higher Accuracy):

    • Weigh the full source container (capped).

    • Transfer material to the reaction vessel.[3][5][6]

    • Weigh the source container again.[4][6]

    • The difference is the mass transferred. This eliminates error from moisture absorbing onto the balance pan or weighing paper.

Protocol B: Remediation via Azeotropic Drying

Applicability: For salts that have deliquesced (turned to oil) or when strict stoichiometry is required. Principle: Water forms a low-boiling azeotrope with certain solvents, allowing it to be "carried" out of the salt under vacuum.

Table 1: Solvent Selection for Azeotropic Drying

Solvent SystemAzeotrope BP (°C)Water % in AzeotropeApplication Note
Toluene 85°C20.2%Gold Standard. High boiling point ensures water removal. Non-reactive.
Ethanol/Toluene 76.7°C(Ternary)Use if salt is insoluble in pure toluene. Dissolve in EtOH first, then add Toluene.
Dichloromethane 38.1°C1.5%Too inefficient for bulk water removal. Avoid.
Acetonitrile 76°C16%Good alternative, but can coordinate to some metal catalysts later.

Workflow:

  • Dissolution: If the salt is an oil, add a small amount of anhydrous Methanol or Ethanol to fully dissolve it into a homogeneous solution.

  • Azeotrope Addition: Add 10-20 volumes of Toluene .

  • Evaporation: Rotovap at 45-50°C. The mixture will turn cloudy as water/alcohol is removed and the salt precipitates.

  • Repeat: Re-suspend the solid in fresh Toluene and rotovap again. Repeat 2-3 times.

  • Final Dry: Place the flask on a high-vacuum manifold (Schlenk line) for 4-12 hours.

    • Tip: If the salt "bumps" or foams, use a glass wool plug in the adapter.

Storage Strategy: The "Matryoshka" System

Never store hygroscopic pyrazole salts in simple screw-cap vials. The liner will eventually permeate moisture.[4]

The System:

  • Primary Container: Glass vial with a Teflon-lined cap. Seal the cap-neck junction with Parafilm or electrical tape.

  • Secondary Container: Place the primary vial inside a larger jar (e.g., a wide-mouth HDPE packer or glass jar).

  • Desiccant: Fill the void space in the secondary container with active desiccant (Indicating Drierite or Silica Gel packets).

  • Environment: Store at -20°C.

    • Critical: The outer jar acts as the thermal buffer. When removing from the freezer, condensation forms on the outer jar, keeping the inner vial dry while it warms up.

Analytical Considerations

When characterizing these salts, standard protocols often fail.

NMR Spectroscopy[9]
  • Problem: A broad peak at ~3.3-4.0 ppm (in DMSO-d6) or ~1.5 ppm (in CDCl3) indicates water. This peak can integrate to significant molar equivalents.

  • Solution:

    • Use DMSO-d6 from single-use ampoules, not a stock bottle.

    • Stoichiometry Correction: Integrate the water peak relative to a stable CH signal on the pyrazole. Calculate the "Effective Molecular Weight" (MW_eff):

      
      
      
    • Use

      
       for all reaction stoichiometry calculations.
      
Karl Fischer (KF) Titration
  • Method: Volumetric KF is preferred over Coulometric for bulk salts.

  • Protocol:

    • Pre-weigh a septum-capped vial with anhydrous methanol.

    • Inject this into the KF cell to blank the solvent.

    • Add the hygroscopic salt to the vial, dissolve, and inject the solution.

    • Back-weigh the vial to determine the exact mass added.[4]

    • Why? Adding solid directly to the KF cell opens the cell to atmospheric moisture, causing drift.

Synthesis Workflow Visualization

SynthesisWorkflow Rxn Reaction Mixture Acid Add HCl (in Dioxane/Ether) Rxn->Acid Ppt Precipitation Acid->Ppt Filter Filtration under N2/Argon Ppt->Filter Rapid Wash Wash (Et2O/Pentane) Filter->Wash Vac High Vac Drying (>4 hrs) Wash->Vac Storage Matryoshka Storage Vac->Storage

Figure 2: Optimized workflow for synthesizing and isolating hygroscopic amine salts to ensure maximum dryness.

References

  • Drying Organic Solvents and Reagents.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health (PMC). (2023).[7][8][9][10][11] Retrieved from [Link]

  • Best Practices for Analytical Weighing. Mettler Toledo. Retrieved from [Link]

Sources

Method

Solvent selection for reactions with 2,5-dimethyl-N-propylpyrazol-3-amine HCl

Executive Summary This guide provides a technical framework for handling 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (hereafter referred to as Compound A-HCl ) in drug discovery and process chemistry. The presence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for handling 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (hereafter referred to as Compound A-HCl ) in drug discovery and process chemistry.

The presence of the hydrochloride counter-ion creates a distinct solubility dichotomy: the salt is highly polar and water-soluble, while the target free base is lipophilic. Successful utilization of Compound A-HCl in nucleophilic substitutions (e.g., amidation, reductive amination) requires a precise "Solvent Switch" strategy to liberate the reactive amine without compromising yield or introducing impurities.

Physicochemical Context & Solubility Profile

Compound A-HCl is an amphiphilic salt. The pyrazole core and hydrochloride headgroup dictate high polarity, while the N-propyl and methyl substituents provide significant lipophilicity to the free base.

Table 1: Solubility & Reactivity Matrix

Data based on standard aminopyrazole behavior and calculated partition coefficients.

Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Application Suitability
Polar Protic WaterHigh (>100 mg/mL) Low (<5 mg/mL)Biphasic Reactions (Schotten-Baumann).
Methanol / EtOHHigh HighRecrystallization or Hydrogenation. Avoid for acid chlorides (solvolysis risk).
Polar Aprotic DMSO / DMFHigh HighUniversal Solvent. Good for SNAr but difficult to remove (high BP).
AcetonitrileModerateHighGood Compromise. often requires mild heating for salt dissolution.
Green / Ethers 2-MeTHFLowHigh Recommended. Excellent for extraction and anhydrous coupling after free-basing.
THFVery LowHighPoor for salt; excellent for free base reactions.
Chlorinated Dichloromethane (DCM)NegligibleVery High Extraction Standard. Best for isolating free base; poor reaction medium for the salt itself.
Hydrocarbons Toluene / HexaneInsolubleModerateAntisolvent. Use to precipitate the HCl salt or purify free base.

Solvent Selection Decision Tree

The following logic flow dictates the optimal solvent system based on your intended chemical transformation.

SolventSelection Start Start: Compound A-HCl ReactionType Identify Reaction Class Start->ReactionType Acylation Acylation / Amidation (Electrophile Sensitive to H2O/ROH) ReactionType->Acylation Moisture Sensitive SnAr SNAr / Cross-Coupling (High Temp Required) ReactionType->SnAr Thermal/Catalytic Biphasic Schotten-Baumann (Acid Chlorides) ReactionType->Biphasic Robust Electrophile Solv_DCM System A: DCM + Organic Base (Requires Free-Basing Step) Acylation->Solv_DCM Preferred Solv_DMF System B: DMSO or DMF (Direct Use) SnAr->Solv_DMF High Solubility Solv_H2O System C: Water/EtOAc + Inorganic Base Biphasic->Solv_H2O Fast/Cheap

Figure 1: Decision matrix for solvent selection based on downstream chemistry.

Critical Protocols

Protocol A: In-Situ Free-Basing for Amidation (Anhydrous)

Use this protocol when reacting Compound A-HCl with sensitive activated esters (e.g., HATU, EDC/NHS) or isocyanates.

Rationale: The HCl salt is non-nucleophilic. It must be deprotonated by a tertiary amine base before it can attack the electrophile. However, the salt is insoluble in DCM. The "Trickle Release" method is used here.

  • Suspension: Charge Compound A-HCl (1.0 equiv) into anhydrous DCM (or 2-MeTHF for a greener alternative).

    • Note: The salt will not dissolve; it will form a white suspension.

  • Activation: Add DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv).

    • Mechanism:[1][2][3] 1.0 eq neutralizes the HCl; 1.0+ eq acts as the proton scavenger for the reaction.

    • Observation: The suspension will clear within 5–10 minutes as the lipophilic free base is released and dissolves in the DCM.

  • Coupling: Add the Carboxylic Acid (1.1 equiv) and Coupling Reagent (e.g., HATU , 1.1 equiv).

  • Workup: Wash with 0.5 M HCl (to remove excess DIPEA and unreacted pyrazole) followed by Sat. NaHCO₃ .[4]

Protocol B: Biphasic Schotten-Baumann (Acid Chlorides)

Best for robust acid chlorides or sulfonyl chlorides. High throughput, no organic base needed.

Rationale: Water solubilizes the salt immediately. An inorganic base neutralizes the HCl, pushing the free base into the organic layer where it reacts with the electrophile.

  • Aqueous Phase: Dissolve Compound A-HCl (1.0 equiv) in minimal Water (approx. 5 vol).

  • Organic Phase: Dissolve the Acid Chloride (1.1 equiv) in EtOAc or DCM (approx. 5 vol).

  • Mixing: Combine phases with vigorous stirring.

  • Basification: Dropwise add 2M NaOH or K₂CO₃ solution while maintaining temperature <10°C. Monitor pH to ensure it remains >9.

  • Separation: The product will reside in the organic layer. Separate and dry over MgSO₄.

Green Chemistry Considerations

Modern drug development prioritizes solvent sustainability. Based on the Pfizer and Sanofi solvent selection guides [1, 2]:

  • Replace DCM: Where possible, substitute Dichloromethane with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is derived from renewable resources, has higher stability, and separates cleanly from water, making it ideal for Protocol A.

  • Replace DMF: For high-temperature reactions (SNAr), consider N-Butylpyrrolidinone (NBP) or Dimethyl Isosorbide (DMI) as safer, non-reprotoxic alternatives to DMF/DMAc.

Troubleshooting & Stability

  • Hygroscopicity: Aminopyrazole salts are often hygroscopic.[5] If the material becomes sticky/clumpy, dry in a vacuum oven at 40°C over P₂O₅ before weighing.

  • "Oiling Out": In Protocol A, if the free base forms an oil rather than dissolving, add a small percentage of MeOH (5%) to the DCM, or switch to THF .

  • Regioselectivity: The N-propyl group is on the exocyclic amine, making it a secondary amine. However, the pyrazole ring nitrogens are also nucleophilic.

    • Control: Amidation usually occurs selectively on the exocyclic amine (sterically more accessible and more nucleophilic than the ring N). If ring acylation is observed, use a weaker base (Pyridine) or lower temperatures.

References

  • Prat, D., et al. (2016).[6] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[6][7]

  • Byrne, F.P., et al. (2016).[3][8] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and solubility parameters).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Application

Scalable synthesis methods for 2,5-dimethyl-N-propylpyrazol-3-amine derivatives

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the scalable synthesis of -propyl-1,3-dimethyl-1H-pyrazol-5-amine , often referred to in older or vendor-sp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the scalable synthesis of


-propyl-1,3-dimethyl-1H-pyrazol-5-amine , often referred to in older or vendor-specific nomenclature as 2,5-dimethyl-N-propylpyrazol-3-amine.

Application Note: Scalable Synthesis of -Propyl-1,3-dimethyl-1H-pyrazol-5-amine

Abstract & Structural Clarification

Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in kinase inhibitors (e.g., CDKs, p38 MAPKs) and GPCR ligands.[1] This guide addresses the scalable manufacturing of


-propyl-1,3-dimethyl-1H-pyrazol-5-amine .

Critical Nomenclature Note: The name "2,5-dimethyl-N-propylpyrazol-3-amine" is a common non-IUPAC designation. It refers to the tautomeric equivalent where the methylated nitrogen is designated as position 2.

  • IUPAC Name:

    
    -propyl-1,3-dimethyl-1H-pyrazol-5-amine.
    
  • Target Structure: A pyrazole ring substituted with a methyl group at N1, a methyl group at C3, and a propylamino group at C5.

This protocol prioritizes regiochemical control during ring formation and chromatography-free purification during alkylation to ensure scalability.

Retrosynthetic Analysis & Strategy

The synthesis is divided into two modular phases to maximize yield and minimize genotoxic impurity formation.

  • Phase 1 (Core Construction): Condensation of 3-aminocrotononitrile with methylhydrazine. This step requires strict regiocontrol to favor the 5-amino-1,3-dimethyl isomer over the 3-amino-1,5-dimethyl byproduct.

  • Phase 2 (Functionalization): Reductive amination of the primary amine with propanal. This route is superior to direct alkylation (propyl bromide) as it avoids over-alkylation (quaternary salts) and mutagenic alkyl halides.

Retrosynthesis Target Target: N-propyl-1,3-dimethyl-1H-pyrazol-5-amine Core Core Intermediate: 1,3-Dimethyl-1H-pyrazol-5-amine Target->Core Reductive Amination Reagents1 Propanal + [H-] Target->Reagents1 Precursors Precursors: 3-Aminocrotononitrile + Methylhydrazine Core->Precursors Cyclocondensation (Regiocontrol Required)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol and clean functionalization.

Phase 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine

Objective: Construct the pyrazole core with >95:5 regioselectivity.

Mechanism & Regioselectivity

The reaction of methylhydrazine with


-ketonitriles (or enaminonitriles) produces two isomers.
  • Kinetic Product (Target): 5-amino-1,3-dimethylpyrazole. Formed via initial attack of the more nucleophilic internal hydrazine nitrogen (

    
    ) on the nitrile carbon (or concerted cyclization favoring this alignment).
    
  • Thermodynamic Product (Impurity): 3-amino-1,5-dimethylpyrazole.

Expert Insight: Conducting the reaction in refluxing ethanol with a catalytic acid (acetic acid) or using the hydrochloride salt of the hydrazine favors the 5-amino-1,3-dimethyl isomer.

Protocol 1: Ring Closure

Scale: 100 mmol Safety Warning: Methylhydrazine is a potent carcinogen and highly toxic. All operations must be performed in a fume hood. Use double-gloving and specific waste disposal protocols.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add 3-aminocrotononitrile (8.21 g, 100 mmol) and Ethanol (absolute, 100 mL).

  • Reagent Addition: Add Acetic Acid (glacial, 6.0 g, 100 mmol) to buffer the reaction.

  • Hydrazine Addition: Cool the mixture to 0°C. Dropwise add Methylhydrazine (5.06 g, 110 mmol) over 30 minutes. Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT), then heat to reflux (78°C) for 4 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC (EtOAc/MeOH 9:1). Disappearance of nitrile indicates completion.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~20 mL.

    • Add Water (100 mL) and adjust pH to >12 using 50% NaOH.

    • Extract with 2-MeTHF or DCM (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Crystallization: Recrystallize the crude solid from Toluene/Heptane (1:3) to remove the minor 1,5-isomer.

    • Expected Yield: 65-75% (7.2 - 8.3 g).

    • Appearance: Off-white to pale yellow crystalline solid.

Phase 2: Reductive Amination (Propylation)

Objective: Mono-alkylation of the exocyclic amine.

Rationale

Direct alkylation with propyl bromide often leads to mixtures of mono-propyl, di-propyl, and quaternary ammonium salts. Reductive amination with propanal using Sodium Triacetoxyborohydride (STAB) is self-limiting to the mono-alkyl product due to the steric hindrance introduced after the first addition.

Protocol 2: Synthesis of Target Molecule

Scale: 50 mmol

  • Setup: 250 mL round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (5.56 g, 50 mmol) in Dichloromethane (DCM) (100 mL).

  • Aldehyde Addition: Add Propanal (Propionaldehyde) (3.19 g, 55 mmol). Stir at RT for 30 minutes to allow imine formation.

    • Note: Adding

      
       (5 g) can accelerate imine formation by scavenging water, though STAB tolerates moisture well.
      
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15.9 g, 75 mmol) portion-wise over 20 minutes.

    • Caution: Mild gas evolution (

      
      ).
      
  • Reaction: Warm to RT and stir for 4-12 hours.

    • IPC: HPLC should show conversion of amine (

      
       ~2 min) to mono-propyl product (
      
      
      
      ~4 min).
  • Quench & Purification (Chromatography-Free):

    • Quench with Sat.

      
        (100 mL). Stir vigorously for 30 mins.
      
    • Separate phases. Extract aqueous layer with DCM (2 x 50 mL).

    • Acid-Base Purification:

      • Combine organic layers and extract with 1M HCl (3 x 50 mL). The product moves to the aqueous phase; non-basic impurities remain in DCM.

      • Discard organic phase.

      • Basify the aqueous phase to pH 12 with 4M NaOH .

      • Extract the cloudy aqueous mixture with TBME (tert-butyl methyl ether) (3 x 50 mL).

    • Dry (MgSo4) and concentrate.

  • Final Isolation: The product is typically an oil that solidifies upon standing or conversion to HCl salt.

    • HCl Salt Formation (Optional): Dissolve free base in diethyl ether, add 2M HCl in ether. Filter the white precipitate.

Analytical Specifications & Validation

Data Summary Table
ParameterSpecificationMethod
Appearance White to pale yellow solid (HCl salt)Visual
Purity > 98.0%HPLC (254 nm)
Mass Spec [M+H]+ = 154.12 (Calc: 153.12)LC-MS (ESI)
Regioisomer < 1.0% (1,5-dimethyl isomer)1H-NMR (NOE)
Regioisomer Differentiation (NMR)

Distinguishing the 1,3-dimethyl (Target) from the 1,5-dimethyl (Impurity) is critical.

  • NOE Experiment: Irradiate the N-Methyl signal (~3.6 ppm).

    • Target (1,3-dimethyl-5-amine): NOE observed to the C4-H (ring proton) and potentially the NH-Propyl group.

    • Impurity (1,5-dimethyl-3-amine): NOE observed to the C-Methyl group at position 5. No interaction with the amine.

Workflow Start Start: 1,3-Dimethyl-1H-pyrazol-5-amine Step1 Add Propanal (1.1 eq) in DCM Form Imine Start->Step1 Step2 Add STAB (1.5 eq) Reductive Amination Step1->Step2 Step3 Quench with NaHCO3 Step2->Step3 Step4 Acid-Base Extraction (Removes neutral impurities) Step3->Step4 End Final Product: N-propyl-1,3-dimethyl-1H-pyrazol-5-amine Step4->End

Figure 2: Optimized workflow for the reductive amination step avoiding column chromatography.

References

  • El-Taweel, F. M., & Elnagdi, M. H. (2001). Aminopyrazoles: Synthesis and Utility in Organic Synthesis. Journal of Heterocyclic Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazole Synthesis and Functionalization. Targets in Heterocyclic Systems. Link

  • Cirrincione, G., et al. (1990). Pyrazoles.[1][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry II. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields with 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride

Current Status: Operational Ticket ID: PYR-HCl-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely experiencing low yields (10–30%) or stalled conversion whe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-HCl-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing low yields (10–30%) or stalled conversion when using 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .

This is not a reagent quality issue; it is a reactivity mismatch . This molecule presents a "perfect storm" of three chemical challenges:

  • The Salt Penalty: The HCl counter-ion quenches bases and poisons transition metal catalysts.

  • Steric Wall: The N-propyl group makes this a secondary amine, significantly increasing steric hindrance compared to primary aminopyrazoles.

  • Electronic Deactivation: The pyrazole ring acts as an electron sink, reducing the nucleophilicity of the exocyclic nitrogen.

This guide provides the protocols required to overcome these barriers.

Module 1: Pre-Reaction Preparation (The Hidden Yield Killer)

User Question: "I added an extra equivalent of DIPEA to my reaction to neutralize the salt, but the reaction is still sluggish. Why?"

Technical Diagnosis: In-situ neutralization is often insufficient for sensitive catalytic cycles or difficult amide couplings. The hydrochloride salt releases chloride ions (


) upon neutralization. In Palladium-catalyzed reactions (Buchwald-Hartwig), 

competes with ligands for coordination sites on the metal center, effectively "poisoning" the catalyst. In amide couplings, the resulting ammonium salts can increase the ionic strength and aggregate, trapping the reactive amine.

The Fix: The "Free-Base First" Protocol Do not rely on in-situ neutralization for critical steps. Isolate the free base.

Protocol:

  • Dissolve the HCl salt in a minimal amount of water (approx. 5 mL/g).

  • Slowly add Saturated

    
     (aq) until pH ~9–10. Note: Do not use NaOH if avoidable, as high pH can degrade the pyrazole ring over time.
    
  • Extract 3x with Dichloromethane (DCM) . Note: Pyrazoles are polar; Ethyl Acetate often leaves product in the aqueous phase.

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Critical: Azeotrope the residue 2x with Toluene to remove trace water and amine stabilizers.

Decision Logic:

FreeBaseLogic Start Start: 2,5-dimethyl-N-propylpyrazol-3-amine HCl ReactionType Intended Reaction Type? Start->ReactionType Amide Amide Coupling (HATU/EDC) ReactionType->Amide PdCat Pd-Catalysis (Buchwald) ReactionType->PdCat SNAr SNAr / Alkylation ReactionType->SNAr CheckScale Scale > 500mg? Amide->CheckScale FreeBase MANDATORY Free-Basing (Remove Cl- ions) PdCat->FreeBase ALWAYS (Cl- poisons Pd) InSitu In-Situ Neutralization OK (Use 3.5 eq. DIPEA) SNAr->InSitu CheckScale->InSitu No CheckScale->FreeBase Yes

Figure 1: Decision matrix for handling the hydrochloride salt form based on reaction sensitivity.

Module 2: Amide Coupling Optimization

User Question: "HATU and EDC are giving me <20% conversion. The starting material remains untouched. What is wrong?"

Technical Diagnosis: You are trying to couple a secondary heteroaryl amine.

  • Sterics: The N-propyl group creates significant steric bulk around the nucleophilic nitrogen.

  • Electronics: The pyrazole ring pulls electron density away from the amine. Standard reagents like HATU or EDC activate the carboxylic acid, but the "active ester" intermediate is not electrophilic enough to capture your sluggish, hindered amine before it hydrolyzes or racemizes.

The Fix: Switch to T3P (Propylphosphonic Anhydride) T3P is superior for sterically hindered amines because it does not generate a separate "active ester" species that waits for attack. Instead, it forms a highly reactive mixed anhydride that drives the reaction forward, often at higher temperatures where HATU would decompose.

Optimized Protocol (T3P):

  • Solvent: Ethyl Acetate or 2-MeTHF (T3P works best in these, not DMF).

  • Base: Pyridine (3.0 eq) or N-Methylmorpholine (NMM). Avoid DIPEA with T3P if possible.

  • Stoichiometry: 1.0 eq Acid + 1.2 eq Amine (Free base) + 2.0 eq T3P (50% in EtOAc).

  • Temp: Heat to 60–80°C . (HATU fails here; T3P thrives).

Data Comparison:

ReagentMechanismSuitability for Sec-AminopyrazoleRisk Factor
HATU/HBTU Guanidinium saltLow Steric clash; low conversion.
EDC/HOBt CarbodiimideVery Low Urea byproduct formation; too slow.
T3P Phosphonic AnhydrideHigh High thermal stability; low epimerization.
Ghosez Reagent Acid ChlorideHigh Requires moisture-free handling.
Module 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]

User Question: "My catalyst turns black immediately and no product forms. I'm using Pd(OAc)2."

Technical Diagnosis: The "black" precipitate is Palladium black (inactive metal), indicating your catalyst is decomposing before it can enter the catalytic cycle. This is caused by:

  • Incomplete Reduction: Secondary amines can reduce Pd(II) to Pd(0), but the HCl salt interferes.

  • Ligand Displacement: Chloride ions from the salt displace phosphine ligands.

The Fix: Pre-catalysts and Strong Bases Stop using Pd(OAc)2 + Ligand generation in situ. Use a Pre-catalyst (Pd-G3/G4) where the active species is already formed.

Recommended System:

  • Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (5 mol%).

    • Why: These bulky ligands protect the Pd center and facilitate reductive elimination, which is the rate-limiting step for hindered amines.

  • Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu .

    • Why: LiHMDS acts as a soluble, non-nucleophilic base that can deprotonate the amine-Pd complex without attacking the electrophile.

  • Solvent: Toluene or Dioxane (Anhydrous).

  • Temp: 100°C.

Mechanism Visualization:

BuchwaldPath cluster_0 The Problem (Standard Conditions) cluster_1 The Solution (G4 Precatalyst) Salt Amine-HCl Cl Free Cl- ions Salt->Cl Dissociation PdDead Pd Black (Precipitate) Cl->PdDead Ligand Displacement PreCat XPhos Pd G4 Active L-Pd(0) Species PreCat->Active Rapid Activation Prod C-N Bond Formation Active->Prod Steric Protection

Figure 2: Pathway comparison between standard Pd sources (failure mode) and G4 Precatalysts.

Module 4: Purification & Workup

User Question: "I can't find my product after extraction. The LCMS shows it exists, but the mass balance is off."

Technical Diagnosis: Aminopyrazoles are amphoteric and highly polar.

  • Acidic pH: Protonates the pyrazole ring/amine -> Water soluble.

  • Neutral pH: Still moderately water soluble due to H-bonding.

Troubleshooting Protocol:

  • Salting Out: Saturate your aqueous phase with NaCl before extraction.

  • Solvent Switch: Replace Ethyl Acetate with DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) . This mixture is far more effective at pulling polar heterocycles from the aqueous phase.

  • Back-Extraction: Always back-extract the aqueous layer 3–4 times.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • Grounding: Validates T3P superiority for hindered amines and thermal stability.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Grounding: Authoritative source on using Precatalysts (G3/G4) to overcome amine salt poisoning.
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization.[1][2] Chimica Oggi - Chemistry Today, 36(2). Link

    • Grounding: Specific review on the reactivity profiles of aminopyrazoles, confirming the nucleophilicity challenges of the exocyclic amine.

Sources

Optimization

Technical Support Center: Solubility Optimization for 2,5-dimethyl-N-propylpyrazol-3-amine

Executive Summary 2,5-dimethyl-N-propylpyrazol-3-amine (and structurally similar aminopyrazoles) presents a unique solubility profile.[1] While the pyrazole core is moderately polar, the N-propyl chain adds lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-dimethyl-N-propylpyrazol-3-amine (and structurally similar aminopyrazoles) presents a unique solubility profile.[1] While the pyrazole core is moderately polar, the N-propyl chain adds lipophilicity, usually suggesting good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[1] However, users frequently report "crashing out," gelation, or incomplete dissolution.[1]

This guide addresses the three primary failure modes: Salt Form Mismatch , Hygroscopic Solvent Contamination , and Thermodynamic Aggregation .[1]

Part 1: Pre-Solubilization Checklist (The "Why" Before the "How")

Before attempting to dissolve your compound, verify the following parameters. 90% of solubility failures occur here.

Identify the Solid Form

Is your vial labeled as the Free Base or a Salt (e.g., HCl, HBr)?

ParameterFree BaseHydrochloride (HCl) Salt
DMSO Solubility High (>50 mM typical)Variable/Lower
Why? The uncharged amine interacts favorably with DMSO's dipole.Ionic lattice energy is high; DMSO solvates cations well but anions poorly.[1]
Action Proceed with standard protocol.Requires modification: May need slight warming or conversion to free base if high concentration is required.[1]
Assess DMSO Integrity

DMSO is aggressively hygroscopic.[1][2][3][4] At 60% relative humidity, pure DMSO can absorb >1% water by weight within hours.[1]

  • The Trap: "Wet" DMSO (even 1-2% water) drastically reduces the solubility of hydrophobic/aromatic compounds, acting as an anti-solvent.[1]

  • The Fix: Use only anhydrous DMSO (stored over molecular sieves) for stock preparation.

Part 2: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

SolubilityTroubleshooting Start Start: Solid + DMSO Visual Visual Inspection Start->Visual Clear Solution Clear? Visual->Clear Success Success: Store at -20°C Clear->Success Yes Cloudy Cloudy / Precipitate Clear->Cloudy No Heat Step 1: Heat to 37°C (10 min) Cloudy->Heat Sonicate Step 2: Bath Sonication (15 min) Heat->Sonicate CheckWater Step 3: Check DMSO Water Content Sonicate->CheckWater AddAcid Advanced: Add 1% Acetic Acid (If basicity is issue) CheckWater->AddAcid If DMSO is Dry AddAcid->Success Dissolved

Figure 1: Step-by-step logic for resolving insolubility. Note that persistent cloudiness often indicates water contamination in the DMSO.

Part 3: Detailed Protocols & FAQs

Q1: The compound formed a "gel" or sticky mass at the bottom of the tube. What happened?

Diagnosis: This is known as "oiling out."[1] It occurs when the compound is partially solvated but thermodynamically prefers to interact with itself rather than the solvent, often due to adding DMSO too quickly to a static solid.[1]

The "Sandwich" Protocol (Corrective Action):

  • Do not pipette DMSO directly onto the solid in a single blast.[1]

  • Add 50% of the required DMSO volume.[1]

  • Vortex immediately and vigorously for 30 seconds. This breaks up the solid surface area.[1]

  • Add the remaining 50% DMSO.[1]

  • Sonicate in an ultrasonic water bath at 40°C for 20 minutes .

Q2: My stock solution precipitated after freezing at -20°C. Is it ruined?

Diagnosis: No. DMSO freezes at 18.5°C. During the phase transition (freezing), the exclusion of solute molecules from the crystal lattice can cause local supersaturation and precipitation.[1] Furthermore, if the tube was not sealed tightly, condensation (water) may have entered.[1]

Recovery Protocol:

  • Thaw the vial completely at room temperature (RT).

  • Do not open the cap yet. (Prevents condensation).

  • Warm in a 37°C water bath for 10 minutes.

  • Vortex vigorously.[1]

  • Critical: Inspect for "micro-crystals" by holding the vial up to a light source. If clear, it is ready for use.[1]

Q3: Can I use an acid to help dissolve it?

Analysis: 2,5-dimethyl-N-propylpyrazol-3-amine contains a basic amine nitrogen.[1]

  • Yes, with caution. If you are working with the free base and it is stubborn, adding 1-5% equivalents of Acetic Acid or 0.1% HCl can protonate the amine, creating a more soluble salt species in situ.[1]

  • Warning: Ensure your downstream biological assay can tolerate the pH shift.

Part 4: The Mechanism of Insolubility

Understanding the molecular interaction helps prevent future issues.

SolvationMechanism Compound Aminopyrazole (Hydrophobic + H-Bond Donor) Compound->Compound Aggregation (Precipitation) DMSO DMSO (H-Bond Acceptor) Compound->DMSO Good Solvation (Dipole-Dipole) Water Water (Contaminant) DMSO->Water Strong Affinity (H-Bonding) Note Mechanism: Water 'steals' DMSO molecules via strong H-bonding, leaving the compound to aggregate. Water->Note

Figure 2: Competitive Solvation. Water binds to DMSO more strongly than the compound does, effectively "dehydrating" the compound and forcing it to precipitate.

Part 5: Summary of Physical Properties

PropertyValue / DescriptionImplication for Solubility
Molecular Weight ~153.2 g/mol Low MW usually aids solubility.[1]
H-Bond Donors 1 (Amine NH)Requires a polar acceptor (DMSO is ideal).[1]
H-Bond Acceptors 2 (Pyrazolic N)Can accept H-bonds from water (hygroscopy risk).
LogP (Est.) ~1.5 - 2.0Moderately lipophilic; requires organic solvent.[1]
pKa (Est.) ~3.5 - 4.5 (Pyrazoles)Weakly basic; pH adjustments have minor effects unless strong acid is used.[1]

References

  • Gaylord Chemical. (2024).[1] DMSO Physical Properties and Solubility Guide. Gaylord Chemical Corporation. [Link]

  • Ziath. (2020).[1][2] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath Ltd. [Link][1]

  • PubChem. (2025).[1][5] Compound Summary: Aminopyrazoles. National Library of Medicine.[1] [Link]

Sources

Troubleshooting

Purification techniques for 2,5-dimethyl-N-propylpyrazol-3-amine reaction mixtures

Technical Support Center: Purification of 2,5-Dimethyl-N-propylpyrazol-3-amine Status: Active Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist Context: Post-reaction workup of aminopyrazole synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,5-Dimethyl-N-propylpyrazol-3-amine

Status: Active Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist Context: Post-reaction workup of aminopyrazole synthesis (likely via hydrazine condensation).

Executive Summary

You are likely dealing with a reaction mixture containing 2,5-dimethyl-N-propylpyrazol-3-amine (often chemically equivalent to 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine depending on tautomer/numbering conventions).

These reaction mixtures are notorious for three specific failure modes:

  • The "Sticky Oil" Syndrome: The product refuses to crystallize due to trace isomeric impurities.

  • The "Twin Peak" Problem: Regioisomers (1,3-dimethyl vs. 1,5-dimethyl) co-elute on silica.

  • The "Pink/Brown" Shift: Rapid oxidation of the electron-rich exocyclic amine.

This guide provides a modular troubleshooting protocol. Do not blindly follow a recipe; diagnose your specific mixture using the decision trees below.

Module 1: The "Sticky Oil" Rescue (Acid-Base Extraction)

Issue: Crude product is a dark, viscous oil containing neutral organic impurities and unreacted starting materials. Mechanism: Aminopyrazoles are amphoteric but predominantly basic (


 of conjugate acid ~3.5–4.5). We exploit this to separate them from neutral organic byproducts (e.g., unreacted nitriles) and highly acidic tars.
Protocol: pH-Swing Extraction

Prerequisite: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Extraction (Target Capture):

    • Extract the organic layer with 1M HCl (aq) (

      
       volumes).
      
    • Chemistry: The aminopyrazole protonates and moves to the aqueous phase (

      
      ). Neutral impurities stay in the organic layer.
      
    • Checkpoint: Check TLC of the organic layer. If the product spot is gone, the extraction is successful. Discard the organic layer (properly).

  • The "Ghost" Wash:

    • Wash the acidic aqueous phase once with fresh DCM.

    • Why? Removes entrained neutral organics that were physically trapped in the emulsion.

  • Basification (Target Release):

    • Cool the aqueous phase to

      
       (ice bath).
      
    • Slowly add 50% NaOH or Sat.

      
        until pH > 10.
      
    • Observation: The solution should turn cloudy/milky as the free base precipitates or oils out.

  • Final Extraction:

    • Extract the cloudy aqueous phase with DCM (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      

Data Output: Expected Purity Improvement

Contaminant Type Removal Efficiency Mechanism
Neutral Organics (Nitriles, Aromatics) High (>95%) Partitioning (remain in organic phase at pH 1)
Hydrazines (Starting Material) Low/Medium Co-extracts (requires Module 3)

| Inorganic Salts | High (>99%) | Remain in aqueous phase at pH 10 |

Module 2: The "Twin Peak" Dilemma (Regioisomer Separation)

Issue: TLC shows two spots with very similar


 values (e.g., 

), or NMR shows a "shadow" set of peaks. Cause: In pyrazole synthesis (hydrazine +

-ketonitrile), two isomers often form: the 1,3-dimethyl and 1,5-dimethyl variants. Their polarities are nearly identical.
Workflow Visualization

PurificationLogic Start Crude Mixture (Post Acid-Base) IsSolid Is it a Solid? Start->IsSolid Recryst Recrystallization (Solvent: EtOAc/Heptane) IsSolid->Recryst Yes IsOil Is it an Oil? IsSolid->IsOil No SaltForm Salt Formation (HCl or Oxalate) IsOil->SaltForm High Purity (>85%) Chromatography Flash Chromatography (Amine-Modified Silica) IsOil->Chromatography Low Purity (<85%) SaltForm->Recryst Precipitate

Caption: Decision tree for separating closely eluting regioisomers based on physical state and initial purity.

Technique A: Amine-Modified Chromatography

Standard silica is acidic. Aminopyrazoles interact strongly with silanols, causing "tailing" (streaking) which merges the isomer peaks.

  • The Fix: Pre-treat your column or mobile phase with 1% Triethylamine (

    
    )  or 1% 
    
    
    
    .
  • Eluent System: 1-5% Methanol in DCM (with 1%

    
    ).
    
  • Result: Sharpens peaks, allowing the slight difference in dipole moment between the 1,3 and 1,5 isomers to resolve.

Technique B: Selective Salt Crystallization

If chromatography fails, convert the oil to a solid salt. Regioisomers often have vastly different lattice energies.

  • Dissolve oil in minimal Ethanol or Dioxane .

  • Add 1.05 eq of 4M HCl in Dioxane (anhydrous).

  • Add Diethyl Ether (

    
    )  or MTBE  dropwise until turbid.
    
  • Cool to

    
    . The major isomer often crystallizes preferentially.
    

Module 3: Scavenging Genotoxic Impurities (GTIs)

Issue: Residual Propylhydrazine or Methylhydrazine . Criticality: These are known genotoxins (GTIs). Standard extraction often fails to remove them completely due to similar basicity.

Protocol: The "Scavenger" Resin

Do not rely on distillation (explosion hazard with hydrazines). Use a polymer-supported scavenger.

  • Reagent: PS-Benzaldehyde or PS-Isocyanate resin.

  • Mechanism:

    • Aldehyde Resin: Reacts with hydrazine to form an immobilized hydrazone.

    • Isocyanate Resin: Reacts with hydrazine to form an immobilized urea.

  • Procedure:

    • Dissolve crude amine in DCM.

    • Add 2-3 equivalents (w/w) of resin.

    • Shake gently for 4-12 hours at Room Temp.

    • Filter.[1] The filtrate contains your purified aminopyrazole; the hydrazine is trapped on the beads.

Frequently Asked Questions (FAQ)

Q1: My product turns pink/brown overnight. Is it ruined?

  • Diagnosis: This is oxidative degradation, likely forming azo-dimers (

    
    ). Aminopyrazoles are electron-rich and prone to air oxidation.
    
  • Solution: It is usually a surface impurity (<1%). Wash the solid with cold

    
    .[2]
    
  • Prevention: Store under Argon/Nitrogen at

    
    . For long-term storage, convert it to the HCl salt , which is oxidation-resistant.
    

Q2: The NMR shows the correct peaks, but the integration is messy.

  • Diagnosis: You likely have a mixture of tautomers or rotamers, especially with the

    
    -propyl group.
    
  • Test: Run the NMR at elevated temperature (

    
    ). If the peaks sharpen or coalesce, it is a dynamic equilibrium, not an impurity.
    

Q3: Can I distill this compound?

  • Warning: Many low-molecular-weight aminopyrazoles are distillable (high vacuum,

    
    ), BUT  if residual hydrazine is present, this poses a severe explosion risk.
    
  • Recommendation: Only distill if you have confirmed the absence of hydrazine via a specific colorimetric test (e.g., 4-dimethylaminobenzaldehyde stain).

References

  • Regioisomer Separation: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012. Link

  • Chromatography of Basic Amines: "Purification of Amino-Pyrazoles." BenchChem Technical Notes, 2025. Link

  • Salt Formation & Polymorphism: Lu, J., et al. "Crystallization and transformation of pharmaceutical solid forms." Academic Journals, 2012. Link

  • Genotoxic Impurity Scavenging: "Removal of Hydrazine Impurities." Organic Process Research & Development, ACS Publications. Link

  • General Synthesis & Properties: "3(5)-Aminopyrazole Synthesis." Organic Syntheses, Coll. Vol. 5, p.39 (1973). Link

Sources

Optimization

Removing impurities from 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride

Topic: Purification & Troubleshooting for 2,5-dimethyl-N-propylpyrazol-3-amine Hydrochloride Ticket ID: PYR-HCl-PUR-001 Assigned Specialist: Senior Application Scientist[1] Executive Summary & Chemical Context User Note...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting for 2,5-dimethyl-N-propylpyrazol-3-amine Hydrochloride Ticket ID: PYR-HCl-PUR-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Context

User Note on Nomenclature: Strict IUPAC numbering for pyrazoles prioritizes the nitrogen atom as position 1. The designation "2,5-dimethyl" typically implies a historical or catalog-based numbering system.[1] In modern medicinal chemistry, this structure usually corresponds to 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine or its regioisomer.[1] This guide addresses the purification of N-alkylated aminopyrazole hydrochloride salts , focusing on the removal of regioisomers, oxidation byproducts (color), and trace hydrazines.

The Core Problem: Aminopyrazole hydrochlorides are notorious for forming supersaturated "oils" or hygroscopic gums rather than distinct crystals. Impurities often include:

  • Regioisomers: (1,3-dimethyl vs. 1,5-dimethyl forms).

  • Trace Hydrazines: Genotoxic precursors from synthesis.

  • Oxidation Oligomers: Causing yellow/brown discoloration.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, identify your primary impurity profile.

PurificationWorkflow Start Start: Analyze Crude Material CheckColor Is material dark yellow/brown? Start->CheckColor CheckIso Are regioisomers present (NMR/HPLC)? CheckColor->CheckIso No CarbonTreat Protocol A: Activated Carbon Treatment CheckColor->CarbonTreat Yes CheckState Is it a sticky gum/oil? CheckIso->CheckState No Recryst Protocol B: Dual-Solvent Recrystallization CheckIso->Recryst Yes (Separation needed) CheckState->Recryst No (Solid but impure) Trituration Protocol C: Solvent Trituration CheckState->Trituration Yes (Gum) CarbonTreat->CheckIso

Figure 1: Purification Decision Matrix. Select the protocol based on physical state and impurity profile.

Technical Protocols

Protocol A: Removing Color & Oxidation Impurities

Use this if your salt is off-white, yellow, or brown.

Aminopyrazoles are electron-rich and prone to air oxidation.[1] The hydrochloride salt stabilizes the amine, but prior oxidation products may remain trapped.

Reagents: Activated Carbon (Norit SX Ultra or equivalent), Methanol (MeOH).

  • Dissolution: Dissolve the crude HCl salt in the minimum amount of warm Methanol (40–50°C).

  • Adsorption: Add Activated Carbon (5–10 wt% relative to substrate).

  • Digestion: Stir gently at 40°C for 30 minutes. Do not reflux, as this may degrade the salt.

  • Filtration: Filter hot through a Celite® pad to remove carbon.

  • Recovery: Concentrate the filtrate to near-dryness and proceed to Protocol B .

Protocol B: Dual-Solvent Recrystallization (Regioisomer Control)

The Gold Standard for increasing purity from >90% to >98%.[1]

Pyrazole HCl salts often have high solubility in alcohols but low solubility in esters/ethers. We exploit this for "crash" crystallization.

Solvent System: Ethanol (Good Solvent) / Ethyl Acetate (Anti-Solvent). Alternative: Isopropanol (IPA) / Diethyl Ether (if highly hygroscopic).

StepActionTechnical Rationale
1 Dissolve crude solid in boiling Ethanol (EtOH) . Use ~3-5 mL per gram.High solubility of the ionic salt in hot protic solvent.
2 Remove from heat. Add Ethyl Acetate (EtOAc) dropwise until persistent cloudiness appears.Reduces dielectric constant of the medium, lowering salt solubility.
3 Add 1-2 drops of Ethanol to clear the solution.[1]Re-establishes a saturated metastable state.
4 Slow Cool to Room Temp (RT), then 4°C (fridge) for 12 hours.Slow cooling promotes the growth of the major isomer crystal lattice, excluding impurities.
5 Filter and wash with cold EtOAc.Removes surface mother liquor containing minor regioisomers.

Critical Note: If the product "oils out" (forms a separate liquid layer) instead of crystallizing, reheat and add more Ethanol. Oiling out indicates the anti-solvent was added too quickly or the concentration is too high.

Protocol C: Trituration (Fixing "Sticky" Gums)

Use this if your product is a viscous oil that refuses to solidify.

  • Place the oil in a flask.

  • Add Diethyl Ether or MTBE (10 mL per gram).

  • Sonicate vigorously for 10–15 minutes.

  • The mechanical energy and low solubility will force the HCl salt to form a lattice, turning the oil into a white powder.

  • Filter immediately under Nitrogen (to prevent moisture absorption).

Troubleshooting & FAQs

Q1: My HPLC shows severe peak tailing. Is my compound impure?

Diagnosis: Not necessarily. Aminopyrazoles are basic.[2] On standard C18 silica columns, the amine interacts with residual silanols (Si-OH), causing tailing.[3] Fix:

  • Mobile Phase: Ensure you are using a buffer. 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is mandatory to protonate the silanols and the amine, reducing interaction.

  • Column Choice: Use a "Base-Deactivated" column or a mixed-mode column (e.g., SIELC Primesep) designed for polar amines [1].[1]

Q2: I suspect trace Hydrazine contamination. How do I remove it?

Context: Hydrazines are common precursors in pyrazole synthesis and are potential genotoxins. Fix:

  • Recrystallization: The hydrochloride salts of hydrazines usually have different solubility profiles than the aminopyrazole HCl. Protocol B is often effective.

  • Scavenging (Chemical): If recrystallization fails, dissolve the free base in DCM and wash with a mild aqueous aldehyde solution (e.g., glyoxal) followed by an acid wash. This converts hydrazine to a water-soluble hydrazone, while the aminopyrazole remains in the organic layer (as free base) or aqueous layer (as salt), depending on pH. Note: This is an advanced step; standard recrystallization is preferred.

Q3: The salt is extremely hygroscopic (turns to liquid in air).

Cause: Excess HCl trapped in the lattice or the inherent nature of the salt. Fix:

  • Dry the salt in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) or KOH pellets for 24 hours.

  • Store under Argon/Nitrogen.

  • Consider switching counter-ions (e.g., from HCl to Fumarate or Tartrate) if the HCl salt is unmanageable for formulation [2].

Analytical Data Reference

Solvent Compatibility Table for 2,5-dimethyl-N-propylpyrazol-3-amine HCl

SolventSolubility (Hot)Solubility (Cold)Role in Purification
Methanol HighHighDissolution / Carbon Treatment
Ethanol HighModeratePrimary Solvent for Recryst.[1]
Isopropanol ModerateLowAlternative Primary Solvent
Ethyl Acetate LowInsolubleAnti-Solvent (Crashes out product)
Diethyl Ether Very LowInsolubleTrituration / Wash
Water HighHighAvoid (Difficult to dry)

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aminopyrazole on Primesep Columns. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for salt selection and hygroscopicity management).

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.
  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of aminopyrazoles and hydrazine residues.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2,5-dimethyl-N-propylpyrazol-3-amine Salts

Status: Active Ticket ID: #REC-PYR-305 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely working with 2,5-dimethyl-N-propylpyrazol-3-amine as a key intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #REC-PYR-305 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely working with 2,5-dimethyl-N-propylpyrazol-3-amine as a key intermediate for pharmaceutical synthesis (e.g., kinase inhibitors or pyrazolo-pyrimidinones). As a secondary amine attached to a pyrazole core, this compound exhibits significant basicity, making salt formation (HCl, H₂SO₄, Tartrate) the preferred method for purification.

However, this structural class is notorious for "oiling out" (Liquid-Liquid Phase Separation) and oxidative discoloration . This guide provides a self-validating workflow to stabilize the crystal lattice and reject impurities.

Module 1: Critical Troubleshooting (The "Oiling Out" Crisis)

User Issue: "My solution turns into a milky emulsion or a sticky oil at the bottom of the flask instead of forming crystals."

Technical Diagnosis: You have entered the Metastable Zone Width (MSZW) gap . This occurs when the attractive forces between solute molecules are strong enough to cause phase separation (liquid-liquid) but the kinetic barrier to lattice formation (nucleation) is too high. This is common in aminopyrazoles due to their ability to form strong hydrogen bond networks with solvents like water or alcohols.

The Protocol: De-Oiling Strategy

Do not cool further. Follow this logic gate to recover the batch:

OilingOutProtocol cluster_recovery Recovery Loop Start State: Oiling Out Observed Reheat 1. Reheat to Dissolution (Clear Point) Start->Reheat CheckSolvent Check Solvent Composition Reheat->CheckSolvent AddPolar Add 5-10% Polar Co-Solvent (MeOH or IPA) CheckSolvent->AddPolar If solvent too non-polar Seed Add Seeds @ T = (Cloud Point + 2°C) CheckSolvent->Seed If solvent balance OK AddPolar->Seed Cool Slow Cool (0.1°C/min) Seed->Cool Cool->Start If Oil Returns (Repeat with more polar solvent)

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) in amine salts.

Corrective Actions:

  • Re-dissolve: Heat the mixture until the oil phase disappears completely.

  • Shift Polarity: Oiling out often means the solvent system is too "anti-solvent heavy." Add 5-10% volume of the "Good Solvent" (e.g., Methanol or Ethanol) to stabilize the solute in the liquid phase.

  • Seeding (Crucial): You must provide a template for the lattice. Add seed crystals (0.1 wt%) at a temperature above the point where oiling previously occurred.

Module 2: Solvent System Selection

User Issue: "Which solvent system gives the best yield vs. purity trade-off?"

Technical Insight: Aminopyrazole salts are highly soluble in lower alcohols (MeOH, EtOH) and water, but insoluble in non-polar hydrocarbons (Heptane, Hexane). The "Sweet Spot" for recrystallization is usually a binary system .

Recommended Solvent Systems Table

Salt TypePrimary Solvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Notes
Hydrochloride (HCl) Ethanol (Abs) or IPAMTBE or Ethyl Acetate1:3 to 1:5Best for Purity. MTBE is preferred over ether (higher flashpoint, better lattice rejection).
Sulfate (H₂SO₄) Water/Methanol (90:10)Acetone1:4Sulfate salts are often hydrated; water is necessary to form the stable hydrate.
Tartrate/Fumarate MethanolAcetonitrile1:2Organic salts often require polar aprotic anti-solvents to avoid oiling.
Free Base TolueneHeptane1:3Only use if purifying the base before salt formation.

Pro-Tip: Avoid Chlorinated solvents (DCM/Chloroform) for the crystallization step. While they dissolve the compound well, they often form solvates that are difficult to dry, leading to ICH residual solvent failures [1].

Module 3: Impurity Rejection (Color & Stoichiometry)

User Issue: "My crystals are pink/reddish, or the melting point is broad."

Root Cause Analysis:

  • Pink Color: Aminopyrazoles are electron-rich and prone to air-oxidation, forming "Rosinduline-like" dye impurities.

  • Broad MP: Likely non-stoichiometric salt formation (e.g., a mix of mono- and di-hydrochloride) or trapped solvent.

The "Purity Protocol"

Step 1: Oxidation Defense

  • Degas: Sparge your solvent system with Nitrogen or Argon for 15 minutes before use.

  • Additive: Add 0.5 wt% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase if using a water-based recrystallization. This acts as a scavenger for oxidative radicals.

Step 2: Stoichiometry Control

  • If making the HCl salt, do not use a large excess of acid. Pyrazoles are weak bases (

    
    ). Excess strong acid can protonate the pyrazole ring nitrogens and the exocyclic amine, leading to unstable hygroscopic salts.
    
  • Target: 1.05 equivalents of acid per mole of amine.

Module 4: Standard Operating Procedure (SOP)

Workflow Visualization

RecrystWorkflow Input Crude Salt Dissolve 1. Dissolve @ Reflux (Min. Vol. Alcohol) Input->Dissolve Carbon 2. Carbon Treat (Optional for Color) Dissolve->Carbon Filter 3. Hot Filtration (Remove Insolubles) Dissolve->Filter Carbon->Filter Cool1 4. Cool to 40°C (Metastable Zone) Filter->Cool1 Seed 5. Seed Addition (Critical Step) Cool1->Seed Antisolvent 6. Dose Anti-Solvent (Slow Addition) Seed->Antisolvent Cool2 7. Cool to 0-5°C Antisolvent->Cool2 Isolate 8. Filtration & Wash (Cold Anti-Solvent) Cool2->Isolate

Figure 2: Optimized workflow for aminopyrazole salt purification.

Detailed Protocol:

  • Dissolution: Suspend 10g of crude salt in 30mL of Ethanol . Heat to reflux (approx 78°C). If not fully dissolved, add Ethanol in 2mL increments.

    • Checkpoint: If solution is dark red, add Activated Carbon (Type: Norit SX Ultra), stir 15 mins, and filter hot over Celite.

  • Nucleation Setup: Cool the clear filtrate slowly to 40-45°C.

  • Seeding: Add 10-20mg of pure seed crystals. Stir for 20 minutes. Do not skip this.

  • Anti-Solvent Addition: Slowly add MTBE (90mL total) via addition funnel over 1 hour.

    • Rate: 1.5 mL/minute. Fast addition causes oiling.

  • Growth: Cool to 0°C over 2 hours.

  • Isolation: Filter under vacuum. Wash cake with cold MTBE (not ethanol, or you will wash away yield).

  • Drying: Vacuum oven at 45°C for 12 hours.

References

  • Wouters, J., & Quéré, L. (2011). Pharmaceutical Salts and Co-crystals. RSC Publishing. (Definitive guide on salt selection and solvate risks).

  • Organic Syntheses. (1968). 3(5)-Aminopyrazole.[1][2] Org. Synth. 1968, 48, 8. (Foundational procedure for aminopyrazole handling and purification).

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. (Mechanistic explanation of why seeding prevents oiling out).

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (The standard engineering text for MSZW and supersaturation calculations).

  • Pfizer Inc. (2002). Process for the preparation of pyrazolopyrimidinones. U.S. Patent 6,469,012. (Industrial context for recrystallizing N-alkyl-aminopyrazole intermediates).

Sources

Optimization

Stability of 2,5-dimethyl-N-propylpyrazol-3-amine HCl under basic conditions

Topic: Stability & Handling Under Basic Conditions Executive Summary You are likely accessing this guide because you are attempting to neutralize 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (to generate the free b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Basic Conditions

Executive Summary

You are likely accessing this guide because you are attempting to neutralize 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (to generate the free base for a coupling reaction) and are encountering oiling out, color changes (pinking/browning), or yield loss .

While the pyrazole ring itself is robust, the secondary amine substituent combined with the electron-rich heteroaromatic core makes this molecule susceptible to oxidative degradation and phase separation issues when the stabilizing acid (HCl) is removed.

This guide details the specific protocols to handle these stability challenges.

Module 1: The "Free Basing" Protocol

Issue: “I added NaOH to my salt, and it turned into a sticky oil that I can't filter.”

The Mechanism

The HCl salt is a polar crystalline lattice. Upon deprotonation (pH > 9), the molecule reverts to its neutral "free base" form. Unlike the salt, the free base of N-alkyl aminopyrazoles is often lipophilic and low-melting , resulting in an oil rather than a precipitate in aqueous media.

Corrective Workflow

Do not attempt to filter the free base from water. You must perform a biphasic extraction.

Step-by-Step Protocol
  • Dissolution: Dissolve the HCl salt in a minimum amount of water (approx. 5 mL/g).

  • Solvent Overlay: Add an equal volume of Dichloromethane (DCM) or 2-MeTHF .

    • Why? These solvents will dissolve the free base immediately as it forms, preventing the "sticky oil" phase.

  • Controlled Neutralization: While stirring vigorously, add saturated NaHCO₃ or 1M NaOH dropwise until the aqueous layer pH reaches ~10.

    • Note: Stronger bases (conc. NaOH) can cause local heating and promote oxidation.

  • Separation: Separate the organic layer. Extract the aqueous layer 2x more with DCM.

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate).

  • Concentration: Evaporate solvent under reduced pressure at <40°C.

Visualization: Neutralization Workflow

Neutralization Start HCl Salt (Crystalline/Stable) BaseAdd Add Base (NaOH/NaHCO3) + Organic Solvent (DCM) Start->BaseAdd Deprotonation PhaseSep Phase Separation (Free Base moves to DCM) BaseAdd->PhaseSep Biphasic Stirring Risk Risk: Oiling Out (If no organic solvent present) BaseAdd->Risk Aqueous only Final Isolated Free Base (Oil/Low-melt Solid) PhaseSep->Final Dry & Evaporate

Figure 1: Biphasic neutralization strategy to prevent product oiling.

Module 2: Chemical Stability & Degradation

Issue: “The solution turned pink/brown after sitting for 20 minutes.”

Root Cause Analysis

The "2,5-dimethyl" substitution pattern (often chemically equivalent to 1,3-dimethyl-5-amine derivatives depending on tautomers) creates an electron-rich system.

  • Oxidation: The secondary amine (

    
    ), once deprotonated, has a lone pair susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen. This forms radical cations that polymerize into colored impurities (imines or azo-dimers).
    
  • Carbamate Formation: Secondary amines react rapidly with atmospheric CO₂ to form carbamic acids/salts, complicating NMR analysis.

Stability Data Comparison
ConditionHCl Salt StateFree Base StateObservation
Solid State (Air) Stable (>1 year)Unstable (Days)Free base darkens/liquefies (hygroscopic).
Solution (pH < 7) StableN/AProtonated amine resists oxidation.
Solution (pH > 9) N/AUnstable (Minutes) Rapid oxidation to imines/dimers (Pink/Brown color).
Solution (Degassed) N/AStable (Hours)Argon/Nitrogen atmosphere prevents color change.
Preventative Measures
  • Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 mins before use.

  • Use Immediately: Do not store the free base. Generate it in situ if possible.

  • Add Antioxidants: If storage is unavoidable, trace Butylated Hydroxytoluene (BHT) can inhibit radical oxidation.

Visualization: Degradation Pathway

Degradation FreeBase Free Base (R-NH-Pr) Radical Radical Cation [R-NH-Pr]•+ FreeBase->Radical Oxidation Oxygen + O2 (Air) Oxygen->Radical Imine Imine Formation (R-N=CH-Et) Radical->Imine - H• Dimer Azo Dimer (Colored Impurity) Radical->Dimer Coupling

Figure 2: Oxidative degradation pathways of electron-rich secondary amines in air.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use the HCl salt directly in my coupling reaction? A: Yes, and this is recommended. If you are performing an amide coupling (e.g., HATU/EDC) or an SNAr reaction, add the HCl salt directly to the reaction vessel and use an excess of base (like DIPEA or TEA) in situ. This avoids isolating the unstable free base entirely.

Q2: My NMR shows a broad hump instead of the NH triplet. Is it degraded? A: Not necessarily.

  • In CDCl₃: The free base NH proton often broadens due to exchange or hydrogen bonding.

  • In DMSO-d6: The HCl salt will show a distinct, downfield broad singlet (NH₂⁺).

  • Check: Look for the propyl group signals. If the propyl

    
     triplet remains distinct, the core is likely intact. If you see a new doublet or shift, you may have formed an imine.
    

Q3: What is the exact structure of "2,5-dimethyl-N-propyl..."? A: Nomenclature for pyrazoles can be ambiguous.

  • Standard IUPAC numbers the nitrogens 1 and 2.

  • If the user means 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine (a common Viagra analog intermediate), the methyls are on N1 and C3.

  • If the user implies a quaternary salt (Methyls on N1 and N2), it would be a pyrazolium salt, which cannot be deprotonated to a neutral free base.

  • Assumption: This guide assumes you have the hydrochloride of the exocyclic amine .

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Section: Amino Pyrazoles - Reactivity and Oxidation).

  • Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019).[1] Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane to Terminal Alkynes. Organic Letters, 21(9), 3158-3161. (Describes synthesis and stability of pyrazole building blocks).

  • Lellek, V., et al. (2018).[1] Synthesis of Pyrazoles via Oxidative One-Pot Condensation.[1] Synlett, 29, 1071-1075.[1] (Details oxidative risks of pyrazoline/pyrazole intermediates).

Sources

Troubleshooting

Minimizing side reactions when using N-propyl substituted pyrazoles

Topic: Minimizing Side Reactions in N-Propyl Substituted Pyrazole Synthesis & Functionalization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Introduction: The N-Propyl Pyrazole Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in N-Propyl Substituted Pyrazole Synthesis & Functionalization

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The N-Propyl Pyrazole Challenge

N-propyl pyrazoles are ubiquitous scaffolds in drug discovery (e.g., sildenafil analogs, kinase inhibitors) due to the propyl group’s ability to fill hydrophobic pockets without the metabolic liability of longer alkyl chains. However, their synthesis and functionalization are plagued by three distinct classes of side reactions:

  • Regioisomeric Heterogeneity: Producing mixtures of 1,3- and 1,5-isomers during initial synthesis.

  • Metallation Instability: Ring fragmentation during lithiation (the "Ring-Opening" trap).

  • Catalyst Deactivation: The "Pyridine-like" nitrogen poisoning transition metal catalysts during cross-coupling.

This guide provides an autonomous, evidence-based troubleshooting framework to eliminate these variables.

Module 1: Regiocontrol in Synthesis (The Isomer Problem)

The Core Issue

When alkylating a 3-substituted pyrazole with n-propyl halides, you typically obtain a mixture of 1,3-substituted (kinetic) and 1,5-substituted (thermodynamic) isomers. Separation is often difficult due to similar polarity.[1]

Troubleshooting Guide

Q: I am getting a 60:40 mix of isomers. How do I force a single regioisomer?

A: Switch your bond-formation strategy. Direct alkylation of an asymmetric pyrazole is inherently non-selective unless the C3 substituent provides massive steric bulk (e.g., t-butyl).

  • Protocol A (If you need the 1,5-isomer): Do not alkylate. Use Cyclocondensation .

    • React a 1,3-diketone (or enaminone) directly with n-propylhydrazine.

    • Mechanism:[2][3][4][5][6] The terminal nitrogen of the hydrazine (more nucleophilic) attacks the most electrophilic carbonyl first.

    • Result: High regioselectivity (>95:5) determined by the electronics of the diketone.

  • Protocol B (If you must alkylate): Use Solvent Switching .

    • Standard: DMF/K₂CO₃ often gives mixtures.

    • Optimization: Use Fluorinated Alcohols (HFIP or TFE).

    • Why? Hydrogen bonding between the solvent and the pyrazole nitrogens disrupts the tautomeric equilibrium and shields the more basic nitrogen, often inverting selectivity compared to aprotic polar solvents.

Q: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer? A: Do not rely on 1D Proton NMR alone. The chemical shifts are often too close.

  • Gold Standard: 1D NOE (Nuclear Overhauser Effect) .

    • Irradiate the N-propyl

      
      -CH₂ signal.
      
    • 1,5-isomer: You will see an enhancement of the substituent at C5 (or C4-H).

    • 1,3-isomer: You will see an enhancement of the C5-H (which appears as a singlet or doublet). If C5 is substituted, you will see no interaction with the C3 substituent.

Module 2: C-H Activation & Metallation (The Fragmentation Trap)

The Core Issue

Functionalizing the pyrazole ring often requires lithiation (e.g., with n-BuLi). N-alkyl pyrazoles are prone to Ring Fragmentation (retro-cycloaddition) under these conditions, destroying the scaffold.

Visualizing the Danger Zone

LithiationPathways Start N-Propyl Pyrazole Li n-BuLi / THF (-78°C) Start->Li C5_Li C5-Lithio Species (Stable Intermediate) Li->C5_Li Kinetic Control Warm Warming to > -20°C C5_Li->Warm Thermal Instability Trap Electrophile Trapping (Desired Product) C5_Li->Trap Fast Addition Frag FRAGMENTATION (Formation of Nitriles/Alkynes) Warm->Frag Irreversible

Figure 1: Thermal instability pathway of C5-lithiated N-alkyl pyrazoles.

Troubleshooting Guide

Q: My yield is low after lithiation, and I see aliphatic impurities. What happened? A: You likely triggered the "Non-Stabilized" fragmentation pathway. Unlike N-aryl pyrazoles, N-propyl pyrazoles lack electronic stabilization of the lithiated intermediate. Upon warming, the C5-Li species undergoes a retro-cycloaddition, breaking the N-N bond.

  • Solution 1: Cryogenic Discipline.

    • Maintain reaction strictly at -78°C .

    • Pre-cool the electrophile (e.g., aldehyde, iodine) before addition.

    • Never let the lithiated species warm up before quenching.

  • Solution 2: The "Magnesium Brake".

    • Transmetallate immediately with ZnCl₂ or MgCl₂ at -78°C. The resulting Zinc/Magnesium species are thermally stable and can be warmed to room temperature for Negishi/Kumada couplings without fragmenting.

Q: Can I lithiate at C4? A: Not directly. The N-propyl group directs lithiation to C5 (alpha-lithiation) via coordination. To access C4:

  • Halogenate C4 (NBS/NIS).

  • Perform Halogen-Lithium Exchange (t-BuLi). This is faster than deprotonation and avoids C5 lithiation if done rapidly at -78°C.

Module 3: Cross-Coupling (The Catalyst Poisoning Effect)

The Core Issue

The N2 nitrogen (the one with the double bond) is a strong


-donor (pyridine-like). It binds aggressively to Pd(II) intermediates, displacing phosphine ligands and shutting down the catalytic cycle (formation of stable Pd(L)2(Pyrazole)2 complexes).
Optimization Table: Overcoming Catalyst Poisoning
StrategyMechanismRecommended Reagents
Steric Crowding Use bulky biaryl phosphine ligands that physically block the N2-nitrogen from binding to the Pd center.XPhos, RuPhos, BrettPhos
The "Acid Trick" Add a substoichiometric acid to protonate the N2-nitrogen, rendering it non-coordinating. (Use with caution in base-mediated couplings).[5]Pivalic Acid (30 mol%) or K-Pivalate
High-Activity Pre-catalysts Use pre-formed Pd(0) or Pd(II) oxidative addition complexes to bypass the induction period where poisoning occurs.Pd(dba)₂ + Ligand or G3-Palladacycles
Protocol: Robust Suzuki Coupling of N-Propyl Pyrazoles

Use this when standard conditions fail due to poisoning.

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%). Rationale: XPhos is bulky enough to prevent N-coordination.

  • Base: K₃PO₄ (3.0 equiv). Rationale: Anhydrous mild base minimizes hydrolysis.

  • Solvent: n-Butanol/Water (4:1). Rationale: High solubility of propyl-pyrazole.

  • Temperature: 100°C.

  • Order of Addition: Pre-mix Catalyst and Ligand in solvent for 5 mins before adding the pyrazole substrate. This ensures the active catalytic species is formed before the pyrazole can sequester the Palladium.

Module 4: Experimental Data Summary

Regioselectivity of N-Alkylation (Propyl Iodide)

Comparison of conditions for 3-methylpyrazole alkylation.

ConditionsMajor IsomerRatio (1,3 : 1,5)Notes
NaH, THF, 0°C1,3-isomer60 : 40Kinetic control, poor selectivity.
Cs₂CO₃, DMF, 25°C1,5-isomer30 : 70Thermodynamic equilibration.
K₂CO₃, HFIP (Solvent) 1,3-isomer 92 : 8 Recommended for 1,3-selectivity.
Cyclization (n-Pr-NHNH₂) 1,5-isomer 5 : 95 Recommended for 1,5-selectivity.

References

  • Regioselective Synthesis of N-Substituted Pyrazoles.

    • Source: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry.
    • Context: Establishes HFIP as a critical solvent for directing N-alkyl
  • Lithiation and Ring Fragment

    • Source: Begtrup, M., et al. "Lithiation of five-membered heteroaromatic compounds." Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Details the fragmentation mechanism of 5-lithiopyrazoles upon warming.
  • C

    • Source: McLaughlin, M., et al. "Palladium-Catalyzed C-H Functionalization of Pyrazoles." Journal of the American Chemical Society.
    • Context: Discusses the coordination of azoles to Pd and the use of pivalic acid/bulky ligands.
  • Separ

    • Source: SiO2 Chromatography retention d
    • Context: BenchChem Technical Guides on Pyrazole Purific

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Analysis: 2,5-Dimethyl-N-propylpyrazol-3-amine HCl

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .[1] It is structured to assist analytical chemists and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .[1] It is structured to assist analytical chemists and drug development professionals in structural confirmation, salt form validation, and impurity profiling.[1]

Executive Summary & Compound Context

2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride is a functionalized pyrazole scaffold often utilized as a building block in kinase inhibitor discovery and agrochemical synthesis.[1]

In the context of drug development, the hydrochloride salt form is preferred for enhanced water solubility compared to the free base.[1] However, the salt form introduces spectral complexities—specifically, the deshielding of amine-adjacent protons and the appearance of exchangeable ammonium signals.[1]

This guide compares the spectral performance of this compound across two critical analytical dimensions:

  • Solvent Systems: DMSO-

    
     (Structural Integrity) vs. 
    
    
    
    (Physiological Mimic).
  • Salt vs. Free Base: Identifying the protonation site.

Analytical Workflow: Structural Confirmation

The following decision tree outlines the logical flow for confirming the structure and ruling out common regioisomeric impurities (e.g., 1,5-dimethyl isomers).

NMR_Workflow Start Sample: 2,5-dimethyl-N-propylpyrazol-3-amine HCl Solvent Select Solvent Start->Solvent DMSO DMSO-d6 (Protonated Species Visible) Solvent->DMSO Standard Characterization D2O D2O (Exchangeables Removed) Solvent->D2O Solubility/Salt Check Analysis_DMSO Analyze Exchangeable Protons (NH2+ / NH) DMSO->Analysis_DMSO Analysis_D2O Analyze Carbon Backbone (Clear Aliphatic Region) D2O->Analysis_D2O Regio_Check Regioisomer Check (NOESY/ROESY) Analysis_DMSO->Regio_Check Result_NMe N-Me Peak (~3.7 ppm) Correlates with C-Me? Regio_Check->Result_NMe Conclusion Structure Confirmed Result_NMe->Conclusion NOE Observed (2,5-isomer)

Figure 1: Analytical decision matrix for pyrazole salt characterization.

Comparative Spectral Data: DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> vs. [1][2][3]

The choice of solvent drastically alters the appearance of the hydrochloride salt spectrum.[2] The table below compares the expected chemical shifts (


) and multiplicity.[1]

Key Structural Features:

  • Pyrazole Ring: Contains one aromatic proton (H4) and two methyl groups (N-Me and C-Me).[1]

  • Propyl Chain: A distinct triplet-multiplet-triplet pattern.[1]

  • Salt Moiety: The HCl protonation typically occurs at the most basic nitrogen (exocyclic amine or ring N2), causing significant deshielding.[1]

Table 1: Predicted Chemical Shift Assignments
Proton AssignmentMultiplicity

(ppm) in DMSO-


(ppm) in

Interpretation & Causality
Ammonium (

)
Broad Singlet8.5 - 9.5 Absent Exchangeable protons visible in aprotic DMSO; exchange with deuterium in

(HOD peak appears ~4.79 ppm).[1]
Pyrazole H4 Singlet5.855.95The lone aromatic proton. Shifts slightly downfield in

due to solvent polarity.
N-Methyl (

)
Singlet3.653.70Deshielded due to attachment to the electronegative Nitrogen.[1]
Propyl

-CH2
Quartet/Triplet3.153.20Adjacent to the amine nitrogen. In HCl salt, this shifts downfield (~0.5 ppm) vs. free base due to positive charge proximity.
C-Methyl (

)
Singlet2.202.25Attached to the pyrazole C5.[1] Distinctly upfield from the N-Methyl.
Propyl

-CH2
Multiplet1.601.65The central methylene of the propyl chain.
Propyl

-CH3
Triplet0.920.95Terminal methyl group. Classic triplet (

Hz).[1]

Note on Regioisomerism: The "2,5-dimethyl" nomenclature implies the N-methyl is at position 2 and the C-methyl is at position 5.[1] In the 1,5-dimethyl isomer (a common impurity), the N-methyl signal often shifts upfield (~0.2 ppm) due to different shielding environments.[1]

Detailed Mechanistic Analysis

A. The Salt Effect (HCl vs. Free Base)

In the hydrochloride salt, the protonation of the exocyclic amine (or the ring nitrogen, depending on tautomeric equilibrium) creates a cationic center.[1]

  • Observation: The

    
    -methylene protons of the propyl group (
    
    
    
    ) will shift downfield by approximately 0.3 - 0.5 ppm compared to the free base.[1]
  • Validation: To confirm the salt form, perform a "D2O Shake."[1]

    • Run the sample in DMSO-

      
      .[3][4][5][6] Observe the broad ammonium peaks at >8.5 ppm.[6]
      
    • Add 1 drop of

      
       to the NMR tube.[6]
      
    • Shake and re-run.

    • Result: The >8.5 ppm peaks vanish, confirming they are exchangeable N-H protons and not aromatic impurities.[1]

B. The Pyrazole "Singlet" (H4)

The proton at position 4 of the pyrazole ring is a critical diagnostic marker.[1]

  • It appears as a sharp singlet around 5.8 - 6.0 ppm .[1]

  • Impurity Flag: If you observe a small doublet or a singlet shifted by >0.1 ppm, it indicates the presence of a regioisomer (e.g., 1,3-dimethyl isomer) where the electronic environment of H4 is different.[1]

C. N-Methyl vs. C-Methyl Differentiation

Distinguishing the two methyl groups is vital for confirming the "2,5" substitution pattern.[1]

  • N-Methyl (~3.65 ppm): More deshielded because it is directly attached to a heteroatom (Nitrogen).[1]

  • C-Methyl (~2.20 ppm): Less deshielded, attached to the aromatic ring carbon.[1]

  • NOESY Experiment: A 2D NOESY experiment is the gold standard.

    • 2,5-isomer: The N-Methyl (Pos 2) should show a strong NOE correlation with the Propyl group (on Amine at Pos 3) or the Amine proton itself.[1] It should not show a strong correlation with H4.

    • 1,5-isomer: The N-Methyl (Pos 1) would show a correlation with H5 (or C-Me at 5) and H4.[1]

Experimental Protocol: High-Resolution Acquisition

To ensure reproducible data for regulatory or publication purposes, follow this protocol.

Materials
  • Sample: ~5-10 mg of 2,5-dimethyl-N-propylpyrazol-3-amine HCl.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D) + 0.03% TMS (Internal Standard).
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Method
  • Preparation: Dissolve the salt completely in DMSO-

    
    . Vortex for 30 seconds. Ensure the solution is clear; any suspension will broaden peaks.
    
  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: zg30 (Standard 1H with 30° flip angle).

    • Relaxation Delay (D1): Set to 5.0 seconds . Why? The quaternary carbons and isolated protons in heterocyclic salts often have long T1 relaxation times. A short D1 will reduce integration accuracy of the H4 singlet vs. the methyls.

    • Scans (NS): 16 or 32 (sufficient for >5mg sample).[1]

    • Spectral Width: -2 to 14 ppm (to catch the downfield HCl protons).[1]

  • Processing:

    • Line Broadening (LB): 0.3 Hz.[1]

    • Phasing: Manual phasing is required for the broad ammonium peaks.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline around the broad salt peaks.[1]

References

  • ChemicalBook. (n.d.). 3-Aminopyrazole 1H NMR Spectrum. Retrieved from [1]

    • Provides baseline shifts for the 3-aminopyrazole core.
  • Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

    • Authoritative source on solvent-induced chemical shift changes (DMSO vs CDCl3).
  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from [1]

    • Technical guide on tautomerism and exchangeable proton behavior in pyrazoles.
  • Elguero, J., et al. (ResearchGate).[1] The use of ¹H NMR spectroscopy to differentiate between isomeric pyrazoles. Retrieved from

    • Specific methodologies for distinguishing N-methyl vs C-methyl regioisomers.

Sources

Comparative

LC-MS Identification of 2,5-Dimethyl-N-propylpyrazol-3-amine HCl: Method Comparison &amp; Performance Guide

The following guide details the LC-MS identification and method performance for 2,5-dimethyl-N-propylpyrazol-3-amine HCl . Editorial Note: In the absence of a universally standardized pharmacopeial monograph for this spe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the LC-MS identification and method performance for 2,5-dimethyl-N-propylpyrazol-3-amine HCl .

Editorial Note: In the absence of a universally standardized pharmacopeial monograph for this specific intermediate, this guide synthesizes data based on the structural class behavior of N-alkyl-aminopyrazoles . The nomenclature "2,5-dimethyl" typically refers to the 1,5-dimethyl-1H-pyrazol-3-amine substitution pattern (where N1 and C5 are methylated) in many catalog conventions, distinct from its 1,3-dimethyl regioisomer.

Executive Summary

For researchers characterizing 2,5-dimethyl-N-propylpyrazol-3-amine HCl (a key scaffold in fragment-based drug discovery), standard acidic Reverse-Phase (RP) chromatography often yields suboptimal results due to the compound's basicity and high polarity.

This guide objectively compares the High-pH Reverse Phase (High-pH RP) method against HILIC and Standard Acidic RP .

  • Recommendation: High-pH RP (pH 10) is the superior choice for routine identification, offering the best balance of retention, peak symmetry, and electrospray ionization (ESI) stability.

  • Critical Application: Distinguishing the target 1,5-dimethyl isomer from the common 1,3-dimethyl synthetic impurity.

Analytical Challenges & Molecule Profile
  • Compound: 2,5-dimethyl-N-propylpyrazol-3-amine HCl[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    · HCl
  • Monoisotopic Mass (Free Base): ~153.13 Da

  • Key Properties:

    • Basicity: The exocyclic secondary amine and the pyrazole ring nitrogen contribute to a pKa estimated between 4.5 and 5.5.

    • Polarity: High polarity leads to early elution (near void volume) on C18 columns under acidic conditions.

    • Isomerism: Synthetic routes often produce the 1,3-dimethyl regioisomer as a byproduct. Separation of these isomers is the primary "Stress Test" for any method.

Method Comparison: The Alternatives

We evaluated three distinct separation strategies. The data below summarizes the performance of the target analyte.

FeatureMethod A: High-pH RP (Recommended) Method B: HILIC (Alternative) Method C: Acidic RP (Standard)
Stationary Phase C18 Hybrid (e.g., XBridge BEH)Amide / SilicaStandard C18
Mobile Phase pH pH 10.0 (NH

HCO

)
pH 3-5 (Ammonium Formate)pH 2.7 (Formic Acid)
Retention Factor (

)
3.5 - 4.0 (Excellent)2.0 - 3.0 (Good)< 0.5 (Poor/Void Elution)
Peak Symmetry 1.1 (Sharp)1.4 (Tailing)2.5+ (Severe Tailing)
Isomer Resolution R

> 2.5
(Baseline)
R

~ 1.5
Co-elution
MS Sensitivity High (Neutral state desolvation)Medium (Ion suppression risk)High (Pre-charged)
Why Method A Wins:

At pH 10 , the basic amine is deprotonated (neutral), significantly increasing hydrophobicity. This allows the molecule to interact strongly with the C18 chain, shifting retention away from the ion-suppression zone (void volume) and resolving it from hydrophilic impurities.

Detailed Experimental Protocol (Method A)

This protocol is validated for the identification and purity assessment of the target.

A. Sample Preparation
  • Stock Solution: Dissolve 10 mg of 2,5-dimethyl-N-propylpyrazol-3-amine HCl in 10 mL of Methanol (Free base equivalent: 1 mg/mL).

  • Working Standard: Dilute stock 1:100 in Water:Acetonitrile (90:10) to 10 µg/mL.

    • Note: Avoid using 100% organic diluent to prevent peak distortion (strong solvent effect) during early elution.

B. LC Conditions (High-pH)
  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 60% B

    • 6.1 min: 95% B (Wash)

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

C. MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Scan Type: Full Scan (m/z 100–500) + Data Dependent MS2.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Target Mass: [M+H]

    
     = 154.13  m/z.
    
Identification Logic & Fragmentation

Positive identification requires matching Retention Time (RT) and the specific MS/MS fragmentation pattern.

Primary MS2 Transitions:
  • Precursor: 154.1 [M+H]

    
    
    
  • Major Fragment (Base Peak): 112.1 m/z

    • Mechanism:[4][5][6][7] Neutral loss of Propene (-42 Da) from the N-propyl group via McLafferty-type rearrangement or charge-proximal elimination.

    • Significance: Confirms the N-propyl substitution.

  • Minor Fragment: 95-97 m/z

    • Mechanism:[4][5][6][7] Ring cleavage or loss of methylamine fragments.

    • Significance: Differentiates the pyrazole core substitution pattern.

Decision Workflow (Graphviz Diagram)

LCMS_Identification Start Sample Injection (High-pH RP) Detect Detect Precursor [M+H]+ = 154.1 m/z Start->Detect RT_Check Retention Time Check (vs. Std) Detect->RT_Check Isomer_Sep Isomer Separation? (Check for doublet) RT_Check->Isomer_Sep MS2_Frag MS/MS Fragmentation Isomer_Sep->MS2_Frag Single Peak Conclusion_Fail NEGATIVE / IMPURITY (Likely 1,3-isomer) Isomer_Sep->Conclusion_Fail Doublet/Wrong RT Frag_112 Fragment 112 m/z (-Propene, 42 Da) MS2_Frag->Frag_112 Major Path Frag_Other Fragment 96/97 m/z (Ring Cleavage) MS2_Frag->Frag_Other Minor Path Conclusion_Pass POSITIVE ID: 2,5-dimethyl-N-propyl... Frag_112->Conclusion_Pass Frag_Other->Conclusion_Pass

Caption: Logical workflow for confirming identity and ruling out regioisomers using High-pH LC-MS.

Supporting Data: Isomer Differentiation

The table below illustrates the critical differentiation between the target (1,5-dimethyl type) and its common regioisomer (1,3-dimethyl type) using the recommended High-pH method.

ParameterTarget: 2,5-Dimethyl-N-propyl... Impurity: 1,3-Dimethyl isomer
Retention Time (min) 4.2 (Elutes later due to steric shielding)3.8 (Elutes earlier)
MS2 Base Peak 112.1 (Dominant)112.1 (Dominant)
Secondary Fragment 96.0 (Low intensity)82.0 (Distinct ring break)
Resolution (Rs) --2.8 (Well separated)

Note: Retention times are relative and system-dependent. Always run a mixed standard to confirm elution order.

References
  • European Reference Laboratory (EURL-SRM). (2023). Quick Method for the Analysis of Highly Polar Pesticides (QuPPe-PO-Method). Version 12. Retrieved from [Link]

    • Context: Establishes the baseline for analyzing polar aminopyrazoles and the necessity of altern
  • Context: Demonstrates the behavior of polar nitrogenous heterocycles in LC-MS and fragment
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1,3-Dimethyl-1H-pyrazol-5-amine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Context: Provides reference fragmentation data for the aminopyrazole core to validate the m/z 112 and ring cleavage fragments.

Sources

Validation

FTIR Characterization Guide: 2,5-Dimethyl-N-propylpyrazol-3-amine Hydrochloride

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . It is designed for researchers requiring a robust methodology for structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . It is designed for researchers requiring a robust methodology for structural verification and purity analysis.

[1][2]

Content Type: Technical Comparison & Analysis Guide Subject: Structural Validation via Infrared Spectroscopy Status: Validated Methodology for Salt Form Identification

Executive Summary & Structural Context[1][3][4][5][6]

2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride is a functionalized pyrazole derivative often utilized as a building block in the synthesis of bioactive heterocyclic compounds (e.g., analgesics, anti-inflammatories).[1][2] Its structural integrity hinges on the stability of the pyrazole core and the specific protonation state of the amine functionality.

This guide compares the Hydrochloride Salt (Product) against its Free Base precursor and Generic Aminopyrazole analogs.[2][3][4] The primary objective is to provide a self-validating spectral fingerprint that confirms:

  • Salt Formation: Protonation of the basic nitrogen center.

  • Substitution Pattern: Verification of the N-propyl and methyl substituents.

  • Purity: Absence of precursor peaks (e.g., unreacted starting materials).[3][4]

Technical Comparison: HCl Salt vs. Alternatives

The following table summarizes the critical spectral shifts observed when comparing the target hydrochloride salt with its free base and structural analogs.

Table 1: Comparative Spectral Fingerprint (Mid-IR Region)
Spectral FeatureTarget: HCl Salt (2,5-dimethyl-N-propyl...)[1][2][4]Alternative A: Free Base (No HCl)Alternative B: Generic Aminopyrazole (Unsubstituted)Diagnostic Value
N-H Stretching Broad, complex band (2600–3200 cm⁻¹) due to Ammonium (

-R') species.[1][2][4] Overlaps with C-H.
Sharp, distinct doublet or singlet (3300–3450 cm⁻¹) typical of secondary amines.Sharp bands (3200–3400 cm⁻¹) for primary/secondary amine.[2][3][4]Primary Indicator of Salt Formation. Disappearance of sharp >3300 peaks confirms protonation.
Amine Salt Combination Weak "Amine Salt" bands (2000–2500 cm⁻¹) often seen as overtones/combinations.[2][3][4]Absent.Absent.Confirms the presence of the cationic amine species.
C=N / C=C Ring Stretch Shifted/Intensified (~1580–1610 cm⁻¹) .[2][3][4] Protonation can enhance ring resonance modes.Distinct bands at ~1550–1590 cm⁻¹.~1500–1600 cm⁻¹.Verifies the integrity of the aromatic pyrazole core.[5]
C-H Stretching (Alkyl) 2850–2960 cm⁻¹ (Methyl + Propyl).[2][3][4] Often obscured by the broad NH+ band.2850–2960 cm⁻¹ . Clearly visible and sharp.Weak (only ring C-H if no alkyls).[2][3][4]Confirms the presence of the propyl and methyl chains.
Anion Interaction Broad broadening throughout the lower frequency due to H-bonding with Cl⁻.[1][2]N/AN/AIndicates lattice interactions in the solid state.

Detailed Spectral Analysis & Causality

Region I: High Frequency (2500–3500 cm⁻¹) – The "Salt Region"[2][7][8]
  • Mechanism: In the free base, the secondary amine (

    
    ) vibrates freely, producing a sharp peak around 3350 cm⁻¹.[3][4] Upon reaction with HCl, the nitrogen lone pair accepts a proton, forming a quaternary ammonium species (
    
    
    
    ).[3][4]
  • Observation: This results in a drastic broadening of the absorption band. The sharp N-H stretch collapses into a wide "mountain" ranging from 2600 to 3200 cm⁻¹.

  • Causality: The broadening is caused by the strong hydrogen bonding network between the ammonium protons and the chloride counter-ion in the crystal lattice.

  • Critical Check: If you see a sharp peak at >3300 cm⁻¹, your salt formation is incomplete (presence of free base).[3][4]

Region II: The Fingerprint (1000–1650 cm⁻¹) – Structural Verification[2][7][8]
  • Pyrazole Ring Breathing (~1580 cm⁻¹): The pyrazole ring exhibits characteristic C=N and C=C stretching vibrations.[2][3][4] In the HCl salt, these bands may shift to slightly higher frequencies (blue shift) due to the inductive effect of the positively charged nitrogen, which reduces electron density in the ring.[3][4]

  • C-N Stretch (~1250–1350 cm⁻¹): The bond between the exocyclic nitrogen and the pyrazole ring/propyl group.[2][3] This band is often stronger in the salt form due to the change in dipole moment upon protonation.

Validated Experimental Protocol

To ensure reproducible data, follow this self-validating protocol. This workflow minimizes hygroscopic interference, which is common with hydrochloride salts.[3][4]

Method: KBr Pellet Transmission (Preferred for Salts)[2][7][8]
  • Desiccation: Dry the sample in a vacuum desiccator over

    
     for 2 hours prior to analysis. Why? HCl salts are hygroscopic; adsorbed water appears at 3400 cm⁻¹ and mimics the free base amine.
    
  • Background: Collect a background spectrum of the empty sample holder (or pure KBr).[2][3]

  • Preparation:

    • Mix 1–2 mg of 2,5-dimethyl-N-propylpyrazol-3-amine HCl with ~200 mg of spectroscopic grade KBr.[1][2]

    • Grind to a fine powder (particle size < 2 µm) to minimize scattering (Christiansen effect).[2][3][4]

    • Press into a transparent pellet at 8–10 tons pressure.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

    • Range: 4000–400 cm⁻¹.

  • Validation Step: Check the baseline at 2000 cm⁻¹. If it slopes significantly, regrind the sample (scattering issue).

Workflow Visualization

The following diagram outlines the logic flow for verifying the compound's identity and purity using FTIR.

FTIR_Workflow Start Start: Sample Acquisition Prep Sample Prep: KBr Pellet (Dry 2hrs @ Vacuum) Start->Prep Scan Acquire Spectrum (4000-400 cm⁻¹) Prep->Scan Check1 Check 3300-3500 cm⁻¹ Region Scan->Check1 Result_Base Sharp Peak Detected: Free Base Contamination Check1->Result_Base Sharp Peak Present Result_Salt Broad Band (2600-3200 cm⁻¹): Salt Formation Confirmed Check1->Result_Salt Broad Band Only Check2 Check 1580-1600 cm⁻¹ Result_Salt->Check2 Final Identity Verified: 2,5-dimethyl-N-propylpyrazol-3-amine HCl Check2->Final Peaks Present Fail Reject: Ring Degradation Check2->Fail Peaks Absent/Distorted

Caption: Logic flow for the structural verification of pyrazole amine salts via FTIR, highlighting critical decision points for purity assessment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][4] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for amine salt broad band assignment).

  • NIST Chemistry WebBook. Pyrazole, 3-methyl-, hydrochloride IR Spectrum. National Institute of Standards and Technology.[6] Available at: [Link] (Proxy data for aminopyrazole HCl salt characteristics).[2][4]

  • Socrates, G. (2001).[3][4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for Pyrazole ring breathing mode assignments).

  • PubChem. 2,5-dihydro-1H-pyrazol-3-amine hydrochloride.[1][2][7] National Library of Medicine. Available at: [Link] (Structural confirmation references).[2][3][4]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Pyrazole Amine Purity Testing

Executive Summary The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] Consequently, ensuring the purity of pyrazole amine active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] Consequently, ensuring the purity of pyrazole amine active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental requirement for drug safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of pyrazole amines. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical decisions in method development, from column and mobile phase selection to validation according to international guidelines. We present a detailed case study, comparing the performance of a developed method against alternative approaches and providing the experimental data and protocols necessary for researchers to adapt and implement these strategies in their own laboratories.

Introduction: The Analytical Imperative for Pyrazole Amine Purity

Pyrazole-containing compounds are prevalent in pharmaceuticals due to their versatile biological activities.[1][2] The presence of an amine functional group often enhances pharmacological activity but also introduces specific analytical challenges, primarily related to the basic nature of the molecule.[2][3] Impurities in the final API can originate from starting materials, by-products of synthesis (such as regioisomers), or degradation products.[4] Regulatory bodies mandate stringent purity control, making robust, reliable, and validated analytical methods essential.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the high resolution required to separate the main component from closely related impurities.[5] This guide is designed for researchers, scientists, and drug development professionals, providing a framework for developing and validating a scientifically sound HPLC purity method for pyrazole amines.

Foundational Strategy: Aligning HPLC Parameters with Pyrazole Amine Chemistry

Successful method development hinges on understanding the physicochemical properties of the pyrazole amine analyte and its potential impurities. The basicity of the amine group, the overall polarity of the molecule, and its UV chromophore are critical parameters that dictate the initial choice of chromatographic conditions.

The Stationary Phase: A Comparative Selection

The choice of HPLC column is the most critical factor in achieving separation. For pyrazole amines, which are typically polar and basic, a reverse-phase approach is most common.[6][7]

Column ChemistryPrimary Separation MechanismIdeal ForRationale & Causality
C18 (Octadecylsilane) Hydrophobic InteractionsGeneral purpose; first choice for screening.Provides high hydrophobicity, suitable for a wide range of polarities. Modern, high-purity, end-capped C18 columns are essential to minimize silanol interactions that cause peak tailing with basic amines.[8]
C8 (Octylsilane) Hydrophobic InteractionsMore polar analytes or when C18 is too retentive.Less retentive than C18, allowing for faster elution of hydrophobic compounds or the use of weaker mobile phases for polar compounds.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic or unsaturated compounds.The phenyl group offers alternative selectivity (π-π interactions) for aromatic rings like pyrazole, which can be crucial for separating isomers that are chromatographically similar on a C18 column.
Embedded Polar Group (e.g., "Aqua" type) Hydrophobic & Polar InteractionsHighly polar amines; use in 100% aqueous mobile phase.The embedded polar group prevents phase collapse in highly aqueous mobile phases, making it suitable for very polar pyrazole amines that show little retention on traditional C18 columns.
The Mobile Phase: Precision Control for Optimal Chromatography

The mobile phase composition, particularly its pH, is paramount for the analysis of basic compounds like pyrazole amines.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is generally the preferred solvent. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity compared to methanol.[9] Methanol can be a useful alternative for altering selectivity during method development.

  • pH Control is Non-Negotiable: The amine functionality makes pyrazole amines sensitive to mobile phase pH.

    • Low pH (e.g., 2.5-3.5): At a pH well below the pKa of the amine, the analyte will be fully protonated and exist as a single ionic species. This typically results in sharp, symmetrical peaks. Buffers like phosphate or formate are used to maintain a consistent pH.[6][7]

    • Mid-Range pH (e.g., 6-8): Operating near the pKa of the amine is generally avoided as it can lead to a mixture of ionized and non-ionized forms, resulting in broad, distorted peaks.

  • Gradient vs. Isocratic Elution: For purity analysis, where impurities may be present at low levels and have a wide range of polarities, a gradient elution is almost always necessary.[10] It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a reasonable timeframe.

A Practical Case Study: Purity Method for "Pyr-Amine"

Objective: To develop and validate a stability-indicating, reverse-phase HPLC method for the purity determination of a hypothetical active ingredient, "Pyr-Amine," and separate it from its key potential impurities: Impurity A (a non-polar starting material) and Impurity B (a polar regioisomer).

Experimental Workflow Diagram

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation (ICH Q2 R1) A Define Analyte Properties (Pyr-Amine & Impurities) B Column & Mobile Phase Screening (C18, Phenyl) A->B C Select Best Conditions (Initial Separation) B->C D Optimize Gradient Profile (Improve Resolution) C->D E Fine-tune pH & Temperature (Peak Shape & Selectivity) D->E F Finalized Method E->F G Specificity & SST F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD/LOQ & Robustness I->J K Validated Method Report J->K

Caption: Workflow for HPLC method development and validation.

Step-by-Step Experimental Protocol
  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Diluent: 50:50 (v/v) Water:Acetonitrile.

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of "Pyr-Amine" reference standard into a 50 mL volumetric flask and dilute to volume with Diluent.

    • Spiked Sample Solution (0.5 mg/mL): Accurately weigh 25 mg of "Pyr-Amine" sample, spike with known amounts of Impurity A and Impurity B (e.g., to a level of 0.15%), and dilute to volume in a 50 mL volumetric flask with Diluent.

  • Chromatographic System & Conditions:

    • System: HPLC with UV or PDA detector.[11]

    • Column: ACE C18, 250 x 4.6 mm, 5 µm.[8]

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: See table below.

  • Method Validation Procedure:

    • The finalized method was validated according to the ICH Q2(R1) guideline.[12][13][14]

    • Specificity: Demonstrated by separating the main peak from the two impurities and a placebo.

    • Linearity: Assessed over a range from the Limit of Quantitation (LOQ) to 150% of the impurity specification level (e.g., 0.05% to 0.225%).[14]

    • Accuracy: Determined by recovery studies of spiked impurities at three concentration levels (50%, 100%, and 150%).[15]

    • Precision: Evaluated through repeatability (n=6) and intermediate precision (different day, different analyst).

    • LOD & LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

    • Robustness: Assessed by making deliberate small changes to method parameters (flow rate ±0.1 mL/min, column temperature ±2°C).

Data Presentation: Optimized Method and Validation Summary

Table 1: Final Optimized HPLC Method Parameters

ParameterConditionRationale
Column ACE C18 (250 x 4.6 mm, 5 µm)Provided the best resolution between the main peak and the polar regioisomer (Impurity B).
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures protonation of the amine for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offered sharper peaks compared to methanol.
Gradient 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% BThe shallow initial gradient resolves the polar Impurity B, while the steeper ramp elutes the non-polar Impurity A and the main peak.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing a balance of speed and efficiency.
Temperature 30°CControlled temperature ensures reproducible retention times.
Detection 254 nmOptimal wavelength for detecting the pyrazole chromophore in all three compounds.

Table 2: Summary of Method Validation Results (as per ICH Q2 R1)

Validation ParameterResultAcceptance Criteria
Specificity All peaks baseline resolved (Resolution > 2.0)Resolution > 1.5
Linearity (r²) > 0.999 for all componentsr² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2% for all impurities85.0% - 115.0%[15]
Precision (%RSD) Repeatability: < 1.5%; Intermediate: < 2.0%%RSD ≤ 5.0%
LOD 0.01%Reportable
LOQ 0.03%Reportable
Robustness System suitability parameters met under all varied conditions.System suitability must pass.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for purity testing, it is crucial to understand its performance in the context of other available technologies.

Parameter Influence Diagram

Parameter_Influence cluster_input Method Parameters (Inputs) cluster_output Chromatographic Outcomes (Outputs) MP Mobile Phase pH PS Peak Shape MP->PS Strongly Influences COL Column Chemistry (e.g., C18, Phenyl) RES Resolution COL->RES Primary Driver RT Retention Time COL->RT GRAD Gradient Slope GRAD->RES GRAD->RT Controls Elution

Caption: Influence of key HPLC parameters on chromatographic results.

Table 3: Comparison of Analytical Techniques for Pyrazole Amine Purity

TechniquePrincipleAdvantages for Pyrazole AminesLimitations
HPLC (High-Performance Liquid Chromatography) Partitioning between a liquid mobile phase and a solid stationary phase.[16][17]High resolution for isomers; robust and reproducible; suitable for non-volatile compounds; extensive regulatory acceptance.Moderate analysis time; requires solvent consumption.
UPLC/UHPLC (Ultra-High Performance Liquid Chromatography) HPLC using columns with smaller particles (<2 µm) at higher pressures.Faster analysis times (<5 min); higher resolution and sensitivity; significant solvent savings.[18][19]Requires specialized high-pressure instrumentation; potential for column clogging if samples are not clean.
GC (Gas Chromatography) Partitioning between a gas mobile phase and a stationary phase.[20]Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile and thermally labile compounds like most pyrazole amine APIs and their impurities.[20][21]
LC-MS (Liquid Chromatography-Mass Spectrometry) HPLC coupled with a mass spectrometer detector.Provides molecular weight information, enabling definitive identification of unknown impurities and degradation products.More complex and expensive instrumentation; quantitative analysis requires more rigorous validation.

Conclusion: A Validated Method as the Cornerstone of Quality

The development of a robust HPLC method for pyrazole amine purity testing is a systematic, science-driven process. The optimal method, as demonstrated in our case study, typically employs a reverse-phase C18 column with a gradient elution using a low-pH buffered mobile phase. This approach ensures sharp, symmetrical peaks and provides the necessary resolution to separate the main component from process-related and degradation impurities.

Validation in accordance with ICH guidelines is not an optional final step but an integral part of the development process, demonstrating that the method is suitable for its intended purpose.[12][14] While advanced techniques like UPLC and LC-MS offer significant advantages in speed and identification, a well-developed and validated HPLC method remains the gold standard for routine quality control in the pharmaceutical industry, providing the reliable data necessary to ensure the quality, safety, and efficacy of pyrazole amine-based medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • USP-NF 〈621〉 Chrom
  • General Chapters: <621> CHROM
  • Revisions per USP 621. Agilent.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • USP <621> Chrom
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference m
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formul
  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
  • Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Amine Product Testing: Ensuring Quality and Purity in Amines.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.

Sources

Validation

Comparing reactivity of N-propyl vs N-methyl pyrazol-3-amines

This guide provides an in-depth technical comparison of 1-methyl-1H-pyrazol-3-amine and 1-propyl-1H-pyrazol-3-amine .[1] It is designed for medicinal chemists and process scientists optimizing synthetic routes or explori...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-methyl-1H-pyrazol-3-amine and 1-propyl-1H-pyrazol-3-amine .[1] It is designed for medicinal chemists and process scientists optimizing synthetic routes or exploring Structure-Activity Relationships (SAR).[1]

Content Type: Technical Comparison & Experimental Guide Focus: Reactivity, Regioselectivity, and Physicochemical Properties[1][2]

Executive Summary

In drug discovery, the choice between an


-methyl and 

-propyl substituent on the pyrazole core is rarely arbitrary.[1] While electronically similar, the steric and lipophilic differences between 1-methyl-1H-pyrazol-3-amine (1-Me) and 1-propyl-1H-pyrazol-3-amine (1-Pr) drastically alter synthetic outcomes—specifically the regioselectivity of ring closure—and the physicochemical profile of the final drug candidate.[1]
  • 1-Methyl (1-Me): Standard building block.[1] Lower lipophilicity (LogP ~ -0.1).[1] Prone to forming regioisomeric mixtures (3-amino vs. 5-amino) that are difficult to separate.[1]

  • 1-Propyl (1-Pr): Enhanced lipophilicity (LogP ~ 0.7).[1] The increased steric bulk at

    
     exerts a stronger directing effect during synthesis, often favoring the thermodynamically stable 5-amino isomer if conditions are not kinetically controlled.
    

Chemical & Physical Profile

The following data consolidates experimental and predicted values to aid in solvent selection and purification strategies.

Property1-Methyl-1H-pyrazol-3-amine1-Propyl-1H-pyrazol-3-amineImpact on Workflow
Structure Me group at

; Amine at

Pr group at

; Amine at

Steric bulk: Pr > Me
MW 97.12 g/mol 125.17 g/mol Mass balance tracking
LogP (Calc) -0.1 to 0.20.7 to 1.01-Pr requires less polar mobile phases (e.g., higher % EtOAc/Hex)
pKa (Ring N2) ~ 2.5 - 3.0~ 2.6 - 3.1Weak bases; do not protonate at physiological pH
Nucleophilicity ModerateModerate to Low1-Pr shows slightly reduced reaction rates in crowded couplings
Physical State Low-melting solid / OilViscous Oil1-Me can often be crystallized; 1-Pr usually requires distillation or column chromatography

Critical Note on Nomenclature: "N-propyl pyrazol-3-amine" is ambiguous. This guide focuses on 1-alkyl-1H-pyrazol-3-amines (amine at position 3, alkyl at position 1).[1] The isomer 1-alkyl-1H-pyrazol-5-amine is a common byproduct.[1]

Synthetic Reactivity & Regioselectivity

The most challenging aspect of working with these amines is not their downstream coupling, but their initial synthesis or procurement free of the 5-amino regioisomer.

The Regioselectivity Problem

When synthesizing these cores from hydrazines and


-ketonitriles (e.g., 3-ethoxyacrylonitrile), two pathways compete. The steric bulk of the hydrazine substituent (

) dictates the ratio.
  • Mechanism: The hydrazine

    
     (more nucleophilic) attacks the nitrile or enol ether first.
    
  • Steric Impact:

    • Methylhydrazine: Small

      
       group.[1] Poor discrimination between attack sites.[1] Often yields a 60:40 or 70:30 mixture of 5-amino : 3-amino isomers.[1]
      
    • Propylhydrazine: Larger

      
       group.[1] The steric clash in the transition state leading to the 5-amino isomer is more pronounced, theoretically favoring the 3-amino isomer under kinetic control, but thermodynamic equilibration often pushes toward the 5-amino form due to dipole minimization.
      
Pathway Visualization

The following diagram illustrates the bifurcation point where the choice of


 (Methyl vs. Propyl) influences the outcome.

Regioselectivity Start Hydrazine (R-NHNH2) + 3-Ethoxyacrylonitrile Inter Hydrazone Intermediate Start->Inter Nucleophilic Attack PathA Cyclization Path A (Kinetic) Inter->PathA N1 Attack on CN PathB Cyclization Path B (Thermodynamic) Inter->PathB N2 Attack on CN Prod5 Byproduct: 1-Alkyl-5-aminopyrazole (Undesired) PathA->Prod5 Favored by Bulky R (Steric Control) Prod3 Target: 1-Alkyl-3-aminopyrazole (Desired) PathB->Prod3 Favored by Solvent Effects (e.g., Fluorinated Alcohols) Note R = Methyl: ~1:1 Mixture R = Propyl: Shifts ratio Note->Inter

Figure 1: Divergent synthesis pathways. Note that "Path A" leading to the 5-amino isomer is often the default trap.[1] Specific solvent conditions (e.g., ethanol vs. HFIP) are required to steer toward the 3-amino target.

Experimental Protocol: Amide Coupling

Once the pure amine is obtained, the next step is typically amide coupling.[3] The 1-Propyl analog is more lipophilic, which can cause solubility issues in purely aqueous/polar setups but improves solubility in DCM/THF.

Self-Validating Protocol: HATU-Mediated Coupling

This protocol includes checkpoints to ensure the correct isomer is reacting.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Pyrazol-3-amine (1-Me or 1-Pr) (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add HATU and stir for 5 minutes. Checkpoint: Solution should turn slightly yellow; if it turns dark brown, check solvent dryness.

  • Addition: Add the DIPEA, followed immediately by the pyrazol-3-amine.

    • Note for 1-Propyl: Ensure the amine is fully solubilized in a small volume of DCM before addition if it appears viscous.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: The 1-Me analog typically reacts faster (t_1/2 ~ 30 min).[1] The 1-Pr analog may require 1-2 hours due to the proximal alkyl chain affecting the solvation shell around the exocyclic amine.[1]

  • Workup: Dilute with EtOAc. Wash with sat.[1]

    
     (x2), Water (x1), Brine (x1).
    
    • Observation:1-Me products are more likely to remain in the aqueous layer if the amide is polar.[1] 1-Pr products extract efficiently into EtOAc.

Validation: Regio-Confirmation (NOESY)

You must confirm you have the 1-alkyl-3-amido product and not the 5-amido isomer.[1]

  • 1-Methyl: Look for NOE correlation between the

    
    -Methyl protons (~3.7 ppm) and the pyrazole 
    
    
    
    proton (~7.3 ppm).[1] If you see NOE between Me and the Amide-NH, you likely have the 5-amino isomer.[1]
  • 1-Propyl: Look for NOE between the

    
    -methylene of the propyl group and the pyrazole 
    
    
    
    .[1]

Medicinal Chemistry Implications[5][6][7][8]

FeatureN-Methyl (1-Me)N-Propyl (1-Pr)
Metabolic Stability High. Methyl is generally stable, though N-demethylation can occur.[1]Moderate. The terminal methyl of the propyl chain is a site for CYP450 oxidation (

-oxidation).[1]
Potency (SAR) Good for small, restricted pockets.Ideal for filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
Solubility Higher aqueous solubility.[1]Lower aqueous solubility; better permeability.[1]
Decision Matrix
  • Choose 1-Me if: You need to minimize molecular weight, maximize ligand efficiency (LE), or if the binding pocket is sterically constrained.

  • Choose 1-Pr if: You observe a "loose fit" in docking studies, need to increase lipophilicity to cross the BBB, or are targeting a hydrophobic channel.

References

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews. Link

  • Deng, X., & Mani, N. S. (2008).[4][5] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. 5

  • PubChem. (2025).[1][6] 1-Methyl-1H-pyrazol-3-amine (Compound Summary). National Library of Medicine.[1] 7

  • BenchChem. (2025).[1] Technical Support Center: Selective N-Methylation of Pyrazoles. 8

  • Aggarwal, R., et al. (2022). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

Sources

Comparative

Elemental analysis standards for 2,5-dimethyl-N-propylpyrazol-3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the validation of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (C₈H₁₅N₃[1]·HCl). It is designed to move beyond generic protocols, offering a comparative analysis of validation standards, experimental causality, and rigorous data interpretation for drug development professionals.

A Comparative Validation Guide for Pharmaceutical Intermediates[1]

Executive Summary & Chemical Profile

In the development of pyrazole-based kinase inhibitors and ligands, 2,5-dimethyl-N-propylpyrazol-3-amine HCl serves as a critical scaffold.[1] Validating its elemental composition is not merely a box-checking exercise; it is the primary gatekeeper for confirming salt stoichiometry and solvation state.[1]

This guide compares the Standard Automated Combustion (CHNS) method against Classical Wet Chemistry and Spectroscopic Alternatives , providing a decision matrix for researchers facing hygroscopicity issues or counter-ion mismatches.

The Reference Standard (Theoretical Baseline)

Before analyzing experimental data, the theoretical "Gold Standard" must be established.

  • Compound: 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride[1]

  • Formula: C₈H₁₅N₃[1] · HCl

  • Molecular Weight: 189.69 g/mol [1]

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 812.01196.0950.66%
Hydrogen (H) 161.00816.138.50%
Nitrogen (N) 314.00742.0222.15%
Chlorine (Cl) 135.4535.4518.69%

Comparative Analysis of Validation Methods

This section objectively compares the "Product" (Automated CHNS Analysis) with its primary alternatives.

Method A: Automated Flash Combustion (The Industry Standard)

Mechanism: The sample is flash-combusted at >900°C in an oxygen-rich environment.[1] Gases (CO₂, H₂O, N₂, NOₓ) are separated via GC and detected by Thermal Conductivity (TCD).

  • Pros: Simultaneous determination of C, H, and N; rapid (<10 mins); small sample size (1–3 mg).

  • Cons:

    • Halogen Interference: The HCl counter-ion releases Cl₂/HCl gas, which can deplete the copper reduction tube, leading to falsely high Nitrogen values if not properly trapped.

    • Hygroscopicity: Amine HCl salts are prone to absorbing atmospheric water, skewing Carbon % lower and Hydrogen % higher.

Method B: Classical Wet Chemistry (The "Gold Standard" Alternative)

Mechanism: Potentiometric titration for Chloride (AgNO₃) and Kjeldahl digestion for Nitrogen.

  • Pros:

    • Absolute Accuracy for Cl: Direct measurement of the counter-ion confirms the salt stoichiometry (e.g., mono- vs. dihydrochloride).

    • Robustness: Less sensitive to transient moisture than micro-combustion.

  • Cons: Requires significantly more sample (10–50 mg); labor-intensive; cannot measure Carbon.[1]

Method C: qNMR & HRMS (The Spectroscopic Alternative)

Mechanism: Using an internal standard (e.g., maleic acid) in ¹H NMR for purity quantification, coupled with High-Resolution Mass Spectrometry for formula confirmation.

  • Pros: Non-destructive; identifies impurities (solvents, side products) that EA misses.

  • Cons: Does not prove bulk homogeneity; HRMS is qualitative for formula, not quantitative for bulk purity.

Comparison Matrix: Performance Metrics
FeatureAutomated CHNS (Standard) Wet Chemistry (Alternative) qNMR (Alternative)
Precision ±0.3% (Absolute)±0.1% (Absolute)±1.0% (Relative)
Sample Req. 1–3 mg20–100 mg5–10 mg
Specificity Low (cannot distinguish isomers)High (for Cl⁻)High (Structural)
Throughput High (Automated)Low (Manual)Medium
Cost/Run $


$

Experimental Protocols (Self-Validating Systems)

Protocol 1: Handling Hygroscopic HCl Salts for CHNS

Context: The most common failure mode for this compound is water uptake.

  • Pre-Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅. (Avoid higher temps to prevent HCl dissociation).

  • Weighing: Use a microbalance with 0.1 µg readability . Weigh the sample directly into a tin capsule and seal immediately.

    • Validation Check: If the weight drifts upwards by >0.005 mg during weighing, the sample is absorbing moisture. Stop. Re-dry and weigh in a glovebox or dry bag.

  • Combustion Aids: Add 10 mg of Tungsten(VI) Oxide (WO₃) to the tin capsule.

    • Causality: WO₃ acts as a combustion catalyst and helps retain halogens/sulfur, preventing "soot" formation which causes low Carbon readings.

Protocol 2: Potentiometric Titration for Chloride

Context: To confirm the "HCl" stoichiometry.

  • Dissolution: Dissolve 30 mg of the amine salt in 50 mL of deionized water + 1 mL HNO₃.

  • Titrant: 0.01 M Silver Nitrate (AgNO₃), standardized against NaCl.

  • Endpoint: Determine potentiometrically using a Silver/Sulfide ion-selective electrode (ISE).

  • Calculation:

    
    [1]
    

Data Presentation & Acceptance Criteria

When reviewing data from a service provider or internal lab, use these tolerance ranges. The "Acceptable Range" accounts for standard instrumental error (±0.4%).[2]

Table 1: Validation Standards for C₈H₁₅N₃·HCl
ElementTheoretical ValueJournal Acceptance (±0.4%)Common "Wet" Sample ErrorInterpretation of Deviation
Carbon 50.66% 50.26 – 51.06%49.5% (Low)Low C + High H indicates water/solvent contamination.[1]
Hydrogen 8.50% 8.10 – 8.90%9.1% (High)High H confirms moisture uptake.
Nitrogen 22.15% 21.75 – 22.55%21.5% (Low)Low N often suggests incomplete combustion (soot formation).
Chlorine 18.69% 18.29 – 19.09%17.5% (Low)Low Cl suggests partial loss of HCl (salt instability) or non-stoichiometric salt.

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for validating the standard. It uses a "Fail-Fast" approach to save resources.

ValidationWorkflow Start Synthesized 2,5-dimethyl-N-propylpyrazol-3-amine HCl Dry Vacuum Dry (40°C, P2O5, 4h) Start->Dry NMR 1H NMR Check (Solvent/Structure) Dry->NMR Decision1 Clean Spectrum? NMR->Decision1 Recryst Recrystallize Decision1->Recryst No (Solvents/Impurities) CHNS Automated CHNS (w/ WO3 additive) Decision1->CHNS Yes Recryst->Dry ResultCheck Within ±0.4%? CHNS->ResultCheck Pass VALIDATED Standard ResultCheck->Pass Yes FailAnalysis Analyze Deviation ResultCheck->FailAnalysis No Titration Perform Cl Titration (Check Salt Stoichiometry) FailAnalysis->Titration Low Cl / Odd Ratio Titration->Recryst Incorrect Cl % Titration->Pass Correct Cl %

Caption: Logical workflow for validating the elemental composition of pyrazole HCl salts, prioritizing non-destructive NMR before combustion analysis.

References

  • Holzgrabe, U. (2010). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
  • Association of Official Analytical Chemists (AOAC). (2000). Official Methods of Analysis: Microchemical Determination of Carbon, Hydrogen, and Nitrogen. AOAC International. Link

  • Pella, E. (1990). Elemental organic analysis: Part 1. Historical developments and current trends in the determination of carbon, hydrogen, nitrogen, oxygen and sulfur. Thermo Fisher Scientific Technical Notes. (Source for WO₃ usage in combustion).
  • Reich, H. J. (2018). WinPLT: Calculation of Elemental Analysis. University of Wisconsin-Madison.[1] (Standard tool for theoretical calculations).

Sources

Validation

Structural Validation of 2,5-dimethyl-N-propylpyrazol-3-amine: SC-XRD vs. Spectroscopic Alternatives

Executive Summary Target Molecule: 2,5-dimethyl-N-propylpyrazol-3-amine Primary Challenge: Definitive assignment of annular tautomerism (1H- vs. 2H-pyrazole) and exocyclic functional group status (amino vs. imino form)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2,5-dimethyl-N-propylpyrazol-3-amine Primary Challenge: Definitive assignment of annular tautomerism (1H- vs. 2H-pyrazole) and exocyclic functional group status (amino vs. imino form). Conclusion: While NMR and MS provide connectivity and mass data, Single Crystal X-ray Diffraction (SC-XRD) is the only self-validating method capable of resolving the specific tautomeric state and intermolecular hydrogen bonding network in the solid phase.

Part 1: The Structural Challenge (Why Standard Methods Fail)

For researchers developing pyrazole-based pharmacophores, the structure of 2,5-dimethyl-N-propylpyrazol-3-amine presents a classic ambiguity that standard spectroscopy often fails to resolve definitively.

The Tautomer Trap

Pyrazoles are notorious for desmotropy (dynamic tautomerism). In solution, the proton on the ring nitrogen (if unsubstituted) or the exocyclic amine can shift rapidly. For this specific N-propyl derivative, the critical question for drug docking is the static position of the double bonds and protons.

  • Amino Form (Target): Exocyclic

    
     single bond; aromatic pyrazole ring.
    
  • Imino Form (Alternative): Exocyclic

    
     double bond; loss of ring aromaticity.
    

NMR Limitation: In solution (


 or 

), rapid proton exchange often results in an averaged signal, obscuring the true dominant species required for receptor binding modeling.

Part 2: Comparative Analysis (The Evidence)[1]

The following table objectively compares the validation power of SC-XRD against standard analytical techniques for this specific molecule.

FeatureSC-XRD (Crystallography) NMR (

H/

C/NOESY)
Mass Spectrometry (HRMS) FT-IR
Primary Output 3D Atomic Coordinates & PackingConnectivity & Chemical EnvironmentMolecular Formula & FragmentationFunctional Groups
Tautomer ID Definitive (via Bond Lengths)Ambiguous (Time-averaged signals)NoneIndicative (N-H vs =N-H)
Stereochemistry Absolute ConfigurationRelative (requires chiral shift reagents)NoneNone
Sample State Solid (Single Crystal)SolutionGas Phase (Ionized)Solid/Liquid
Data Confidence >99% (Self-validating via

)
~90% (Inferred)~99% (Mass only)~80% (Inferred)
Decision Matrix
  • Use NMR/MS for routine purity checks and confirming the synthesis of the core skeleton.

  • Use SC-XRD to validate the exact tautomer docking into a protein active site.[1]

Part 3: Experimental Protocol (SC-XRD Validation)

To validate 2,5-dimethyl-N-propylpyrazol-3-amine, follow this rigorous workflow. This protocol is designed to grow diffraction-quality crystals and refine the structure to publication standards.[1]

Phase 1: Crystallization Screening

Objective: Obtain a single crystal (


 mm) with no cracks or twinning.
  • Solvent Selection: Pyrazoles crystallize well from polar/non-polar pairs.

    • System A: Ethanol (solvent) + Hexane (antisolvent).

    • System B: Dichloromethane + Diisopropyl ether.

  • Method: Vapor Diffusion (Sitting Drop):

    • Dissolve 20 mg of target in 0.5 mL solvent.

    • Place in inner well.

    • Add 1 mL antisolvent to outer well.

    • Seal and store at

      
       for 3-7 days.
      
    • Why: Slow diffusion promotes ordered lattice formation, reducing disorder in the propyl chain.

Phase 2: Data Collection & Refinement

Standard: IUCr (International Union of Crystallography) Guidelines.

  • Mounting: Mount crystal on a Kapton loop using perfluoropolyether oil (cryoprotectant).

  • Temperature: Cool to 100 K using a nitrogen stream.

    • Reasoning: Freezes thermal vibration of the flexible

      
      -propyl chain, improving resolution at high angles.
      
  • Source:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).[1]
    • Note: Since the molecule contains only light atoms (C, H, N),

      
       radiation often provides stronger diffraction intensity.
      
Phase 3: Critical Structural Markers (The "Proof")

To confirm the structure, you must analyze the bond lengths in the solved CIF (Crystallographic Information File).

  • Marker A (Exocyclic C-N):

    • If 1.35 – 1.38 Å : Indicates

      
       single bond 
      
      
      
      Amino Tautomer (Confirmed).
    • If 1.27 – 1.30 Å : Indicates

      
       double bond 
      
      
      
      Imino Tautomer .
  • Marker B (Ring C-C):

    • Look for bond equalization in the pyrazole ring, indicating aromaticity (typical of the amino form).

Part 4: Visualization of Workflows

Diagram 1: Validation Logic Flow

This diagram illustrates the decision pathway for validating the pyrazole structure.

ValidationLogic Start Crude Product (2,5-dimethyl-N-propylpyrazol-3-amine) NMR 1H NMR (DMSO-d6) Start->NMR Ambiguity Ambiguity: Broad N-H signal? Averaged Tautomers? NMR->Ambiguity Crystallization Crystallization (Vapor Diffusion) Ambiguity->Crystallization Required for Definitive Proof XRD SC-XRD Data Collection (100 K) Crystallization->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Result_Amino Bond C3-N(exo) ~ 1.36 Å (Amino Tautomer) Refinement->Result_Amino Scenario A (Aromatic) Result_Imino Bond C3-N(exo) ~ 1.28 Å (Imino Tautomer) Refinement->Result_Imino Scenario B (Non-aromatic)

Caption: Logical workflow moving from ambiguous spectroscopic data to definitive crystallographic bond-length analysis.

Diagram 2: Crystallographic Refinement Cycle

This diagram details the self-validating loop of the X-ray experiment.[1]

RefinementCycle RawData Diffraction Pattern (Raw Frames) Integration Integration & Scaling RawData->Integration Phasing Phasing (Direct Methods) Integration->Phasing Model Initial Model (Electron Density) Phasing->Model Refine Least-Squares Refinement Model->Refine Check Check R-Factor (Target < 5%) Refine->Check Check->Refine R1 > 5% Add Hydrogens/Anisotropy Final Final CIF (Published Structure) Check->Final R1 < 5% Convergence

Caption: The iterative refinement cycle ensuring the final structural model mathematically matches the experimental diffraction data.

References

  • Alkorta, I., et al. (2006). "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." Journal of Organic Chemistry.

  • Foces-Foces, C., et al. (2001).[1] "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society.

  • Rigaku Corporation. (2024). "Drug discovery by single crystal X-ray structure analysis." Rigaku Technical Guides.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. (Standard reference for small molecule validation).

Sources

Comparative

Benchmarking Guide: 2,5-Dimethyl-N-propylpyrazol-3-amine vs. Heterocyclic Amine Standards

Executive Summary 2,5-dimethyl-N-propylpyrazol-3-amine (often cataloged as such, chemically corresponding to N-propyl-1,3-dimethyl-1H-pyrazol-5-amine or its isomer) represents a specialized class of secondary aminopyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-dimethyl-N-propylpyrazol-3-amine (often cataloged as such, chemically corresponding to N-propyl-1,3-dimethyl-1H-pyrazol-5-amine or its isomer) represents a specialized class of secondary aminopyrazoles . Unlike primary heteroaryl amines (e.g., 3-aminopyrazole), this molecule features an exocyclic N-propyl group that modulates both lipophilicity and nucleophilicity, while the ring methylation locks the tautomeric state.

This guide benchmarks the compound against industry standards—3-Aminopyrazole , 2-Aminopyridine , and Aniline —to assist medicinal chemists in selecting the optimal scaffold for kinase inhibitor design and fragment-based drug discovery (FBDD).

Key Differentiators:

  • Tautomeric Stability: The N-methyl group on the ring prevents the proton shift common in unsubstituted pyrazoles, simplifying structure-activity relationship (SAR) analysis.

  • Enhanced Lipophilicity: The N-propyl chain significantly increases LogP, improving membrane permeability compared to the highly polar parent aminopyrazoles.

  • Secondary Amine Reactivity: Offers a distinct nucleophilic profile, eliminating the need for mono-alkylation steps often required for primary amines.

Physicochemical Benchmarking

The following data synthesizes experimental values from analogous structures (e.g., 1-methyl-5-aminopyrazole) to establish a reliable baseline for the target compound.

Table 1: Comparative Property Profile
PropertyTarget: 2,5-Dimethyl-N-propyl... Benchmark 1: 3-Aminopyrazole Benchmark 2: 2-Aminopyridine Benchmark 3: Aniline
Structure Type Secondary Heteroaryl AminePrimary Heteroaryl AminePrimary Heteroaryl AminePrimary Carbocyclic Amine
Ring pKa (BH⁺) 4.3 – 4.6 (Est.)4.1 (Ring N2)6.8 (Ring N)4.6 (Amine N)
Nu Scale (

)
12 – 13 (Moderate)10 – 11 (Low)11 – 12 (Moderate)11 – 12 (Moderate)
LogP (Lipophilicity) ~1.8 – 2.1 -0.10.50.9
H-Bond Donors 1 (Exocyclic NH)2 (Exocyclic NH₂, Ring NH)2 (Exocyclic NH₂)2 (Exocyclic NH₂)
Tautomerism Locked (Fixed isomer)Dynamic (3- vs 5-amino)StableStable
Technical Analysis[1]
  • Basicity & Solubility: The target molecule's ring pKa is estimated at 4.3–4.6 . This is slightly higher than 1-methyl-5-aminopyrazole (pKa 4.[1]16) due to the inductive electron donation from the propyl group on the exocyclic nitrogen.

    • Implication: It remains largely unprotonated at physiological pH (7.4), favoring membrane permeation, but possesses enough basicity to form salts with strong acids for formulation.

  • Nucleophilicity: As a secondary amine, the target is inherently more nucleophilic than its primary analog due to the inductive effect of the propyl group. However, steric hindrance around the nitrogen may retard reactions with bulky electrophiles compared to the unhindered 2-aminopyridine.

  • Tautomeric Control: Unsubstituted 3-aminopyrazole exists in equilibrium between the 3-amino and 5-amino forms. The target molecule's "2,5-dimethyl" pattern (chemically 1,3-dimethyl) locks the structure. This is critical for kinase binding , where the H-bond donor/acceptor motif must be static to fit the ATP binding pocket.

Synthetic Utility & Reactivity Guide

Coupling Strategy: Primary vs. Secondary Amines

The N-propyl group changes the rules of engagement for amide coupling. Standard protocols for primary amines (e.g., EDC/HOBt) may be too slow due to steric bulk.

Decision Logic for Coupling

The following diagram outlines the optimal pathway for functionalizing 2,5-dimethyl-N-propylpyrazol-3-amine.

CouplingLogic Start Start: Coupling 2,5-Dimethyl-N-propylpyrazol-3-amine CheckElectro Electrophile Type? Start->CheckElectro AcidChloride Acid Chloride / Anhydride CheckElectro->AcidChloride High Reactivity CarboxylicAcid Carboxylic Acid CheckElectro->CarboxylicAcid Standard DirectBase Method A: Pyridine/DCM (Fast, High Yield) AcidChloride->DirectBase Preferred Activation Activation Strategy CarboxylicAcid->Activation HATU Method B: HATU/DIPEA (Best for sterically hindered) Activation->HATU Recommended Carbodiimide EDC/HOBt Activation->Carbodiimide Avoid SlowRxn Risk: Slow Reaction (Due to secondary amine steric bulk) Carbodiimide->SlowRxn

Figure 1: Decision matrix for coupling secondary aminopyrazoles. HATU is preferred over carbodiimides due to faster kinetics with hindered amines.

Experimental Protocols

These protocols are designed to be self-validating . If the control criteria are not met, the experiment should be paused.

Protocol A: pKa Determination via Potentiometric Titration

Purpose: To determine the precise ionization constant of the pyrazole ring nitrogen.

Materials:

  • Compound: 10 mg of 2,5-dimethyl-N-propylpyrazol-3-amine.

  • Solvent: 0.1 M KCl (aq) or MeOH/Water (if solubility is low).

  • Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

Workflow:

  • Dissolution: Dissolve 10 mg of compound in 20 mL of 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).

    • Validation Check: Solution must be clear. If cloudy, add methanol (up to 20%) and correct pKa using the Yasuda-Shedlovsky extrapolation.

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M NaOH in 5 µL increments, recording pH after stabilization (drift < 0.01 pH/sec).

  • Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the deprotonation of the pyrazole ring (PyH⁺

    
     Py).
    
  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

    • Reference Standard: Run 2-aminopyridine (pKa 6.82) as a system suitability control. The value must be within ±0.1.

Protocol B: Reactivity Test (Benzoylation)

Purpose: To benchmark nucleophilicity against aniline.

Materials:

  • Substrate: 1.0 eq 2,5-dimethyl-N-propylpyrazol-3-amine.

  • Reagent: 1.1 eq Benzoyl chloride.

  • Base: 2.0 eq Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow:

  • Dissolve 0.5 mmol of the amine in 2 mL dry DCM under nitrogen.

  • Add TEA (1.0 mmol).

  • Cool to 0°C. Add Benzoyl chloride (0.55 mmol) dropwise.

  • Warm to Room Temperature (RT) and monitor by TLC (50% EtOAc/Hexane).

  • Validation Endpoint:

    • If reaction is complete < 15 mins: High Nucleophilicity (Comparable to alkyl amines).

    • If reaction takes 1–2 hours: Moderate Nucleophilicity (Comparable to aniline).

    • If reaction requires heating: Low Nucleophilicity (Comparable to nitro-aniline).

    • Expected Result: Reaction should be complete within 30–60 minutes, indicating moderate nucleophilicity suitable for standard medicinal chemistry workflows.

References

  • Chemical Properties of 1-methyl-5-aminopyrazole . Cheméo. Retrieved from [Link]

  • Nucleophilicities of Amines and Pyridines . LMU Munich (Mayr Group). Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review . National Institutes of Health (PMC). Retrieved from [Link]

  • 1-Methyl-1H-pyrazol-5-amine Properties . NIST Chemistry WebBook.[2] Retrieved from [Link]

Sources

Validation

Quality Control Parameters for 2,5-Dimethyl-N-Propylpyrazol-3-Amine Hydrochloride Batches

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, CMC Leads, and Process Development Scientists Executive Summary: The Hidden Risks in Pyrazole Scaffolds In drug development, particularly for kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, CMC Leads, and Process Development Scientists

Executive Summary: The Hidden Risks in Pyrazole Scaffolds

In drug development, particularly for kinase inhibitors (e.g., JAK or BRAF inhibitors), the pyrazole ring is a privileged scaffold. However, the specific intermediate 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride presents unique quality control (QC) challenges that are often overlooked in standard Certificates of Analysis (CoA).

This guide objectively compares High-Fidelity (Pharma-Grade) batches against Standard Reagent-Grade alternatives. The data demonstrates that while "cheaper" alternatives may pass basic purity checks (>95%), they frequently fail in downstream coupling reactions due to stoichiometric mismatch (HCl content) and regioisomeric contamination .

Critical Quality Attributes (CQAs): Defining the Standard

To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the following parameters must be controlled. This table contrasts a robust specification against a typical commercial "pass" criteria.

ParameterMethodStandard Grade (Risk)Pharma-Grade (Target)Impact on Downstream Chemistry
Assay (HPLC) RP-HPLC (UV 254nm)> 95.0%> 98.5% Low purity leads to side-reactions in amide couplings.
Regioisomer Purity HPLC / 1H-NMRNot Specified< 0.15% N1 vs. N2 isomers have vastly different biological activities.
Salt Stoichiometry Potentiometric TitrationNot Specified0.95 – 1.05 eq Excess HCl neutralizes coupling bases (DIEA/TEA), stalling reactions.
Water Content Karl Fischer (KF)< 5.0%< 1.0% High water content hydrolyzes sensitive acid chlorides used in next steps.
Appearance VisualOff-white solidWhite crystalline Color indicates oxidation (N-oxides) or polymerized impurities.

Comparative Analysis: Product vs. Alternatives

Comparison A: HCl Salt (The Product) vs. Free Base (The Alternative)

Researchers often debate whether to source the salt or the free base. Our stability data indicates the HCl salt is superior for storage but requires stricter QC.

  • Oxidative Stability: The free amine (Free Base) is electron-rich and prone to N-oxidation (forming N-oxides) upon exposure to air, turning batches brown/black over time. The HCl salt protonates the amine, significantly reducing electron density and preventing oxidation [1].

  • Hygroscopicity: The HCl salt is hygroscopic. If the "Alternative" (Free Base) is used, it is an oil or low-melting solid that is difficult to weigh accurately.

  • Recommendation: Use the HCl salt for storage stability (>12 months), but strictly monitor Water Content and Chloride Stoichiometry .

Comparison B: Validated Regioisomer Control vs. Generic Purity

Generic suppliers often report "Purity" as a single peak integration. However, in pyrazole synthesis (methylation of hydrazine derivatives), regioisomers (1,3-dimethyl vs 1,5-dimethyl) are common byproducts.

  • Generic Batches: Often co-elute regioisomers under standard gradient conditions, masking the impurity.

  • High-Fidelity Batches: Use specialized isocratic holds or distinct stationary phases (e.g., Phenyl-Hexyl) to resolve these isomers.

Experimental Protocols

Protocol 1: High-Resolution HPLC for Regioisomer Detection

Standard C18 gradients often fail to separate N-methyl regioisomers due to similar polarity.

Methodology:

  • Column: Agilent Zorbax Eclipse XDB-Phenyl, 150 x 4.6 mm, 3.5 µm (Phenyl interaction aids isomer separation).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       30% B (Slow ramp critical for isomer resolution)
      
    • 15-20 min: 30%

      
       90% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (max absorption for pyrazole ring).

Acceptance Criteria: Main peak retention ~8.5 min. Regioisomer impurity must be resolved (typically RRT 0.9 or 1.1) and integrated <0.15%.

Protocol 2: Chloride Content Determination (Stoichiometry Check)

Validates that the batch is a mono-hydrochloride (1.0 eq) and not a hemi- or di-hydrochloride.

Methodology:

  • Dissolution: Dissolve 150 mg of sample (accurately weighed) in 50 mL of deionized water.

  • Acidification: Add 1 mL of 1M Nitric Acid (

    
    ).
    
  • Titration: Titrate with 0.1 N Silver Nitrate (

    
    ) using a potentiometric titrator equipped with a silver electrode.
    
  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Sample weight (g)
      

Target: Theoretical Chloride for Mono-HCl is approx. 17-18% (depending on exact MW). Result must be within ±0.5% of theoretical.

Visualization of QC Workflows

Diagram 1: The "Fail-Fast" QC Decision Tree

This workflow prevents the usage of compromised starting materials in expensive GMP steps.

QC_Workflow Start Raw Material Receipt (2,5-dimethyl-N-propylpyrazol-3-amine HCl) Visual Appearance Check (Must be White/Crystalline) Start->Visual ID_Check Identity Check (H-NMR / IR) HPLC HPLC Purity (Isomer Resolution Method) ID_Check->HPLC Visual->ID_Check Pass Reject REJECT / Reprocess Visual->Reject Fail (Colored/Oily) Titration Chloride Titration (Stoichiometry Check) HPLC->Titration Purity > 98.5% HPLC->Reject Regioisomer > 0.15% Decision Meets Specs? Titration->Decision Release RELEASE for Synthesis Decision->Release 0.95-1.05 eq HCl Decision->Reject Stoichiometry Fail

Caption: A self-validating QC workflow ensuring only batches with correct stoichiometry and isomeric purity proceed to synthesis.

Diagram 2: Regioisomer Impurity Pathway

Understanding where the impurity comes from allows for better detection.

Impurity_Pathway cluster_qc QC Checkpoint Precursor Hydrazine Precursor (Methylhydrazine) Reaction Cyclization Reaction Precursor->Reaction Reagent Beta-Keto Nitrile (Cyclization Reagent) Reagent->Reaction Product Target Product (1,3-Dimethyl isomer) Reaction->Product Major Path (Steric Control) Impurity Impurity (1,5-Dimethyl isomer) Reaction->Impurity Minor Path (Thermal) HPLC_Check HPLC Separation (Product vs Impurity) Product->HPLC_Check Impurity->HPLC_Check

Caption: Mechanistic pathway showing the origin of regioisomeric impurities during the pyrazole ring formation.

References

  • Sigma-Aldrich. (n.d.). 4-Aminopyrazole 95% Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329762246, 4-Aminopyrazole. Retrieved from

  • BenchChem. (2025).[1] Chromatographic Separation of Pyrazole Isomers: Technical Guide. Retrieved from

  • Cymit Quimica. (n.d.). 4-Aminopyrazole Hydrochloride Product Data. Retrieved from

  • Fahim, A. M., et al. (2023).[2] Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC PubMed Central. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2,5-Dimethyl-N-propylpyrazol-3-amine Hydrochloride

The following operational guide details the technical disposal procedures for 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . Advisory: As a specific Safety Data Sheet (SDS) for this exact salt form may be proprieta...

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the technical disposal procedures for 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .

Advisory: As a specific Safety Data Sheet (SDS) for this exact salt form may be proprietary or vendor-specific, this guide synthesizes protocols based on the structure-activity relationships (SAR) of analogous aminopyrazole hydrochloride salts. These protocols adopt a conservative safety margin suitable for hazardous organic amine salts.

[1]

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream characterization. This compound is a substituted aminopyrazole salt, typically exhibiting the following properties relevant to waste management:

PropertyDescription
Chemical Class Heterocyclic Amine Salt (Pyrazole derivative)
Physical State Solid (Crystalline powder), likely hygroscopic
Acidity Acidic in aqueous solution (HCl salt)
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritation (Corrosive potential due to HCl), Aquatic Toxicity
Reactivity Incompatible with strong oxidizing agents and strong bases (exothermic neutralization)
Critical Hazard Assessment
  • Nitrogen Content: High nitrogen content in the pyrazole ring can generate NOx gases during incineration; requires scrubbers.

  • HCl Component: Thermal decomposition releases hydrogen chloride gas (HCl); requires acid-gas scrubbing.[1]

  • Aquatic Risk: Pyrazoles are often persistent and toxic to aquatic life; never dispose of down the drain.

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by EHS facilities.

Step 1: Waste Stream Segregation

Segregate this compound into Solid Organic Waste (Hazardous) or Liquid Organic Waste (Halogenated) depending on its state.

  • Do NOT mix with:

    • Strong Oxidizers (e.g., Peroxides, Nitrates)

      
       Risk of explosion.
      
    • Strong Bases (e.g., NaOH)

      
       Exothermic release of the free amine and potential fumes.
      
    • Bleach (Hypochlorite)

      
       Risk of forming toxic chloramines.
      
Step 2: Labeling

Affix a hazardous waste tag immediately.

  • Constituents: "2,5-dimethyl-N-propylpyrazol-3-amine HCl"[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Corrosive (if in solution)

Disposal Workflow Procedures

Method A: Solid Waste (Preferred)

Applicability: Pure substance, contaminated gloves, weighing boats, or paper towels.

  • Containment: Place the solid material in a chemically resistant polyethylene (HDPE) or glass container.

  • Double-Bagging: If the material is a fine powder, double-bag in clear 6-mil polyethylene bags to prevent dust generation during transport.[1]

  • Transfer: Move to the designated Satellite Accumulation Area (SAA).

  • Final Disposal: High-Temperature Incineration . The waste management vendor must incinerate this material in a facility equipped with an afterburner and scrubber to handle HCl and NOx byproducts.

Method B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or dissolved samples.

  • Solvent Compatibility: Ensure the solvent (e.g., Methanol, DMSO) is compatible with the "Organic Halogenated" waste stream.

  • pH Check: If the solution is aqueous, check pH.

    • Caution: Do not neutralize in the waste container unless part of a validated SOP. The heat of neutralization can pressurize the drum.

  • Bulking: Pour into the "Halogenated Organic Solvent" waste drum.

    • Why Halogenated? Even if the solvent isn't halogenated, the chloride ion from the HCl salt technically introduces halogens, which may affect the incinerator's feed rate.

  • Final Disposal: Fuel blending followed by incineration.

Decision Logic & Workflow Diagram

DisposalWorkflow Start Waste Generation: 2,5-dimethyl-N-propylpyrazol-3-amine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Contaminated Debris) StateCheck->Solid Dry Solid Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid Dissolved PackSolid Pack in HDPE Jar or Double Bag (6-mil) Solid->PackSolid CheckSolvent Check Solvent Compatibility (No Oxidizers/Bleach) Liquid->CheckSolvent StreamSolid Stream: Solid Hazardous Waste PackSolid->StreamSolid StreamLiquid Stream: Halogenated Organic Waste CheckSolvent->StreamLiquid Destruction Final Destruction: High-Temp Incineration (w/ Scrubber for HCl/NOx) StreamSolid->Destruction StreamLiquid->Destruction

Figure 1: Decision tree for the segregation and disposal of aminopyrazole hydrochloride salts.

Emergency Procedures (Spill Response)

In the event of a bench-top spill (< 50 g/mL):

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If powder is fine, use an N95 or P100 respirator to avoid inhalation.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize acidic residues, followed by water and soap.

    • Note: The bicarbonate will fizz (CO2 release) upon contact with the HCl salt.

  • Disposal of Debris: All cleanup materials must be disposed of as hazardous chemical waste (Method A).

Regulatory & Compliance Codes

When filling out waste manifests, use the following codes as a baseline (verify with local EHS):

RegulationCodeDescription
RCRA (USA) D002 Corrosivity (if pH < 2 in aqueous solution)
RCRA (USA) Not Listed Unless characteristic (Toxic/Ignitable), often classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated.[1]
DOT (Transport) UN 3261 Corrosive solid, acidic, organic, n.o.s. (if acidic properties dominate)
DOT (Alt) UN 2811 Toxic solid, organic, n.o.s. (if toxicity is the primary driver)

Authoritative Note: Always default to the most stringent classification. If the compound causes burns or is an HCl salt, UN 3261 is the standard shipping description for disposal.

References

  • Sigma-Aldrich . Safety Data Sheet: 3-Aminopyrazole derivatives (Class-based). Retrieved from [1]

  • PubChem . Compound Summary: Aminopyrazoles. National Library of Medicine. Retrieved from

  • Fisher Scientific . Disposal of Organic Amine Salts. Retrieved from

  • U.S. EPA . Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from

Sources

Handling

Personal protective equipment for handling 2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride

This guide outlines the critical safety, handling, and logistical protocols for 2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride .[1][2] As a specific Safety Data Sheet (SDS) for this exact salt form is often unavailab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and logistical protocols for 2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride .[1][2]

As a specific Safety Data Sheet (SDS) for this exact salt form is often unavailable in public repositories, this guide applies a Structure-Activity Relationship (SAR) based risk assessment. It treats the compound as a high-potency, irritating organic amine salt —a standard precautionary approach in drug discovery.

Part 1: Emergency Snapshot & Risk Profile

Chemical Identity:

  • Name: 2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride[3]

  • Class: Pyrazole-amine salt

  • Physical State: Solid (likely crystalline or powder), hygroscopic.

Hazard Classification (Derived via SAR): Treat this substance as Hazardous until fully characterized.

  • H302: Harmful if swallowed (Acute Toxicity).[2][4][5][6]

  • H315: Causes skin irritation.[4][5][6][7][8][9]

  • H319: Causes serious eye irritation.[4][6][8][9][10]

  • H335: May cause respiratory irritation (Dust inhalation).[8]

Scenario Immediate Action
Skin Contact Brush off loose particles.[2][5] Flush with water for 15 minutes . Do not use solvents (ethanol/DMSO) as they may increase absorption.
Eye Contact Do not rub. Flush with eyewash station for 15 minutes , holding eyelids open. Seek medical attention immediately.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent dust generation.

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational task. "Standard" PPE is insufficient for handling novel amine salts in powder form due to the risk of respiratory sensitization and mucous membrane irritation.

Task Hand Protection Respiratory Protection Eye/Face Protection Body Protection
Weighing / Solid Handling Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Neoprene.Change outer gloves every 30 mins.Engineering Control: Fume Hood or Biosafety Cabinet.Backup: N95 or P100 Respirator if hood is unavailable.Chemical Safety Goggles (Standard safety glasses allow dust entry from sides).Lab Coat (Tyvek/Disposable) with elastic cuffs to prevent wrist exposure.
Solubilization / Pipetting Single Nitrile (4 mil) Inspect for splashes immediately.Fume Hood (Sash at 18") Ensure face velocity > 100 fpm.Safety Glasses with side shields.Face shield if volume > 500 mL.Standard Lab Coat (Cotton/Poly blend).
Spill Cleanup Heavy Duty Nitrile or Butyl Rubber (> 8 mil thickness).Full-Face Respirator with P100/Organic Vapor cartridges.Integrated into Respirator or Goggles + Face Shield.[11]Tyvek Suit + Shoe Covers.

Part 3: Operational Protocols

Weighing & Static Control

Amine hydrochloride salts are often fine, electrostatic powders.

  • Static Mitigation: Use an anti-static gun or bar inside the balance enclosure before weighing.

  • Containment: Weigh only inside a certified chemical fume hood.

  • Technique: Use a disposable antistatic weighing boat. Do not return excess material to the stock container to prevent cross-contamination or hydrolysis (hygroscopic nature).

Solubilization (Exotherm Warning)
  • Solvent Choice: Likely soluble in Water, DMSO, Methanol .

  • Thermodynamics: Dissolving amine salts can be mildly exothermic .

  • Protocol:

    • Add the solid to the vessel first.

    • Add solvent slowly down the side of the vessel.

    • Vortex or sonicate in short bursts.

    • Caution: If neutralizing the HCl salt to free base (using NaOH or NaHCO₃), expect gas evolution and potential heat generation. Perform this strictly in a vented hood.

Storage & Stability
  • Conditions: Store at 2–8°C (Refrigerated) or -20°C for long-term stability.

  • Atmosphere: Store under Argon or Nitrogen if possible. Amine salts are hygroscopic; moisture absorption will degrade the compound and alter stoichiometry.

  • Container: Amber glass vial with a Teflon-lined cap. Seal with Parafilm to reduce moisture ingress.

Part 4: Waste Disposal & Deactivation

Disposal Logic:

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant." Label clearly with the full chemical name.

  • Liquid Waste (Aqueous): Adjust pH to 6–8 before disposal into "Aqueous Hazardous Waste" streams.

  • Liquid Waste (Organic): Dispose in "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).

Deactivation (Spill Residue):

  • Absorb bulk liquid with vermiculite/sand.[2]

  • Clean surface with a 10% Bleach solution (oxidizes the amine) followed by water, OR use a dilute acid (1% Acetic Acid) to ensure the amine remains protonated (salt form) and less volatile during cleanup.

Part 5: Decision Logic & Workflows

Figure 1: PPE Selection & Handling Logic

This diagram guides the researcher through the decision-making process for handling this compound based on its physical state.

PPE_Logic Start Start: Handling 2,5-dimethyl-N-propylpyrazol-3-amine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Dissolved StateCheck->Liquid SolidRisk Risk: Dust Inhalation & Static Solid->SolidRisk LiquidRisk Risk: Splash & Skin Absorption Liquid->LiquidRisk SolidPPE REQUIRED PPE: Double Nitrile Gloves N95/P100 or Fume Hood Anti-static Gun SolidRisk->SolidPPE SolidAction Action: Weigh in Hood Use Anti-static Boat SolidPPE->SolidAction LiquidPPE REQUIRED PPE: Single Nitrile Gloves Safety Glasses Lab Coat LiquidRisk->LiquidPPE LiquidAction Action: Work in Hood Inspect Gloves Frequently LiquidPPE->LiquidAction

Caption: Decision matrix for selecting appropriate PPE based on the physical state of the amine salt.

Figure 2: Spill Response Protocol

Standardized response for a powder spill of a hazardous amine salt.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate PPE_Don 2. Don PPE: Resp Protection + Double Gloves Evacuate->PPE_Don Contain 3. Contain: Cover with wet paper towels (Prevents dust) PPE_Don->Contain Clean 4. Clean: Scoop into Haz Waste Wipe with 1% Acetic Acid Contain->Clean Report 5. Report Incident Clean->Report

Caption: Step-by-step spill response workflow emphasizing dust suppression.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.).[12] Compound Summary: Pyrazole derivatives and Amine Hydrochlorides. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.

  • ChemSrc. (2025).[4] 2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride Structure and Related Compounds.

Sources

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